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4-Hydroxy-m-anisaldehyde, bromo derivative Documentation Hub

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  • Product: 4-Hydroxy-m-anisaldehyde, bromo derivative
  • CAS: 89984-24-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Bromo-Vanillin Derivatives

Executive Summary 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) represents a critical scaffold in medicinal chemistry, serving as a lipophilic isostere of vanillin. By introducing a bromine atom at the positi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) represents a critical scaffold in medicinal chemistry, serving as a lipophilic isostere of vanillin. By introducing a bromine atom at the


 position, researchers significantly modulate the electronic and steric environment of the phenolic ring. This modification lowers the 

of the phenolic hydroxyl group (enhancing acidity) and increases lipophilicity (

), thereby improving membrane permeability for drug candidates.

This guide provides a rigorous technical analysis of 5-bromovanillin and its Schiff base derivatives, focusing on structural characterization, validated synthetic protocols, and structure-activity relationships (SAR) relevant to antimicrobial and anticancer drug discovery.

Part 1: Structural Fundamentals & Physicochemical Profile

Core Physicochemical Data

The introduction of bromine (an electron-withdrawing group via induction, though weakly donating via resonance) at the 5-position alters the molecular landscape compared to the parent vanillin.

PropertyVanillin (Parent)5-Bromovanillin (Target)Impact on Drug Design
CAS Registry 121-33-52973-76-4 Unique identifier for regulatory filing.
Molecular Weight 152.15 g/mol 231.04 g/mol Increased MW affects ligand binding efficiency (Ligand Efficiency metrics).
Melting Point 81–83 °C164–166 °C Significantly higher lattice energy; indicates greater solid-state stability.

(Phenolic)
7.40~6.26 (Predicted)Increased acidity facilitates deprotonation at physiological pH, affecting receptor binding.

(Lipophilicity)
1.19~1.97 – 2.40 Enhanced lipophilicity improves passive transport across lipid bilayers.
Appearance White needlesLight brown/beige powder Distinct morphology aids in visual purity assessment during workup.
Spectroscopic Signatures (QA/QC Standards)

To validate the synthesis of 5-bromovanillin, Nuclear Magnetic Resonance (NMR) is the gold standard. The key diagnostic is the loss of the


 proton signal found in vanillin.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.79 ppm (s, 1H):  Aldehyde proton (CHO).
      
    • 
       7.64 ppm (d, J=1.8 Hz, 1H):  Aromatic 
      
      
      
      (deshielded by CHO).
    • 
       7.36 ppm (d, J=1.8 Hz, 1H):  Aromatic 
      
      
      
      .
    • 
       6.46 ppm (s, 1H):  Phenolic OH (exchangeable).
      
    • 
       3.98 ppm (s, 3H):  Methoxy 
      
      
      
      .
    • Note: Vanillin displays an ABX system (3 aromatic protons). 5-Bromovanillin displays an AM system (2 aromatic protons), confirming regioselective bromination at position 5.

  • FT-IR (KBr Pellet):

    • 3200–3400

      
      :  Phenolic O-H stretch (broad).
      
    • 1670–1690

      
      :  Aldehyde C=O stretch (strong).[1]
      
    • ~570

      
      :  C-Br stretch (diagnostic fingerprint).[2]
      

Part 2: Validated Synthetic Protocols

Protocol A: "Green" Oxidative Bromination (Recommended)

Rationale: Traditional bromination uses elemental bromine (


), which is hazardous and difficult to handle. The oxidative method uses 

and

, generating

in situ. This method is safer, atom-economical, and yields high-purity product.

Reagents:

  • Vanillin (10 mmol, 1.52 g)

  • Potassium Bromide (KBr) (12 mmol, 1.43 g)

  • Hydrogen Peroxide (

    
    ) (30% w/v, 15 mmol)
    
  • Glacial Acetic Acid (Solvent)[2][3][4]

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.52 g of vanillin in 20 mL of glacial acetic acid. Stir until clear.

  • Salt Addition: Add 1.43 g of KBr dissolved in minimal water (approx. 5 mL) to the mixture.

  • Oxidant Addition: Dropwise, add the

    
     solution over 15 minutes while stirring.
    
    • Observation: The solution will turn reddish-brown as transient

      
       is generated and consumed.
      
  • Reaction: Stir at room temperature (25 °C) for 2–3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching: Pour the reaction mixture into 100 g of crushed ice/water.

  • Precipitation: The product precipitates as a beige solid. Stir for 30 minutes to ensure full precipitation.

  • Filtration: Filter under vacuum. Wash the cake with cold water (

    
     mL) to remove residual acid and salts.
    
  • Recrystallization: Recrystallize from hot ethanol/water (1:1) to obtain pure needles.

    • Yield Target: 85–92%.

    • QC Check: Melting point must be >162 °C.[5]

Protocol B: Schiff Base Derivatization (Ligand Synthesis)

Rationale: Schiff bases (imines) of 5-bromovanillin are potent pharmacophores. The azomethine bond (-C=N-) coordinates with metal ions (


, 

) or intercalates DNA.

Reagents:

  • 5-Bromovanillin (1.0 eq)

  • Aniline derivative (e.g., 4-methylaniline) (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Workflow:

  • Reflux Setup: Dissolve 5-bromovanillin (2.31 g, 10 mmol) in 20 mL absolute ethanol.

  • Amine Addition: Add 4-methylaniline (1.07 g, 10 mmol) to the solution.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Heat to reflux (78 °C) for 3–4 hours.

    • Monitoring: Shift in color (often bright yellow/orange) indicates imine formation.

  • Isolation: Cool to room temperature. The Schiff base often crystallizes upon cooling. If not, reduce volume by 50% on a rotary evaporator and cool in an ice bath.

  • Purification: Filter and wash with cold ethanol.

Part 3: Visualization of Mechanisms & Workflows

Synthesis Logic & Mechanism

The following diagram illustrates the electrophilic aromatic substitution (EAS) pathway and the subsequent derivatization logic.

BrominationWorkflow Vanillin Vanillin (Start) Bromonium Electrophilic Attack (Ortho to OH, Meta to CHO) Vanillin->Bromonium Activation Reagents KBr + H2O2 + AcOH (In-situ Br2 Generation) Reagents->Bromonium Generates Br+ Intermediate Sigma Complex (Resonance Stabilized) Bromonium->Intermediate Substitution Product 5-Bromovanillin (MP: 164°C) Intermediate->Product -H+ (Re-aromatization) SchiffBase Schiff Base Derivative (Antimicrobial/Anticancer) Product->SchiffBase + Ar-NH2 / -H2O

Figure 1: Reaction pathway for the regioselective synthesis of 5-bromovanillin and its downstream conversion to bioactive Schiff bases.[1][3][6]

Structure-Activity Relationship (SAR) Flow

Understanding why 5-bromovanillin derivatives work is crucial for drug design.

SAR_Logic Br_Sub 5-Bromo Substitution Lipophilicity Increased LogP (Lipophilicity) Br_Sub->Lipophilicity Acidity Increased Acidity (Lower pKa) Br_Sub->Acidity Steric Steric Bulk (vs Hydrogen) Br_Sub->Steric Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Binding Stronger H-Bond Donor Capability Acidity->Binding Target Improved Target Selectivity Steric->Target

Figure 2: Causal links between the physicochemical changes induced by bromination and the resulting biological advantages.

Part 4: Applications in Drug Discovery

Antimicrobial Activity

Schiff bases derived from 5-bromovanillin exhibit superior antimicrobial activity compared to non-brominated analogues. The increased lipophilicity allows the molecule to penetrate the lipid membrane of bacteria (e.g., S. aureus) more effectively.

  • Mechanism: Interference with cell wall synthesis and respiration processes.

  • Key Insight: Metal complexes (Cu, Zn) of these Schiff bases often show 2x–5x higher potency than the free ligand due to the "Tweedy's Chelation Theory," which states that chelation reduces the polarity of the metal ion, further enhancing lipophilicity and penetration.

Anticancer Potential

Derivatives have shown cytotoxicity against HeLa (cervical) and MCF-7 (breast) cancer cell lines.

  • Target: DNA intercalation and inhibition of specific kinases.

  • Data Point:

    
     values for 5-bromovanillin derivatives are frequently in the micromolar range (10–50 
    
    
    
    ), making them viable lead compounds.

References

  • Synthesis & Properties: LookChem. "5-Bromovanillin Physicochemical Properties & Safety Data." Link

  • Green Chemistry Protocol: ScienceMadness. "Bromination of Vanillin without Elemental Bromine (KBr/H2O2 Method)." Link

  • Schiff Base Synthesis: National Institutes of Health (PMC). "Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents." Link

  • Biological Activity (Anticancer): MDPI. "Synthesis and Biological Activity Characterization of Novel Derivatives with Promising Anticancer Activity." Link

  • NMR Characterization: Chegg/Spectroscopy Data. "Comparative 1H NMR of 5-bromovanillin vs Vanillin." Link

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 4-hydroxy-m-anisaldehyde bromo derivative

Part 1: Introduction & Strategic Significance In the realm of medicinal chemistry, 5-bromovanillin serves as a critical electrophilic aromatic substitution product of vanillin. It functions as a pivotal intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Significance

In the realm of medicinal chemistry, 5-bromovanillin serves as a critical electrophilic aromatic substitution product of vanillin. It functions as a pivotal intermediate in the synthesis of bioactive chalcones, benzohydrazides, and 3,4,5-trimethoxybenzaldehyde—a precursor for various phenethylamine-based pharmaceuticals.

Understanding the spectroscopic signature of this molecule is essential for validating the regioselectivity of the bromination process. The introduction of the bromine atom at the 5-position (ortho to the hydroxyl group) alters the electronic environment significantly, creating distinct shifts in NMR, IR, and MS data compared to the starting material.

This guide provides a definitive reference for the structural elucidation of 5-bromovanillin, synthesizing experimental data with mechanistic insights to ensure high-fidelity characterization.

Part 2: Synthesis & Mechanistic Workflow

The synthesis of 5-bromovanillin is a classic example of Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (activator, ortho/para director) and the methoxy group (activator, ortho/para director) cooperatively direct the incoming electrophile (


) to the 5-position. The 2-position is sterically hindered and less electronically favorable.
Mechanistic Diagram

The following workflow illustrates the reaction pathway and the critical decision points for purification.

SynthesisWorkflow Vanillin Vanillin (Precursor) Bromination Bromination (Br2/AcOH or H2O2/HBr) Temp < 25°C Vanillin->Bromination Electrophilic Attack Intermediate Sigma Complex Intermediate Bromination->Intermediate Resonance Stabilization Crude Crude Precipitate (Pale Yellow) Intermediate->Crude Deprotonation & Precipitation Recrystallization Recrystallization (50% EtOH/H2O) Crude->Recrystallization Purification Product 5-Bromovanillin (Pure White Crystals) Recrystallization->Product Yield: ~85-90%

Caption: Figure 1. Regioselective synthesis workflow for 5-bromovanillin via electrophilic aromatic substitution.

Part 3: Spectroscopic Data & Analysis

Mass Spectrometry (MS)

Mass spectrometry provides the first line of evidence for successful bromination through the observation of the characteristic bromine isotopic pattern.

  • Molecular Ion (M+): The spectrum displays two molecular ion peaks of nearly equal intensity at m/z 230 and m/z 232 .[1]

  • Isotopic Logic: Natural bromine exists as

    
     (50.69%) and 
    
    
    
    (49.31%). The 1:1 doublet ratio confirms the presence of a single bromine atom.
  • Fragmentation:

    • m/z 230/232 (M+) : Parent ion.[1]

    • m/z 229/231 (M-H)+ : Loss of aldehydic hydrogen.

    • m/z 215/217 (M-CH3)+ : Loss of methyl radical from the methoxy group.

Infrared Spectroscopy (FT-IR)

Bromination induces a "blue shift" (higher wavenumber) in the phenolic O-H stretch and the carbonyl stretch due to the electron-withdrawing inductive effect (-I) of the bromine atom.

Functional GroupWavenumber (cm⁻¹)Assignment & Notes
O-H Stretch 3333 (Broad)Shifted from ~3178 in Vanillin due to altered H-bonding and acidity.
C=O Stretch 1674 (Strong)Aldehyde carbonyl. Shifted from ~1666 in Vanillin (inductive effect).
C=C Aromatic 1580 - 1600 Aromatic ring skeletal vibrations.
C-O Stretch 1280 Phenolic C-O stretch.
C-Br Stretch 678 Diagnostic Peak. Absent in starting material.
Nuclear Magnetic Resonance (NMR)

NMR confirms the regiochemistry.[1] The disappearance of the H-5 proton and the change in coupling patterns of the remaining aromatic protons are definitive.


H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegralCoupling (J)Assignment
10.2 - 10.8 Broad Singlet1H-Phenolic -OH . Exchangeable with D₂O.
9.80 Singlet1H-Aldehyde -CHO .
7.65 Doublet1HJ ≈ 1.8 HzH-6 . Meta-coupled to H-2.
7.37 Doublet1HJ ≈ 1.8 HzH-2 . Meta-coupled to H-6.
3.99 Singlet3H-Methoxy -OCH₃ .

Note: In lower resolution instruments (300 MHz) or specific solvents (CDCl₃), H-2 and H-6 may appear as singlets if the meta-coupling is not resolved.


C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignment
190.4 C=OAldehyde Carbon
149.8 C-OC-4 (Attached to OH)
148.6 C-OC-3 (Attached to OMe)
129.5 C-HC-6
127.8 C-HC-1 (Attached to CHO)
110.5 C-HC-2
109.2 C-BrC-5 (Substituted Carbon)
56.3 CH₃Methoxy Carbon

Part 4: Experimental Protocol (Self-Validating)

This protocol avoids the use of elemental bromine (highly toxic/corrosive) where possible, favoring the in situ generation of bromine using HBr and H₂O₂ or KBrO₃, which is safer and greener.

Reagents
  • Vanillin (10 mmol, 1.52 g)

  • Glacial Acetic Acid (15 mL)

  • Bromine (10 mmol, 0.52 mL) OR HBr (48%) + H₂O₂ (30%)

  • Sodium Thiosulfate (sat.[2] aq.)

Procedure
  • Dissolution : Dissolve 1.52 g of vanillin in 15 mL of glacial acetic acid in a 50 mL round-bottom flask.

  • Addition :

    • Method A (Br₂): Add bromine dropwise over 20 minutes while maintaining temperature < 20°C (ice bath).

    • Method B (Green): Add 1.2 eq of HBr, then add H₂O₂ dropwise.

  • Reaction : Stir at room temperature for 60 minutes. The solution will turn orange/red, and a pale yellow precipitate will form.

  • Quenching : Pour the reaction mixture into 50 mL of ice-cold water.

  • Validation Step (Visual) : If the orange color persists, add saturated sodium thiosulfate dropwise until the supernatant is clear (removes unreacted Br₂).

  • Isolation : Filter the solid under vacuum. Wash with cold water (3 x 10 mL).

  • Purification : Recrystallize from 50% Ethanol/Water.

    • Target Melting Point: 164–166 °C .

Part 5: Structural Logic & Validation

The following diagram details the logical flow used to confirm the structure of the product based on the data provided above.

ValidationLogic Sample Unknown Sample (White Crystals) MS_Step Mass Spec Analysis m/z 230 & 232 (1:1) Sample->MS_Step Br_Confirm Bromine Present (Single Atom) MS_Step->Br_Confirm Isotopic Pattern IR_Step IR Analysis New Peak @ 678 cm⁻¹ Br_Confirm->IR_Step NMR_Step 1H NMR Analysis Loss of H-5 Signal IR_Step->NMR_Step C-Br Stretch Confirmed Conclusion Identity Confirmed: 5-Bromovanillin NMR_Step->Conclusion Regiochemistry Confirmed

Caption: Figure 2. Multi-modal spectroscopic validation logic for structural confirmation.

References

  • PubChem.[3][4][5] Compound Summary: 5-Bromovanillin.[6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • SpectraBase.[7][10] 1H NMR Spectrum of 5-Bromovanillin. Wiley Science Solutions. Retrieved from [Link]

  • ResearchGate. Mass Spectra and Fragmentation of Brominated Vanillin. Retrieved from [Link]

Sources

Foundational

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 5-Bromo-4-hydroxy-3-methoxybenzaldehyde (5-Bromovanillin) Abstract: This technical guide provides a comprehensive overview of 5-Bromo-4-hydroxy-3-methoxybenzaldehyde, a key aromatic aldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-4-hydroxy-3-methoxybenzaldehyde (5-Bromovanillin)

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-4-hydroxy-3-methoxybenzaldehyde, a key aromatic aldehyde widely utilized in medicinal chemistry and organic synthesis. Commonly known as 5-Bromovanillin, this compound serves as a critical intermediate in the production of pharmaceuticals and as a versatile building block for complex molecular architectures. This document details its physicochemical properties, validated synthesis and purification protocols, analytical characterization methods, significant applications, and essential safety protocols. The content is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and practical insights into the effective use of this reagent.

5-Bromo-4-hydroxy-3-methoxybenzaldehyde is a derivative of vanillin, distinguished by the regioselective addition of a bromine atom at the C5 position of the benzene ring.[1] This substitution significantly alters the electronic properties and reactivity of the parent molecule, making it a valuable precursor in multi-step syntheses.[2] Its identity and core properties are summarized below.

PropertyValueSource(s)
Chemical Name 5-Bromo-4-hydroxy-3-methoxybenzaldehyde[3]
Common Name 5-Bromovanillin[1]
CAS Number 2973-76-4 [3][4][5]
Molecular Formula C₈H₇BrO₃[1][5]
Molecular Weight 231.04 g/mol [5]
Appearance Light brown, beige, or off-white crystalline powder[6][7]
Melting Point 164-166 °C (lit.)[2][6][8]
Solubility Soluble in methanol, ethanol, acetone, and DMSO; limited solubility in water.[1][6][7]
SMILES COc1cc(C=O)cc(Br)c1O[9]
InChI Key KLSHZDPXXKAHIJ-UHFFFAOYSA-N[1][10]

Synthesis and Purification Protocol

The most prevalent and industrially relevant synthesis of 5-Bromovanillin is the electrophilic aromatic substitution of vanillin.[2][6] The hydroxyl and methoxy groups on the vanillin ring are ortho-, para-directing activators. Steric hindrance from the adjacent groups favors substitution at the C5 position, which is para to the methoxy group and ortho to the hydroxyl group, leading to high regioselectivity.

A modern, high-yield protocol utilizes a two-phase system, which is advantageous for industrial scale-up as it simplifies product isolation and enhances safety.[2][11]

Detailed Experimental Protocol: Two-Phase Bromination of Vanillin

This protocol is adapted from methodologies designed for high purity and yield.[2][11]

Materials:

  • Vanillin

  • Hydrobromic Acid (48%)

  • Hydrogen Peroxide (30%)

  • Chlorobenzene

  • Deionized Water

  • Reaction Vessel with overhead stirrer, dropping funnel, and temperature control

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with vanillin and chlorobenzene. Begin stirring to create a slurry.

  • Reagent Addition: Add aqueous hydrobromic acid to the vessel. Cool the mixture to 0-5 °C using an ice bath.

  • Bromination: Slowly add hydrogen peroxide via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The H₂O₂ and HBr react in situ to form bromine (Br₂), which then acts as the electrophile.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of vanillin.

  • Product Isolation: Upon completion, cool the reaction mixture. The 5-Bromovanillin product will precipitate out of the biphasic system.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water to remove residual acids, followed by a cold, non-polar solvent like hexane to remove chlorobenzene.

  • Drying: Dry the purified light-brown crystalline product under vacuum at 50-60 °C to a constant weight. The expected yield is typically high, with excellent purity.[11]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Vanillin & Chlorobenzene Slurry Add_HBr Add Hydrobromic Acid Start->Add_HBr Cool Cool Mixture to 0-5 °C Add_HBr->Cool Add_H2O2 Slowly Add H₂O₂ (in situ Br₂ formation) Cool->Add_H2O2 Stir Stir at Room Temperature (3-4 hrs) Add_H2O2->Stir Monitor Monitor via TLC/HPLC Stir->Monitor Precipitate Cool to Precipitate Product Monitor->Precipitate Reaction Complete Filter Vacuum Filtration Precipitate->Filter Wash Wash with H₂O & Hexane Filter->Wash Dry Dry Under Vacuum Wash->Dry End End: Pure 5-Bromovanillin Dry->End G cluster_core Core Compound cluster_derivatives Synthetic Pathways cluster_applications Final Applications A 5-Bromovanillin B Substitution/Displacement (e.g., methoxylation) A->B forms trimethoxy intermediate C Cross-Coupling Reactions (e.g., Suzuki, Heck) A->C D Aldehyde Condensation A->D E Phenolic Group Derivatization A->E F Pharmaceuticals (e.g., Trimetoprim) B->F G Complex Heterocycles C->G I Bioactive Molecules C->I H Schiff Bases & Imines D->H E->I

Caption: 5-Bromovanillin as a versatile intermediate in chemical synthesis.

Safety and Handling

As with all halogenated organic compounds, proper handling of 5-Bromovanillin is essential to ensure laboratory safety. [1]

  • Hazard Classification: It is classified as hazardous, carrying the GHS signal word "Warning". [7]Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [7][12][13]* Personal Protective Equipment (PPE): Always handle this chemical while wearing appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat. [8]When handling the powder outside of a contained system, a dust mask (e.g., N95) is recommended. * Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [12]Avoid contact with skin, eyes, and clothing. [8]Eyewash stations and safety showers should be readily accessible. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. [7]The compound should be protected from light, moisture, and incompatible substances. [7][8]

References

  • CAS Common Chemistry. (n.d.). 5-Bromovanillin. Retrieved February 15, 2026, from [Link]

  • Synthetika. (n.d.). 5-Bromovanillin. Retrieved February 15, 2026, from [Link]

  • ChemBK. (2024). 5-Bromovanillin. Retrieved February 15, 2026, from [Link]

  • Tradeindia. (n.d.). 5-Bromo-4-hydroxy-3-methoxybenzaldehyde. Retrieved February 15, 2026, from [Link]

  • Sarma, M. D., & Ghosh, S. (2021). Facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity. Rasayan Journal of Chemistry, 14(1), 19-28. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra (b) of brominated vanillin. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 5-Bromovanillin - Optional[1H NMR] - Spectrum. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). HU200581B - New process for producing 5-bromovanillin.

Sources

Exploratory

literature review on the synthesis of bromovanillin

Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) is a critical pharmacophore a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) is a critical pharmacophore and intermediate in the synthesis of bioactive compounds, including trimethoxybenzaldehyde derivatives, combretastatin A-4 (anticancer), and various adrenergic agents. Its synthesis hinges on the regioselective electrophilic bromination of vanillin.

This guide moves beyond basic textbook preparations to analyze the mechanistic drivers of regioselectivity, compare industrial vs. green bench-scale methodologies, and provide self-validating protocols for high-purity synthesis.

Mechanistic Foundations & Regioselectivity[1][2]

The Directing Conflict

The vanillin molecule presents a classic case of competing directing effects in Electrophilic Aromatic Substitution (EAS).

  • Hydroxyl Group (-OH) at C4: Strong activator, ortho/para director.

  • Methoxy Group (-OCH₃) at C3: Moderate activator, ortho/para director.

  • Aldehyde Group (-CHO) at C1: Strong deactivator, meta director.

Why the 5-Position?

The 5-position is the thermodynamic and kinetic well for substitution due to synergistic directing effects:

  • Ortho to the -OH: The strongest activator directs to C3 and C5. C3 is occupied.

  • Meta to the -CHO: The electron-withdrawing aldehyde deactivates C2 and C6, directing incoming electrophiles to C3 and C5.

  • Steric Hindrance at C2: The 2-position is flanked by the aldehyde and methoxy groups, creating a "steric pocket" that disfavors substitution.

Consequently, bromination occurs almost exclusively at C5 .

Reaction Mechanism Visualization

The following diagram illustrates the resonance stabilization of the sigma complex leading to the 5-bromo product.

VanillinMechanism Vanillin Vanillin SigmaComplex Sigma Complex (Resonance Stabilized) Vanillin->SigmaComplex Attack at C5 Br_Electrophile Br+ (Electrophile) Br_Electrophile->SigmaComplex Deprotonation - H+ SigmaComplex->Deprotonation Product 5-Bromovanillin SigmaComplex->Product Re-aromatization

Caption: Electrophilic attack at C5 is stabilized by the lone pairs of the para-hydroxyl group.

Critical Review of Synthesis Methodologies

The choice of brominating agent defines the safety profile, atom economy, and impurity landscape.

Method A: Direct Bromination ( )
  • Reagent: Elemental Bromine (

    
    ) in Acetic Acid or Methanol.
    
  • Pros: High atom economy (if HBr byproduct is recycled), rapid kinetics, established industrial history.

  • Cons: Handling hazardous liquid bromine; precise temperature control (<25°C) required to prevent over-bromination; corrosive HBr off-gassing.

  • Verdict: Suitable for facilities with robust fume handling; less ideal for green chemistry initiatives.

Method B: Oxidative Bromination (Green Protocol)
  • Reagent: Hydrobromic Acid (

    
    ) + Hydrogen Peroxide (
    
    
    
    ).[1][2]
  • Mechanism:

    
    . Bromine is generated in situ.[3][4][5][6]
    
  • Pros: Uses aqueous solvents; byproduct is water; eliminates handling of elemental bromine; high yield (>90%).

  • Cons: Exothermic reaction requires careful addition rates; peroxide compatibility checks needed.

  • Verdict: The preferred method for modern, sustainable laboratory and pilot-scale synthesis.

Comparative Data Analysis
MetricDirect Bromination (

)
Oxidative Bromination (

)
NBS Bromination
Yield 85 - 95%90 - 98%80 - 90%
Atom Economy Moderate (50% Br lost as HBr)High (100% Br utilization)Low (Succinimide waste)
E-Factor High (Solvent/Acid waste)Low (Water byproduct)Moderate
Reaction Time 1 - 2 Hours2 - 4 Hours4 - 12 Hours
Safety Profile High Risk (Toxic vapor)Moderate Risk (Exotherm)Low Risk (Solid reagent)

Experimental Protocols

Protocol 1: Green Oxidative Bromination (Recommended)

This protocol maximizes safety and yield by generating bromine in situ.

Reagents:

  • Vanillin (15.2 g, 100 mmol)

  • Ethanol (95%) or Methanol (50 mL)

  • Hydrobromic acid (48% aq, 13.5 mL, ~120 mmol)

  • Hydrogen Peroxide (30% aq, 11.5 mL, ~110 mmol)

Step-by-Step Workflow:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve vanillin in alcohol.

  • Acidification: Add the HBr solution. The mixture will remain clear/pale yellow.

  • Controlled Oxidation: Cool the mixture to 10–15°C using a water bath.

    • Critical Step: Add

      
       dropwise over 30–45 minutes.
      
    • Observation: Solution turns transiently red/orange (generation of

      
      ) before fading as it reacts.
      
    • Control: Maintain temperature <20°C to avoid oxidation of the aldehyde to vanillic acid.

  • Digestion: Stir at room temperature for 2 hours. A heavy pale-yellow precipitate (5-bromovanillin) will form.

  • Quench & Workup: Dilute with 100 mL ice-cold water. Stir for 15 minutes.

  • Isolation: Filter the solid under vacuum. Wash with cold water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from 50% aqueous ethanol if necessary.

    • Target Melting Point: 164–166°C.[3]

Protocol 2: Process Flow Visualization

ProcessFlow Start Start: Vanillin + Solvent AddHBr Add HBr (48%) Start->AddHBr Cool Cool to 10-15°C AddHBr->Cool AddH2O2 Dropwise H2O2 Addition (Exotherm Control) Cool->AddH2O2 Reaction Stir 2h @ RT (In-situ Br2 generation) AddH2O2->Reaction Quench Quench with Ice Water Reaction->Quench Filter Vacuum Filtration Quench->Filter Dry Dry & Characterize (MP: 164-166°C) Filter->Dry

Caption: Workflow for the oxidative bromination of vanillin using HBr and peroxide.

Troubleshooting & Validation

IssueCauseCorrective Action
Low Yield Incomplete reaction or product solubility in wash.Extend reaction time; ensure wash water is ice-cold (0-4°C).
Product is Orange Residual free bromine trapped in crystal lattice.Wash filter cake with 5% Sodium Thiosulfate solution.
Melting Point <160°C Contamination with 5-bromovanillic acid (over-oxidation).Maintain reaction temp <20°C; reduce excess

.
Polybromination Excess bromine or high temperature.Strictly control stoichiometry (1.05 - 1.1 eq Br); keep cold.

References

  • Dakin, H. D. (1909). The Oxidation of Hydroxy Derivatives of Benzaldehyde and Acetophenone. American Chemical Journal, 42, 477.[7] Link

  • Puri, S., et al. (2021). Facile Regioselective Monobromination of Anilines and Phenols through Green Protocol. Rasayan Journal of Chemistry, 14(1), 19-28.[8] Link

  • Eursit, P., et al. (2009).[9] Green synthesis of 5-bromovanillin.[7] Chemical Engineer, 23(7), 67-68.[9]

  • Bose, A. K., et al. (2020). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. ACS Sustainable Chemistry & Engineering. Link

  • Podgoršek, A., et al. (2007). “Green” bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 9, 1212-1218. Link

Sources

Foundational

Biological Activity of Brominated Vanillin Compounds: A Technical Guide

Executive Summary Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a ubiquitous phenolic aldehyde.[1] However, its pharmacological potency is often limited by rapid metabolism and moderate lipophilicity. The introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a ubiquitous phenolic aldehyde.[1] However, its pharmacological potency is often limited by rapid metabolism and moderate lipophilicity. The introduction of a bromine atom at the C-5 position yields 5-bromovanillin , a scaffold that significantly alters the molecule's electronic and physicochemical profile.[1]

This guide provides a technical deep-dive into the synthesis, characterization, and biological applications of 5-bromovanillin and its derivatives.[1] We focus on the "Halogen Effect"—how the steric bulk and


-hole interactions of the bromine atom enhance membrane permeability and target binding affinity, specifically in antimicrobial, anticancer, and enzyme inhibition contexts.

Structural Chemistry & Pharmacophore Analysis[2][3]

The biological superiority of 5-bromovanillin over its parent compound stems from three specific structural alterations:

  • Lipophilicity Enhancement: The bromine substitution increases the octanol-water partition coefficient (

    
    ).[1] This facilitates passive diffusion across the lipid bilayers of bacterial cell walls and cancer cell membranes.
    
  • Acidity Modulation: The electron-withdrawing nature of bromine (via induction) increases the acidity of the adjacent phenolic hydroxyl group (

    
     reduction). This enhances the molecule's ability to participate in hydrogen bonding networks within enzyme active sites.
    
  • Halogen Bonding: The bromine atom can act as a Lewis acid (via its

    
    -hole) to form halogen bonds with nucleophilic residues (e.g., carbonyl oxygen or nitrogen) in target proteins, a mechanism distinct from and often stronger than hydrogen bonding.
    

Synthesis & Characterization Protocols

While traditional synthesis utilizes elemental bromine (


), which is hazardous and corrosive, modern "Green Chemistry" protocols utilize oxidative bromination. This approach is safer, yields higher purity, and is the recommended standard for research laboratories.
Protocol 1: Green Synthesis of 5-Bromovanillin

Objective: Selective bromination at the C-5 position using


 and Oxone (potassium peroxymonosulfate).[1]

Reagents:

  • Vanillin (10 mmol)

  • Potassium Bromide (

    
    , 12 mmol)
    
  • Oxone (12 mmol)

  • Solvent: 50% Aqueous Ethanol or Acetonitrile/Water[1]

Workflow:

  • Dissolution: Dissolve vanillin in the solvent system in a round-bottom flask.

  • Addition: Add

    
     to the solution.[2][3]
    
  • Oxidation: Slowly add Oxone portion-wise over 20 minutes while stirring vigorously at room temperature. Note: The slow addition prevents over-bromination.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The product (

    
    ) will be less polar than vanillin.
    
  • Quenching: Upon completion (approx. 1-2 hours), quench with aqueous sodium bisulfite (

    
    ) to neutralize active bromine species.
    
  • Isolation: Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol.

Validation Metrics:

  • Yield: >90%

  • Melting Point: 164–166°C (Sharp range indicates purity).

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    9.78 (s, 1H, CHO), 7.65 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 3.89 (s, 3H,
    
    
    ). Absence of the C-5 proton signal confirms substitution.[1]
Visualization: Synthesis Workflow

SynthesisWorkflow Input Precursors (Vanillin + KBr) Reaction Oxidative Bromination (Oxone, RT, 2h) Input->Reaction Activation Monitor TLC Validation (Hex:EtOAc 3:1) Reaction->Monitor Sampling Monitor->Reaction Incomplete Quench Quenching (NaHSO3) Monitor->Quench Complete Product 5-Bromovanillin (MP: 164-166°C) Quench->Product Filtration & Drying

Figure 1: Green synthesis workflow for 5-bromovanillin ensuring high purity and safety.

Antimicrobial Efficacy[1][6][7][8][9][10][11]

5-Bromovanillin and its Schiff base derivatives exhibit broad-spectrum activity. The mechanism is primarily membrane disruption followed by oxidative stress induction.

Comparative Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values, demonstrating the superior potency of the brominated derivative compared to the parent compound.

OrganismStrain TypeVanillin MIC (µg/mL)5-Bromovanillin MIC (µg/mL)Mechanism of Enhancement
S. aureusGram-Positive125031.25 Hydrophobic interaction with peptidoglycan layer.[1]
B. subtilisGram-Positive100062.5 Disruption of membrane potential.[1]
E. coliGram-Negative>2000125 Enhanced penetration of outer lipid membrane.[1]
C. albicansFungal2000250 Inhibition of ergosterol synthesis pathways.[1]

Data aggregated from Rasayan J. Chem and UGM research [1, 2].

Anticancer Potential: Schiff Bases & Metal Complexes[1][6][9][12][13][14]

The most significant pharmacological application of 5-bromovanillin lies in its Schiff base derivatives (imines).[1] When chelated with transition metals (Cu, Zn, Ni), these compounds act as potent chemotherapeutic agents.

Mechanism of Action[13][15]
  • DNA Intercalation: The planar structure of 5-bromovanillin Schiff bases allows them to slide between DNA base pairs, inhibiting replication.[1]

  • ROS Generation: Copper(II) complexes of these derivatives undergo redox cycling within the cell, generating Reactive Oxygen Species (ROS) that trigger mitochondrial apoptosis.

  • Topoisomerase Inhibition: Bulky bromine substituents sterically hinder the religation step of Topoisomerase II.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

To validate anticancer activity, the MTT assay is the standard self-validating protocol.

  • Seeding: Plate MCF-7 or HepG2 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Treat with 5-bromovanillin Schiff base (0.1 - 100 µM) for 48 hours. Control: DMSO vehicle.

  • Incubation: Add MTT reagent (5 mg/mL); incubate for 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation: Derive

    
     using non-linear regression. Target potency: 
    
    
    
    .[4][5][6]
Visualization: Apoptotic Signaling Pathway[1]

AnticancerMechanism Drug 5-Bromovanillin Schiff Base Complex Entry Cellular Uptake (Passive Diffusion) Drug->Entry Target1 DNA Intercalation Entry->Target1 Target2 Mitochondria (Redox Cycling) Entry->Target2 Damage DNA Strand Breaks Target1->Damage ROS ROS Generation (H2O2, OH•) Target2->ROS ROS->Damage Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Cytochrome C Release Damage->Apoptosis p53 Activation

Figure 2: Dual-mechanism pathway of 5-bromovanillin complexes inducing cancer cell death.[1]

Enzyme Inhibition: Tyrosinase[1][2][16][17][18]

5-Bromovanillin derivatives are emerging as potent Tyrosinase inhibitors, applicable in treating hyperpigmentation and preventing food browning.[1]

  • Target: Mushroom Tyrosinase (EC 1.14.18.1).

  • Mode of Inhibition: Mixed-type (Competitive/Non-competitive).[1]

  • Structural Logic: The phenolic hydroxyl and methoxy groups mimic the substrate (L-DOPA), while the bromine atom occupies a hydrophobic pocket near the active site copper ions, preventing substrate turnover.

  • Potency: Some bis-Schiff bases of 5-bromovanillin show

    
     values in the low micromolar range (1–5 µM), comparable to Kojic Acid (standard reference).
    

References

  • Rasayan Journal of Chemistry. Facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity. [Link]

  • Universitas Gadjah Mada (ETD). Synthesis and Antibacterial Test of N-Phenyl-Bromopyrazoline from 5-Bromovanillin. [Link]

  • MDPI (Molecules). Schiff Bases: Interesting Scaffolds with Promising Antitumoral Properties. [Link]

  • NIH (PubMed Central). An Updated Review of Tyrosinase Inhibitors. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Thermodynamics of 5-Bromovanillin in Organic Solvents

The following guide serves as an advanced technical resource for the solubility profile of 5-Bromovanillin, synthesizing physicochemical data, thermodynamic modeling, and process engineering protocols. Part 1: Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical resource for the solubility profile of 5-Bromovanillin, synthesizing physicochemical data, thermodynamic modeling, and process engineering protocols.

Part 1: Executive Summary & Physicochemical Profile

5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) is a critical intermediate in the synthesis of pharmaceutical actives (e.g., catechol-O-methyltransferase inhibitors) and lignin-related model compounds. Its solubility behavior is governed by the interplay between its polar functional groups (aldehyde, hydroxyl, methoxy) and the hydrophobic bromine substituent.

Unlike its parent compound vanillin, the introduction of the bromine atom at the 5-position significantly alters the crystal lattice energy and lipophilicity, necessitating specific solvent systems for efficient purification and reaction kinetics.

Physicochemical Identity
PropertySpecification
IUPAC Name 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
CAS Number 2973-76-4
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Melting Point (

)
164–166 °C (437–439 K)
LogP (Octanol/Water) ~1.97 (Predicted)
Appearance Light beige to off-white crystalline solid
Structural Impact on Solubility

The bromine atom introduces a region of high electron density but low hydrogen-bonding capability, increasing the molecule's lipophilicity compared to vanillin (


).
  • Hydrophobic Effect: Reduced solubility in water compared to vanillin.

  • Lattice Energy: The higher melting point (164°C vs. vanillin's 81°C) indicates a more stable crystal lattice, requiring higher activation energy (enthalpy of fusion) for dissolution, particularly in non-polar solvents.

Part 2: Solubility Thermodynamics & Solvent Selection

Qualitative Solubility Profile

The solubility of 5-bromovanillin follows a "like-dissolves-like" trend, favoring polar aprotic and protic organic solvents over non-polar hydrocarbons or water.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMF, DMSOVery Soluble Strong dipole-dipole interactions disrupt the crystal lattice efficiently.
Polar Protic Methanol, EthanolSoluble Hydrogen bonding with the phenolic -OH and aldehyde carbonyl facilitates dissolution.
Ketones AcetoneSoluble Excellent solvent due to carbonyl interactions; often used for rapid dissolution.
Carboxylic Acids Glacial Acetic AcidSparingly Soluble Used in bromination reactions; solubility increases significantly with temperature.
Chlorinated Chloroform, DCMSlightly Soluble Limited interaction with the polar functional groups.
Aqueous WaterInsoluble High lattice energy and hydrophobicity prevent hydration of the solid.
Thermodynamic Modeling (The Apelblat Equation)

For precise process control, the solubility mole fraction (


) of 5-bromovanillin in pure solvents is best correlated using the Modified Apelblat Equation . This semi-empirical model accounts for the non-ideal behavior of the solution.


  • 
     : Mole fraction solubility of 5-bromovanillin.
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived from experimental data.
    

Thermodynamic Implications:

  • Enthalpy of Solution (

    
    ):  The dissolution is an endothermic process  (
    
    
    
    ), meaning solubility increases exponentially with temperature.
  • Entropy (

    
    ):  The process is entropy-driven, as the rigid crystal lattice breaks down into a disordered solution state.
    
Process Engineering: Antisolvent Crystallization

The most effective purification method exploits the drastic solubility difference between ethanol (solvent) and water (antisolvent).

Workflow Logic:

  • High T: 5-Bromovanillin dissolves in hot ethanol.

  • Solvent Exchange: Addition of water reduces the dielectric constant favorable for the solute.

  • Nucleation: The hydrophobic bromine moiety drives rapid precipitation as water concentration increases.

Part 3: Experimental Protocols

Protocol A: Laser Monitoring Solubility Measurement

A modern, automated approach for determining precise solubility limits (saturation points).

Principle: Uses a laser beam to detect the "clear point" (dissolution) or "cloud point" (nucleation) of a suspension under controlled temperature ramps.

Reagents & Equipment:

  • 5-Bromovanillin (>99% purity).[3][4]

  • HPLC-grade solvents (Ethanol, Acetone, Water).

  • Laser solubility apparatus (e.g., Crystal16 or custom setup with turbidimeter).

Step-by-Step Methodology:

  • Preparation: Weigh accurate masses of 5-bromovanillin into 4 glass vials (e.g., 50mg, 100mg, 200mg, 400mg).

  • Solvent Addition: Add a fixed volume (e.g., 5 mL) of the solvent to each vial.

  • Temperature Ramp:

    • Heat the slurry at 1.0 °C/min while stirring at 600 rpm.

    • Monitor laser transmissivity (

      
      ).
      
  • Determination: Record the temperature (

    
    ) where transmissivity reaches 100% (complete dissolution).
    
  • Validation: Cool the solution at 1.0 °C/min and record the temperature (

    
    ) where transmissivity drops (Metastable Zone Width determination).
    
  • Data Fitting: Plot

    
     vs. 
    
    
    
    to generate the Van't Hoff solubility curve.
Protocol B: Purification via Mixed-Solvent Recrystallization

The standard industrial method for isolating high-purity 5-bromovanillin.

  • Dissolution: Suspend crude 5-bromovanillin in minimal boiling ethanol (~5 mL per gram of solute). Stir until fully dissolved.

  • Filtration: Perform hot filtration to remove insoluble mechanical impurities.[5]

  • Antisolvent Addition: While maintaining the solution at ~60°C, slowly add warm water (50°C) dropwise until a faint turbidity persists.

  • Clarification: Add a few drops of ethanol to restore clarity.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter the crystals under vacuum, wash with ice-cold 50% ethanol/water, and dry in a vacuum oven at 40°C.

Part 4: Visualization of Workflows

Crystallization Process Flow

The following diagram illustrates the critical decision nodes in the purification of 5-bromovanillin.

Recrystallization_Workflow Start Crude 5-Bromovanillin Dissolve Dissolve in Boiling Ethanol (T > 70°C) Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove Insolubles) Check->Filter No (Insolubles present) Antisolvent Add Warm Water (Antisolvent) until Turbid Check->Antisolvent Yes Filter->Antisolvent Nucleation Controlled Cooling (25°C -> 4°C) Antisolvent->Nucleation Isolate Vacuum Filtration & Drying Nucleation->Isolate

Caption: Logic flow for the purification of 5-bromovanillin using the ethanol-water antisolvent system.

Thermodynamic Solubility Logic

This diagram represents the variables influencing the solubility equilibrium.

Solubility_Thermodynamics Temp Temperature (T) Solubility Equilibrium Solubility (x1) Temp->Solubility Positive Correlation (Endothermic) Solvent Solvent Polarity (Dielectric Constant) Interaction Solute-Solvent Interaction Solvent->Interaction Crystal Crystal Lattice Energy (Tm = 164°C) Crystal->Solubility Negative Correlation (Barrier) Interaction->Solubility Determines Magnitude

Caption: Thermodynamic factors governing the dissolution equilibrium of 5-bromovanillin.

Part 5: References

  • Jia, Z., Yin, H., Zhao, Y., & Zhao, H. (2020).[6] Solubility of 3-Bromo-4-Hydroxybenzaldehyde in 16 Monosolvents at Temperatures from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(1), 287-295.[6] (Cited as structural analog model). Retrieved from [Link]

  • Noubigh, A., & Oueslati, M. H. (2014).[2] Measurement and Modeling of the Solubility of Vanillin... in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences, 8(9), 396-403.[2] Retrieved from [Link]

  • ScienceMadness Discussion. (2010). Odd results from 5-bromovanillin synthesis. (Provides empirical evidence of acetic acid/water solubility behavior). Retrieved from [Link]

  • Jouyban, A., et al. (2015). An automated system for determining drug solubility based on laser monitoring technique. Pharmaceutical Sciences. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of 5-Bromovanillin

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromovanillin, a halogenated derivative of the widely used flavoring agent vanillin, is a compound of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromovanillin, a halogenated derivative of the widely used flavoring agent vanillin, is a compound of significant interest in medicinal chemistry and materials science. Its utility as a precursor in the synthesis of various bioactive molecules and functional materials underscores the importance of a detailed understanding of its solid-state architecture. This technical guide provides a comprehensive analysis of the crystal structure of 5-bromovanillin, synthesizing available data to offer insights into its molecular geometry, intermolecular interactions, and packing arrangement. While a definitive, publicly available single-crystal X-ray diffraction study on 5-bromovanillin remains elusive, this guide constructs a robust model based on predictive data, comparative analysis with the parent molecule vanillin, and crystallographic data from its derivatives. This guide also presents detailed protocols for the synthesis and potential single-crystal growth of 5-bromovanillin, providing a foundational resource for further experimental investigation into its solid-state properties and potential polymorphism.

Introduction: The Significance of 5-Bromovanillin

Vanillin, the primary component of natural vanilla extract, is a versatile aromatic aldehyde with applications extending far beyond the food and fragrance industries. Its derivatives are key building blocks in the pharmaceutical industry, contributing to the synthesis of drugs such as the antibacterial trimethoprim and the cardiovascular agent Kou Kouzhuo.[1] The introduction of a bromine atom at the 5-position of the vanillin ring system yields 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde), a modification that significantly alters the molecule's electronic properties and potential for intermolecular interactions.

The bromine substituent, an electron-withdrawing group, influences the reactivity of the aromatic ring and provides a site for halogen bonding, a non-covalent interaction of increasing importance in crystal engineering and drug design.[2] Consequently, 5-bromovanillin serves as a valuable intermediate in the synthesis of more complex organic compounds and has been investigated for its potential antimicrobial and antioxidant properties.[3][4] A thorough understanding of its crystal structure is paramount for predicting its behavior in the solid state, which is crucial for drug formulation, materials development, and computational modeling.

Synthesis and Purification of 5-Bromovanillin

The preparation of 5-bromovanillin is typically achieved through the electrophilic bromination of vanillin. Several methods have been reported, with variations in the brominating agent and solvent system.

Synthesis Protocol: Bromination of Vanillin

This protocol describes a common laboratory-scale synthesis of 5-bromovanillin.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Bromine

  • Methanol

  • Ice-cold water

  • Stirring apparatus

  • Filtration equipment

Procedure:

  • Dissolve vanillin (e.g., 70.03 g, 460.26 mmol) in methanol (500 ml) in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add bromine (e.g., 80.94 g, 506.35 mmol) to the stirred solution over a period of 30 minutes.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes.

  • Pour the reaction mixture into ice-cold water (1500 ml) to precipitate the product.

  • Collect the resulting solid by filtration, wash thoroughly with water, and dry under vacuum to yield 5-bromovanillin as pale yellow crystals.[5]

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is an effective solvent for vanillin and allows for good control of the reaction temperature.

  • Low-Temperature Bromine Addition: The electrophilic bromination of an activated aromatic ring like vanillin is an exothermic reaction. Adding the bromine slowly at a low temperature helps to control the reaction rate and minimize the formation of poly-brominated byproducts.

  • Precipitation in Water: 5-Bromovanillin has limited solubility in water, making precipitation by pouring the reaction mixture into a large volume of water an effective method for isolation.

Crystallization for X-ray Diffraction Analysis

Obtaining high-quality single crystals is a prerequisite for structure determination by X-ray diffraction. While the synthesis protocol above yields polycrystalline material, specific crystallization techniques are required to grow crystals of suitable size and quality.

Strategies for Single-Crystal Growth

Slow evaporation of a saturated solution is a common and effective method for growing single crystals of organic compounds.

Recommended Solvents:

  • Ethanol

  • Methanol

  • Acetone

Experimental Protocol: Slow Evaporation

  • Prepare a saturated solution of purified 5-bromovanillin in a suitable solvent (e.g., ethanol) at a slightly elevated temperature to ensure complete dissolution.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial or beaker.

  • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant temperature.

  • Monitor the container for the formation of single crystals over several days to weeks.

Workflow for Synthesis and Crystallization:

G cluster_synthesis Synthesis cluster_crystallization Single-Crystal Growth vanillin Vanillin reaction Bromination Reaction (0-25°C) vanillin->reaction methanol Methanol methanol->reaction bromine Bromine bromine->reaction precipitation Precipitation in Water reaction->precipitation filtration Filtration & Drying precipitation->filtration product Polycrystalline 5-Bromovanillin filtration->product dissolution Dissolution in Ethanol product->dissolution filtration_hot Hot Filtration dissolution->filtration_hot evaporation Slow Evaporation filtration_hot->evaporation crystals Single Crystals of 5-Bromovanillin evaporation->crystals

Caption: Workflow for the synthesis of polycrystalline 5-bromovanillin and subsequent single-crystal growth.

Crystal Structure Analysis

To date, a definitive, publicly archived crystal structure of 5-bromovanillin has not been identified. However, based on crystallographic studies of similar compounds, a predicted structure can be proposed.

Predicted Crystallographic Parameters

5-Bromovanillin is predicted to crystallize in a monoclinic system with the space group P2₁/c, a common space group for organic molecules.[2]

Parameter Predicted/Estimated Value Source
Crystal SystemMonoclinic[2]
Space GroupP2₁/c[2]
a≈ 7.5 Å[2]
b≈ 14.2 Å[2]
c≈ 8.3 Å[2]
α90°[2]
β≈ 95°[2]
γ90°[2]
Z4[2]
Calculated Density≈ 1.65 g/cm³[2]
Molecular Geometry and Intermolecular Interactions

The molecular structure of 5-bromovanillin consists of a substituted benzene ring with an aldehyde, a hydroxyl, a methoxy, and a bromine group. The interplay of these functional groups dictates the intermolecular interactions that stabilize the crystal lattice.

Key Intermolecular Interactions:

  • Hydrogen Bonding: The phenolic hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygen of the aldehyde group and the oxygen of the methoxy group can act as hydrogen bond acceptors. This leads to the formation of a network of hydrogen bonds, which is a primary stabilizing force in the crystal packing.[2]

  • π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, further contributing to the stability of the crystal structure.[2]

  • Halogen Bonding: The bromine atom, with its region of positive electrostatic potential (the σ-hole), can interact with electronegative atoms, such as the oxygen atoms of neighboring molecules, forming halogen bonds. This type of interaction is known to play a significant role in the crystal engineering of halogenated compounds.[2]

Diagram of Intermolecular Interactions:

G cluster_molecule1 cluster_molecule2 cluster_molecule3 OH_A O-H CO_B C=O OH_A->CO_B Hydrogen Bond Ring_A Aromatic Ring Ring_B Aromatic Ring Ring_A->Ring_B π-π Stacking Br_A Br O_C O Br_A->O_C Halogen Bond

Caption: Key intermolecular interactions stabilizing the 5-bromovanillin crystal lattice.

Potential for Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit varying physical properties, including solubility and bioavailability. While no polymorphs of 5-bromovanillin have been reported, the parent compound, vanillin, is known to be trimorphic, with two forms having been structurally characterized. This suggests that 5-bromovanillin may also exhibit polymorphic behavior under different crystallization conditions. A thorough polymorphic screen, involving crystallization from a variety of solvents and at different temperatures, would be a valuable area for future research.

Applications in Drug Development and Materials Science

The structural features of 5-bromovanillin make it a versatile building block for the synthesis of a wide range of compounds with potential applications in drug discovery and materials science.

  • Pharmaceutical Intermediates: As a key intermediate, 5-bromovanillin is used in the synthesis of various pharmaceutical agents.[1][3] The bromine atom can be further functionalized through cross-coupling reactions to introduce diverse molecular scaffolds.

  • Antimicrobial and Antioxidant Agents: The inherent biological activities of vanillin derivatives, including 5-bromovanillin, make them interesting candidates for the development of new antimicrobial and antioxidant drugs.[3][4]

  • Materials Science: The ability of 5-bromovanillin to form specific intermolecular interactions, such as halogen bonds, makes it a candidate for the design of novel crystalline materials with tailored properties, such as liquid crystals or organic conductors.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the crystal structure of 5-bromovanillin, drawing upon predictive data and comparative analysis. While a definitive experimental crystal structure is yet to be published, the predicted monoclinic P2₁/c space group and the key intermolecular forces of hydrogen bonding, π-π stacking, and halogen bonding provide a solid framework for understanding its solid-state behavior. The provided protocols for synthesis and single-crystal growth offer a practical starting point for researchers aiming to further elucidate the crystallographic details of this important compound.

Future research should prioritize the single-crystal X-ray diffraction analysis of 5-bromovanillin to confirm the predicted structural parameters and provide a detailed, experimentally validated model of its crystal packing. A comprehensive polymorphic screen would also be highly valuable to the pharmaceutical and materials science communities. Such studies will undoubtedly pave the way for a more rational design of 5-bromovanillin-based drugs and functional materials.

References

  • Google Patents. HU200581B - New process for producing 5-bromovanillin.
  • Puri, S. C., Anand, S. M., & Atal, C. K. (1985). Regiospecific Alkoxylation of Phenolic Aldehydes. Indian Journal of Chemistry, 24B, 294-295.
  • Pepper, J. M., & MacDonald, J. A. (1953). THE REACTION OF 5-BROMOVANILLIN AND SODIUM METHOXIDE. Canadian Journal of Chemistry, 31(5), 476-483.
  • ResearchGate. Molecular structure of (a) benzenecarbonitrile (b) 5-bromovanillin. Retrieved from [Link]

  • SYNTHETIKA. 5-Bromovanillin. Retrieved from [Link]

  • ResearchGate. 1 H-and 13 C-NMR Spectra of brominated vanillin Synthesis of 2-hydroxybenzohydrazide (2b). Retrieved from [Link]

  • PubChem. 5-bromovanillin. Retrieved from [Link]

  • LookChem. 5-Bromovanillin. Retrieved from [Link]

  • CrystEngComm. (2014). Polymorphism of vanillin revisited: the discovery and selective crystallization of a rare crystal structure. CrystEngComm, 16(34), 7962-7966.
  • Scribd. Co-Crystallization As A Separation Technology: The Study of 5-Bromovanillin Co-Crystals of Vanillin-Water. Retrieved from [Link]

  • ResearchGate. Mass Spectra (b) of brominated vanillin. Retrieved from [Link]

  • ResearchGate. Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Retrieved from [Link]

  • PubChem. Vanillin. Retrieved from [Link]

  • Crystal growing wiki. Vanillin. Retrieved from [Link]

  • Wang, Y., & Pang, Y. (2024). Optical anisotropy of crystallized vanillin thin film: the science behind the art.
  • Lee, T., Chen, H. R., Lin, H. Y., & Lee, H. L. (2012). Continuous co-crystallization as a separation technology: The study of 1: 2 co-crystals of phenazine–vanillin. Crystal Growth & Design, 12(11), 5465-5475.

Sources

Exploratory

Technical Guide: Research Frontiers in 5-Bromovanillin

Executive Summary: The Halogenated Pivot 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) is not merely a derivative; it is a "pivot intermediate" that alters the electronic landscape of the vanillin scaffold. B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Pivot

5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) is not merely a derivative; it is a "pivot intermediate" that alters the electronic landscape of the vanillin scaffold. By introducing a bromine atom at the ortho position to the hydroxyl group, the molecule gains significant lipophilicity and a reactive handle for cross-coupling reactions (Suzuki, Sonogashira) and nucleophilic substitutions.

This guide moves beyond basic characterization to explore three high-value application vectors:

  • Pharmaceutical Precursors: The industrial route to 3,4,5-trimethoxybenzaldehyde (Trimethoprim precursor).[1]

  • Bioactive Scaffolds: Schiff base metal complexes with potent anticancer and antimicrobial profiles.

  • Functional Materials: Synergistic corrosion inhibitors and liquid crystalline precursors.

Pharmaceutical Synthesis: The Syringaldehyde Route

The most commercially significant application of 5-bromovanillin is its role as a gateway to 3,4,5-trimethoxybenzaldehyde , the key intermediate for the antibiotic Trimethoprim .

Mechanistic Pathway

Direct methoxylation of vanillin is difficult. The bromine atom in 5-bromovanillin acts as a leaving group in a copper-catalyzed nucleophilic aromatic substitution, converting it to syringaldehyde, which is easily methylated.

Reaction Flow:

  • Bromination: Vanillin

    
     5-Bromovanillin (Electrophilic Aromatic Substitution).[1][2]
    
  • Methoxylation: 5-Bromovanillin

    
     Syringaldehyde (Cu(I)-catalyzed Nucleophilic Substitution).
    
  • Methylation: Syringaldehyde

    
     3,4,5-Trimethoxybenzaldehyde (Williamson Ether Synthesis).
    
Visualization: The Trimethoprim Precursor Pathway

TrimethoprimRoute Vanillin Vanillin (Starting Material) BromoVan 5-Bromovanillin (Intermediate A) Vanillin->BromoVan Br2, AcOH (Electrophilic Subst.) Syring Syringaldehyde (Intermediate B) BromoVan->Syring NaOMe, CuCl (cat) DMF, 100°C (-NaBr) TMB 3,4,5-Trimethoxybenzaldehyde (Key Precursor) Syring->TMB DMS, NaHCO3 (Methylation) Trimethoprim Trimethoprim (Antibiotic API) TMB->Trimethoprim Multi-step (Condensation)

Figure 1: The industrial "Syringaldehyde Route" converting Vanillin to the Trimethoprim precursor via 5-Bromovanillin.[1]

Bioactive Derivatives: Schiff Bases & Metal Complexes[3]

The aldehyde group of 5-bromovanillin condenses readily with primary amines to form Schiff bases (azomethines). The presence of the phenolic -OH and methoxy groups, combined with the imine nitrogen, creates an ideal


 or 

chelating pocket for transition metals and lanthanides.
Anticancer & Antimicrobial Activity

Research indicates that lanthanide complexes (Pr³⁺, Nd³⁺, Sm³⁺) of 5-bromovanillin Schiff bases exhibit higher cytotoxicity against cancer cell lines (HeLa, MCF7) than the free ligands.

  • Mechanism: The metal complex facilitates DNA binding (intercalation) and induces oxidative stress (ROS generation) within the tumor cell. The bromine atom enhances lipophilicity, improving membrane permeability.

  • Target: Cryptococcus neoformans (fungal pathogen) and Klebsiella pneumoniae (urease-producing bacteria).

Experimental Protocol: Synthesis of a Pr(III) Schiff Base Complex

Objective: Synthesize a Praseodymium(III) complex with a 5-bromovanillin-derived ligand.

Reagents:

  • 5-Bromovanillin (1.0 eq)

  • 1,2-Phenylenediamine (or similar amine) (1.0 eq)

  • Pr(NO₃)₃·6H₂O (1.0 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Ligand Synthesis: Dissolve 5-bromovanillin (2.31 g, 10 mmol) in 20 mL hot ethanol. Add 1,2-phenylenediamine (1.08 g, 10 mmol) dropwise. Reflux for 3 hours. Cool to precipitate the yellow Schiff base. Filter and recrystallize from ethanol.

  • Complexation: Dissolve the purified Schiff base (1 mmol) in 15 mL hot ethanol.

  • Metal Addition: Add a solution of Pr(NO₃)₃·6H₂O (1 mmol) in 10 mL ethanol slowly to the ligand solution.

  • Reflux: Heat the mixture under reflux for 4–6 hours. The color will shift (often to a deeper shade).

  • Isolation: Evaporate solvent to half volume and cool. Filter the precipitate, wash with cold ethanol and ether. Dry in a vacuum desiccator over P₄O₁₀.

Validation:

  • IR Spectroscopy: Look for the shift in the azomethine

    
     peak (typically ~1620 cm⁻¹ shifting to ~1600 cm⁻¹ upon coordination).
    
  • Molar Conductance: Determine if nitrate groups are coordinated or free ions.

Material Science: Corrosion Inhibition & Liquid Crystals

Synergistic Corrosion Inhibition

5-Bromovanillin acts as a mixed-type corrosion inhibitor for carbon steel in acidic media (1M HCl).[3] Its efficacy is significantly boosted when combined with benzenecarbonitrile .

Data Summary: Inhibition Efficiency on 1018 Carbon Steel

Inhibitor SystemConcentrationInhibition Efficiency (%)Mechanism
5-Bromovanillin (Only)1.25%~75%Adsorption (Langmuir)
5-Bromovanillin + Benzenecarbonitrile 1.25% (1:1) 99.33% Chemisorption / Synergism
  • Mechanism: The protonated molecules adsorb onto the steel surface.[4] The bromine atom (electron-withdrawing yet polarizable) and the nitrile group facilitate strong interaction with Fe d-orbitals, forming a dense protective film that blocks chloride ion attack.

Visualization: Adsorption Mechanism

CorrosionInhibition Steel Carbon Steel Surface (Fe) Acid Acidic Medium (H+, Cl-) Acid->Steel Corrosive Attack Inhibitor Protonated 5-Bromovanillin + Benzenecarbonitrile Film Protective Adsorption Film (Chemisorption) Inhibitor->Film Adsorption (Langmuir) Film->Steel Blocks Active Sites Film->Acid Repels H+/Cl-

Figure 2: Synergistic adsorption mechanism blocking acid attack on steel surfaces.

Green Synthesis Protocol: 5-Bromovanillin

Traditional bromination uses elemental bromine (


), which is hazardous and difficult to handle. A "Green Chemistry" approach uses oxidative bromination.

Protocol: Oxidative Bromination using HBr/H₂O₂

  • Setup: A 250 mL three-necked flask equipped with a mechanical stirrer and dropping funnel.

  • Dissolution: Dissolve Vanillin (15.2 g, 0.1 mol) in 100 mL of Ethanol/Water (1:1).

  • Acid Addition: Add 48% Hydrobromic Acid (HBr) (0.11 mol). Cool the mixture to 10–15°C.

  • Oxidant Addition: Slowly add 30% Hydrogen Peroxide (

    
    ) (0.11 mol) dropwise over 30 minutes.
    
    • Chemistry:

      
       oxidizes 
      
      
      
      in situ to generate reactive bromine species (
      
      
      ), which attacks the electron-rich ring.
  • Reaction: Stir at room temperature for 2 hours. The solution will turn yellow/orange.

  • Workup: Dilute with cold water (200 mL). The product precipitates as a pale yellow solid. Filter, wash with water to neutral pH, and dry.

  • Yield: Typically 90–95%. Melting Point: 163–164°C.

References

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Rhodium Archive / Erowid. [Link][2]

  • Anti-corrosion performance of the synergistic properties of benzenecarbonitrile and 5-bromovanillin on 1018 carbon steel. Loto, R. T., et al. (2017).[3][5][6] Journal of Failure Analysis and Prevention. [Link]

  • Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. MedChemComm (RSC). [Link]

  • Synthesis and mesomorphic properties of new Schiff base esters. Ha, S. T., et al. (2009). [Link]

  • Divanillin-Based Polyazomethines: Toward Biobased and Metal-Free π-Conjugated Polymers. MDPI / NIH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde) in Organic Synthesis

[1][2][3] Introduction & Molecule Profile[2][4][5][6] The "bromo derivative" of 4-hydroxy-m-anisaldehyde (Vanillin) refers primarily to 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde).[1][2][3][4] This compound...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Molecule Profile[2][4][5][6]

The "bromo derivative" of 4-hydroxy-m-anisaldehyde (Vanillin) refers primarily to 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde).[1][2][3][4] This compound represents a privileged scaffold in medicinal chemistry due to its dense functionalization: it possesses an electrophilic aldehyde, a nucleophilic phenol, a donating methoxy group, and a reactive bromine handle arranged in a pentasubstituted benzene ring.[2][5]

This density allows 5-Bromovanillin to serve as a "linchpin" intermediate.[1][2] It is the primary precursor for the synthesis of Syringaldehyde (a key pharmaceutical intermediate) and a versatile substrate for Palladium-catalyzed cross-couplings and Schiff base condensations yielding bioactive antimicrobial and anticancer agents.

Chemical Profile
PropertySpecification
IUPAC Name 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
CAS Number 2973-76-4
Molecular Weight 231.04 g/mol
Appearance Pale yellow to white crystalline solid
Melting Point 164–166 °C
Solubility Soluble in MeOH, EtOH, DMSO, DMF; Sparingly soluble in water
Acidity (

)
~7.3 (Phenolic OH is more acidic than vanillin due to Br-induction)

Synthesis Protocol: Regioselective Bromination

The synthesis of 5-Bromovanillin relies on Electrophilic Aromatic Substitution (EAS).[1] The hydroxyl (-OH) and methoxy (-OMe) groups are ortho/para directing, while the aldehyde (-CHO) is meta directing.[1][2] These effects reinforce each other to direct the incoming bromine exclusively to the 5-position.[1][2]

Method A: Standard Bromination (High Purity)

Objective: Synthesis of 5-Bromovanillin on a 10g scale.

Reagents:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): 10.0 g (65.7 mmol)[1][2]

  • Bromine (

    
    ): 3.4 mL (1.05 eq)[5]
    
  • Glacial Acetic Acid: 50 mL

  • Sodium Thiosulfate (sat.[6] aq.): 20 mL

Step-by-Step Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of Vanillin in 50 mL of glacial acetic acid.

  • Cooling: Submerge the flask in an ice-water bath to reach 0–5 °C. Critical: Controlling temperature prevents over-bromination to the 2,5-dibromo derivative.[1][2]

  • Addition: Add elemental Bromine dropwise over 30 minutes using a pressure-equalizing addition funnel. The solution will turn dark orange.[7][8]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A yellow precipitate typically forms.[2][9]

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Neutralization: Add saturated sodium thiosulfate solution dropwise until the orange bromine color disappears (turning pale yellow/white).

  • Isolation: Filter the solid via vacuum filtration.[2][7] Wash the cake with 3 x 50 mL cold water to remove residual acid.

  • Purification: Recrystallize from hot Ethanol (95%) to yield white needles.

    • Expected Yield: 85–92%[1][2][9]

    • QC Check: Melting point should be sharp (164–166 °C).

Method B: Green Oxidative Bromination (Halogen-Free)

Context: For labs avoiding elemental bromine, an in situ generation using HBr and


 is preferred.[1][2]
  • Dissolve Vanillin (1 eq) in Methanol.

  • Add 48% Hydrobromic Acid (1.1 eq).

  • Add 30% Hydrogen Peroxide (1.1 eq) dropwise at 10–15 °C.

  • Stir for 4 hours. Workup is identical to Method A.

Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][13]

5-Bromovanillin is an excellent substrate for biaryl synthesis.[1][2] However, the free phenolic hydroxyl group can poison Pd catalysts or consume base.[5]

Strategic Note: While direct coupling is possible using excess base, O-protection (e.g., methylation, acetylation, or benzyl protection) prior to coupling often increases yields by 15–20%.[2][5] The protocol below assumes the use of the unprotected phenol, which is more atom-economical but requires specific conditions.

Protocol: Direct Arylation of 5-Bromovanillin

Objective: Coupling with Phenylboronic acid to form 5-phenylvanillin.[1][2]

Reagents:

  • 5-Bromovanillin: 1.0 mmol[1][2]

  • Phenylboronic Acid: 1.2 mmol[1][2]

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%) OR
    
    
    [5]
  • Base:

    
     (3.0 mmol) – Note: 1 eq is consumed by the phenol.
    
  • Solvent: Water/Ethanol (1:[1]1) or DMF/Water.

Workflow:

  • Degassing: Charge a reaction vial with solvents and sparge with Nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Loading: Add 5-Bromovanillin, Boronic Acid, Base, and Catalyst under a gentle stream of Nitrogen.[1][2][5]

  • Reaction: Seal the vial and heat to 80 °C for 6–12 hours.

  • Workup:

    • Cool to room temperature.[2][8][9][10]

    • Acidify with 1M HCl to pH 2 (to protonate the phenoxide).

    • Extract with Ethyl Acetate (3x).[8]

    • Dry over

      
       and concentrate.
      
  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Application: Schiff Base Synthesis (Bioactive Scaffolds)[4][6]

The aldehyde at C1 is highly reactive toward primary amines, forming azomethines (Schiff bases).[5][11] These derivatives are heavily researched for anticancer (MCF-7 lines) and antimicrobial activity.[1]

Protocol: Condensation with Primary Amines

Objective: Synthesis of 5-bromo-4-hydroxy-3-methoxybenzylidene-amine derivatives.

  • Stoichiometry: Mix 5-Bromovanillin (1 eq) and the Primary Amine (1 eq) (e.g., Aniline, Sulfanilamide, or Amino Acid).

  • Solvent: Absolute Ethanol or Methanol.[1][2]

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid (catalyst).

  • Conditions: Reflux for 2–4 hours.

  • Observation: Product usually precipitates upon cooling.[1][2]

  • Isolation: Filter and wash with cold ethanol. Recrystallization from EtOH usually yields analytical purity.[2]

Data Table: Typical Biological Activity of 5-BV Schiff Bases

Amine Partner Target Organism/Cell Line Observed Activity Reference
Sulfanilamide S. aureus, E. coli High antibacterial efficacy [1]
4-Aminoantipyrine MCF-7 (Breast Cancer) IC50 < 20 µg/mL [2]

|


-Alanine | PARP-1 Inhibitor | Potential chemotherapeutic | [3] |[1][2]

Visualizing the Synthetic Logic

The following diagram illustrates the central role of 5-Bromovanillin in diversifying the vanillin scaffold.

G Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) BromoVan 5-Bromovanillin (Key Intermediate) Vanillin->BromoVan Br2, AcOH (Electrophilic Subst.) Syringaldehyde Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) BromoVan->Syringaldehyde NaOMe, CuCl (cat) (Alkoxylation) Biaryls 5-Aryl Vanillins (Biaryl Scaffolds) BromoVan->Biaryls Ar-B(OH)2, Pd(0) (Suzuki Coupling) SchiffBase Schiff Bases (Imine Derivatives) BromoVan->SchiffBase R-NH2, EtOH (Condensation) MetalComplex Metal Complexes (Cu/Zn/Co-Ligands) SchiffBase->MetalComplex M(II) Salts (Coordination)

Figure 1: Synthetic divergence from Vanillin via the 5-Bromo intermediate.[1]

Advanced Application: Synthesis of Syringaldehyde[1][5][11][16]

A critical industrial application of 5-Bromovanillin is the synthesis of Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde).[1][2] This transformation replaces the Bromine with a Methoxy group.[3][12]

Mechanism: Copper-catalyzed nucleophilic aromatic substitution (Ullmann-type).[1][2]

Protocol:

  • Mixture: Combine 5-Bromovanillin (1 eq), Sodium Methoxide (NaOMe, 5 eq), and Copper(I) Bromide (CuBr, 10 mol%) in dry DMF.

  • Reaction: Heat to 120 °C in a sealed vessel (or autoclave) for 1–2 hours.

  • Workup: Acidify with HCl to hydrolyze the phenoxide and intermediate acetals. Extract with Ethyl Acetate.[2][8]

  • Significance: Syringaldehyde is a precursor to the antibiotic Trimethoprim and various psychedelic phenethylamines (e.g., Mescaline derivatives) used in neuropsychiatric research.

References

  • Antimicrobial Schiff Bases: Synthesis and biological activities of Schiff bases and their complexes.[2][13] ResearchGate.[2] Link

  • Anticancer Activity: Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine.[1][2][14] PubMed Central.[2] Link

  • Bromination Protocols: 5-Bromovanillin synthesis - ChemicalBook.[1][2]Link[5]

  • Suzuki Coupling Scope: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines (Analogous phenolic chemistry).[1][2][15] PMC.[2][15] Link

  • Syringaldehyde Synthesis: Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes.[1][2][16] Google Patents (FR2655984A1). Link

Sources

Application

Application Note: 5-Bromovanillin as a Privileged Scaffold for Heterocyclic Synthesis

Executive Summary 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) represents a "privileged scaffold" in medicinal chemistry due to its unique trifunctional nature. Unlike simple benzaldehydes, this molecule off...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) represents a "privileged scaffold" in medicinal chemistry due to its unique trifunctional nature. Unlike simple benzaldehydes, this molecule offers three distinct orthogonal reactive handles:

  • Electrophilic Aldehyde: Gateway to condensation reactions (Schiff bases, chalcones).

  • Nucleophilic Phenol: Site for alkylation or etherification.

  • Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

This guide provides validated protocols for transforming 5-bromovanillin into complex heterocyclic architectures, specifically focusing on biaryl scaffolds (via Suzuki coupling) and pyrazolines (via chalcone intermediates).

Chemical Profile & Reactivity Map

The utility of 5-bromovanillin lies in the ability to selectively activate one functional group while leaving others intact.

Reactivity Visualization

The following diagram maps the logical synthetic pathways available from the core scaffold.

ReactivityMap Core 5-Bromovanillin (Core Scaffold) Aldehyde Aldehyde (-CHO) Condensation Core->Aldehyde Bromine Bromine (-Br) Cross-Coupling Core->Bromine Phenol Phenol (-OH) Alkylation Core->Phenol Chalcone Chalcones (Precursor to Pyrazolines) Aldehyde->Chalcone + Acetophenone / NaOH Schiff Schiff Bases (Azomethines) Aldehyde->Schiff + Primary Amine Biaryl Biaryls (Suzuki Coupling) Bromine->Biaryl + Boronic Acid / Pd(0) Ether Alkoxy Derivatives (Solubility Tuning) Phenol->Ether + Alkyl Halide / Base

Figure 1: Orthogonal reactivity map of 5-bromovanillin showing three distinct synthetic vectors.

Foundation Protocol: Synthesis of 5-Bromovanillin

Prerequisite: If not purchasing commercial grade, synthesis from vanillin is cost-effective and scalable.

Mechanistic Insight

The methoxy (-OCH₃) and hydroxy (-OH) groups are strong activating groups that direct electrophilic substitution to the ortho position relative to the phenol. The aldehyde is deactivating, but the activation from the oxygenated groups dominates, directing bromine exclusively to the 5-position.

Protocol A: Bromination via /Acetic Acid

Scale: 50 mmol Safety: Bromine is highly corrosive and volatile. Work in a fume hood.

  • Dissolution: Dissolve Vanillin (7.6 g, 50 mmol) in glacial acetic acid (40 mL) in a 250 mL round-bottom flask.

  • Bromination: Prepare a solution of Bromine (2.6 mL, 52 mmol, 1.04 eq) in acetic acid (10 mL). Add this dropwise to the vanillin solution over 20 minutes at room temperature.

    • Observation: Solution will turn dark orange/red.

  • Reaction: Stir for 60 minutes.

  • Quenching: Pour the reaction mixture into ice-cold water (200 mL).

    • Critical Step: If the orange color persists (excess

      
      ), add 10% sodium bisulfite (
      
      
      
      ) solution dropwise until the color fades to pale yellow. This prevents contamination of the product with free bromine.
  • Isolation: Filter the off-white precipitate.[2][3] Wash with cold water (3 x 50 mL).

  • Purification: Recrystallize from 50% aqueous ethanol.

QC Specifications:

Parameter Specification Notes

| Appearance | White to pale cream crystals | Darker color indicates oxidation or residual


. |
| Melting Point  | 163–164 °C | Sharp range indicates high purity. |
| Yield  | 90–97% | Highly efficient reaction.[4] |

Application Pathway 1: C-C Bond Formation (Suzuki Coupling)

Target: Biaryl-carbaldehydes (Precursors for liquid crystals and fluorescent probes).

Mechanistic Insight

5-Bromovanillin is an aryl bromide. While less reactive than aryl iodides, it undergoes oxidative addition with Pd(0) effectively. The presence of the free phenol (-OH) can poison catalysts or consume base; therefore, protection of the phenol (e.g., as a methyl ether or acetate) is recommended before coupling, though direct coupling is possible with excess base.

Protocol B: Suzuki-Miyaura Coupling

Reaction: 5-Bromovanillin + Phenylboronic Acid


 5-Phenylvanillin
  • Reagents:

    • 5-Bromovanillin (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (2.0 eq)
      
    • Solvent: Toluene:Ethanol:Water (4:1:1 ratio) - The "Universal Solvent Mix" for solubility.

  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 mins (Oxygen poisons Pd(0)).

    • Combine reagents in a sealed tube or reflux condenser setup.

    • Heat to 90°C for 8–12 hours .

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). Product will be more polar than the bromide starting material.

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Palladium black.

    • Acidify filtrate with 1M HCl (to protonate the phenol if using basic conditions).

    • Extract with Ethyl Acetate.

  • Purification: Column chromatography (Silica gel).

Application Pathway 2: Heterocyclization (Pyrazolines)

Target: Pharmacologically active scaffolds (Antibacterial, Anti-inflammatory).[5][6][7]

This is a two-step sequence: (1) Claisen-Schmidt Condensation to a Chalcone, followed by (2) Cyclocondensation with Hydrazine.[6]

Workflow Visualization

PyrazolineFlow Start 5-Bromovanillin + Acetophenone Step1 Step 1: Claisen-Schmidt (NaOH, EtOH, RT) Start->Step1 Chalcone Intermediate: Chalcone (α,β-unsaturated ketone) Step1->Chalcone -H2O Step2 Step 2: Cyclocondensation (Hydrazine Hydrate, AcOH, Reflux) Chalcone->Step2 Product Final Product: Pyrazoline Derivative Step2->Product Ring Closure

Figure 2: Step-wise synthesis of Pyrazoline derivatives from 5-bromovanillin.

Protocol C: Chalcone Synthesis (Claisen-Schmidt)
  • Mix: Dissolve 5-bromovanillin (10 mmol) and Acetophenone (10 mmol) in Ethanol (20 mL).

  • Catalyze: Add 40% NaOH (aq) (5 mL) dropwise while stirring at 0–5°C.

  • React: Allow to stir at Room Temperature for 24 hours.

    • Visual Cue: The mixture usually solidifies or becomes a thick slurry as the yellow chalcone precipitates.

  • Isolate: Pour into crushed ice with dilute HCl (to neutralize base). Filter the yellow solid.

  • Recrystallize: Ethanol.

Protocol D: Pyrazoline Cyclization[6][7]
  • Mix: Dissolve Chalcone (from Protocol C) (5 mmol) in Glacial Acetic Acid (15 mL).

  • Reagent: Add Hydrazine Hydrate (10 mmol, 2.0 eq).

  • Reflux: Heat at 110°C for 6–8 hours.

    • Mechanistic Note: Acetic acid acts as both solvent and catalyst. It often acetylates the N-1 position of the pyrazoline, yielding an N-acetyl pyrazoline.

  • Workup: Pour into ice water. The product precipitates as a solid.[3]

  • Purification: Recrystallize from Ethanol or Acetone.

Troubleshooting & Validation Guide

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Oxygen poisoning of Pd catalyst.Ensure rigorous degassing of solvents (bubbling ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

for 20 mins) before adding catalyst.
Dark Product (Bromination) Residual Bromine.Wash crude solid with 10%

(Sodium Bisulfite) until white.
No Precipitate (Chalcone) Reaction equilibrium not shifted.Increase NaOH concentration or store mixture in refrigerator overnight.
Starting Material Remains (Pyrazoline) Incomplete cyclization.Monitor via TLC.[6] If stalled, add a few drops of conc. HCl (if not using AcOH solvent) or extend reflux time.

References

  • Synthesis of 5-Bromovanillin

    • Pearl, I. A. (1958). Reactions of Vanillin and its Derived Compounds.[1][2][3][4][8][9] VI. The Reaction of Vanillin with Sodium Methoxide.[4] Journal of Organic Chemistry.

    • Source: (Canonical reference for bromination logic).

    • Verified Protocol: (Practical lab-scale observations).

  • Suzuki Coupling Protocols

    • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles. Journal of Organometallic Chemistry.
    • Source:

  • Pyrazoline Synthesis

    • Bhat, B. A., et al. (2005). Synthesis and biological activity of some new pyrazoline derivatives.[7] Indian Journal of Chemistry.

    • Source:

  • Biological Activity of Derivatives

    • Antimicrobial and Anticancer potential of Vanillin derivatives.[10]

    • Source:

Sources

Method

derivatization of peptides with 4-hydroxy-m-anisaldehyde bromo derivative

Application Note & Protocol Selective Derivatization of Peptides with 5-Bromo-vanillin for Enhanced Mass Spectrometric Analysis and Structural Elucidation Abstract This document provides a comprehensive guide for the che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Selective Derivatization of Peptides with 5-Bromo-vanillin for Enhanced Mass Spectrometric Analysis and Structural Elucidation

Abstract

This document provides a comprehensive guide for the chemical derivatization of peptides using a bromo-derivative of 4-hydroxy-m-anisaldehyde, specifically 5-bromo-4-hydroxy-3-methoxybenzaldehyde (5-Bromovanillin). Peptide derivatization is a critical technique in proteomics and drug development for enhancing analytical detection and enabling advanced structural studies.[1][2] This protocol details a robust method for selectively targeting primary amino groups (the N-terminus and lysine side chains) through reductive amination. The introduction of the brominated aromatic tag serves a dual purpose: it increases the hydrophobicity of the peptide for improved reversed-phase chromatographic separation and introduces a distinct isotopic signature (79Br/81Br), which facilitates unambiguous identification and characterization by mass spectrometry.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to improve the sensitivity and scope of their peptide analyses.

Introduction: The Rationale for Peptide Derivatization

In the field of mass spectrometry-based proteomics, a significant challenge is the often-insufficient ionization efficiency of certain peptides, particularly those present in low concentrations within complex biological samples.[1][4] Chemical derivatization addresses this by introducing functional groups that enhance detection sensitivity, improve fragmentation patterns for sequencing, and enable multiplexed quantitative analysis.[2][5] The ideal derivatization reagent should react specifically and efficiently under mild conditions, introduce a stable tag, and provide a unique analytical handle.

The use of an aldehyde-containing reagent, such as a 4-hydroxy-m-anisaldehyde derivative, allows for the targeted modification of primary amines via the well-established reductive amination pathway. This reaction is highly selective for the N-terminal α-amino group and the ε-amino group of lysine residues, forming a stable secondary amine linkage.

This application note focuses on 5-Bromovanillin as a derivatization agent. Its advantages include:

  • Targeted Reactivity: The aldehyde functional group reacts selectively with primary amines.

  • Enhanced Chromatographic Performance: The addition of the hydrophobic aromatic ring can improve peptide retention and resolution in reversed-phase liquid chromatography (RP-LC).

  • Isotopic Signature: Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This creates a characteristic doublet signal in the mass spectrum for every derivatized peptide, with a mass difference of approximately 2 Da. This unique isotopic pattern serves as a powerful confirmation tool, simplifying the identification of derivatized species in complex spectra.

Principle of the Reaction: Reductive Amination

The derivatization process occurs in two main steps:

  • Schiff Base Formation: The primary amine of the peptide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-Bromovanillin aldehyde. This is followed by dehydration to form a covalent imine intermediate, also known as a Schiff base. This reaction is reversible and typically favored under slightly acidic to neutral conditions (pH 6-7), which promote protonation of the carbonyl oxygen without excessively protonating the peptide's amine nucleophile.

  • Reductive Stabilization: The resulting C=N double bond of the Schiff base is unstable and susceptible to hydrolysis. It is therefore immediately reduced to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is the reagent of choice as it is selective for the imine bond over aldehydes or ketones at near-neutral pH, preventing unwanted side reactions.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Final Product Peptide Peptide-NH₂ (N-terminus or Lysine) Hemiaminal Hemiaminal Intermediate Peptide->Hemiaminal + Aldehyde Reagent 5-Bromovanillin (Aldehyde) Reagent->Hemiaminal SchiffBase Schiff Base (Imine) Hemiaminal->SchiffBase - H₂O DerivatizedPeptide Derivatized Peptide (Stable Secondary Amine) SchiffBase->DerivatizedPeptide + NaBH₃CN (Reduction)

Sources

Application

experimental procedure for Suzuki coupling with bromo-vanillin

Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-arylvanillin derivatives via Suzuki-Miyaura cross-coupling. Unlike standard aryl halide couplings, 5-bromovanillin presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-arylvanillin derivatives via Suzuki-Miyaura cross-coupling. Unlike standard aryl halide couplings, 5-bromovanillin presents a unique challenge due to its unprotected phenolic hydroxyl group and aldehyde functionality.

This guide moves beyond generic "textbook" procedures, addressing the specific electrostatic and pH-dependent behaviors of phenolic substrates. We utilize a ligand-free Pd(OAc)₂ system in aqueous ethanol , prioritizing "Green Chemistry" principles without sacrificing yield. This method is optimized for drug discovery workflows requiring rapid derivatization of the vanillin scaffold (e.g., for lignin valorization or kinase inhibitor synthesis).

Scientific Foundation & Mechanistic Insight

The "Free Phenol" Challenge

In standard Suzuki couplings, substrates are neutral. However, 5-bromovanillin (pKa ~7.4) is acidic. Under the obligatory basic conditions of the reaction, it exists primarily as the phenolate anion .

  • Impact on Catalyst: The phenolate is electron-rich, potentially deactivating the C-Br bond toward oxidative addition compared to a neutral aryl bromide.

  • Impact on Stoichiometry: The base is consumed not just by the catalytic cycle (activating the boronic acid) but also by the deprotonation of the substrate. Crucial Adjustment: Standard 1.5 eq base protocols often fail; this protocol mandates 2.5 equivalents to ensure sufficient free base remains for transmetallation.

The Catalytic Cycle (Ligand-Free Aqueous Pathway)

We employ a Pd(OAc)₂ precursor.[1][2][3][4] In the absence of phosphine ligands, the solvent (EtOH/H₂O) and the base facilitate the formation of active anionic palladium species (e.g.,


 or Pd-nanoclusters stabilized by the solvent matrix).

DOT Diagram: Mechanistic Pathway

SuzukiMechanism Start Pd(OAc)2 (Pre-catalyst) ActivePd Active Pd(0) Species Start->ActivePd Reduction in situ OxAdd Oxidative Addition (Ar-Pd-Br) ActivePd->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Base exchange (OH-) BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration Substrate 5-Bromovanillin (Ar-Br) Substrate->OxAdd Boronic Aryl Boronic Acid (Ar'-B(OH)2) Boronic->BaseStep Base Na2CO3 (aq) Base->BaseStep

Figure 1: The catalytic cycle emphasizing the critical activation of the boronic acid by the base, which must be in excess to accommodate the acidic substrate.

Experimental Protocol

Materials & Reagents
  • Substrate: 5-Bromovanillin (98% purity).

  • Coupling Partner: Phenylboronic acid (or derivative).[2][5][6][7][8][9]

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂].[1][2][3][4][10] Note: Do not use Pd/C for this specific homogenous protocol unless filtration hardware is available.

  • Base: Sodium Carbonate (Na₂CO₃), anhydrous.

  • Solvent: Ethanol (95%) and Deionized Water.

  • Acid: 1M HCl (for workup).

Reaction Stoichiometry Table
ComponentRoleEquivalents (eq)Mass/Vol (Scale: 1 mmol)
5-Bromovanillin Limiting Reagent1.0231 mg
Phenylboronic Acid Nucleophile1.2146 mg
Pd(OAc)₂ Catalyst0.02 (2 mol%)4.5 mg
Na₂CO₃ Base2.5 265 mg
Ethanol SolventN/A2.5 mL
Water Co-SolventN/A2.5 mL
Step-by-Step Procedure

Phase 1: Setup & Degassing

  • Prepare the Vessel: Use a 25 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.

  • Charge Solids: Add 5-bromovanillin (1.0 eq), phenylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).

  • Solvent Addition: Add Ethanol (2.5 mL) and Water (2.5 mL). The mixture will be a slurry.

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) quickly. The solution typically turns orange/brown. Cap the vessel immediately under inert atmosphere.

Phase 2: Reaction 6. Heating: Heat the mixture to 80°C (reflux) with vigorous stirring.

  • Observation: The solids should dissolve as the temperature rises, forming a dark homogeneous solution.
  • Monitoring: Run for 2–4 hours . Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
  • Note: The starting material (phenol) may streak on silica. The product (biaryl) will be more non-polar but still polar due to the -OH.

Phase 3: Work-up (The "Self-Validating" Step) 8. Cooling: Cool the reaction to room temperature. 9. Filtration (Optional): If black Pd precipitates are visible, filter through a small pad of Celite. 10. Acidification: The reaction mixture is currently basic (pH > 10), meaning the product is dissolved as a phenolate salt. You must acidify.

  • Add 1M HCl dropwise while stirring until pH ~2–3.
  • Visual Check: A precipitate (the product) should form immediately upon acidification.
  • Extraction:
  • If solid is filterable: Filter, wash with cold water, and dry.
  • If oily/gummy: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

DOT Diagram: Experimental Workflow

Workflow Prep Step 1: Charge Solids (Substrate, Boronic Acid, Base) Degas Step 2: Degas Solvent (N2 Sparge 10 min) Prep->Degas Cat Step 3: Add Pd(OAc)2 & Heat to 80°C Degas->Cat React Reaction 2-4 Hours Cat->React Acid Step 4: Acidify (HCl) *Precipitate Product* React->Acid Isolate Step 5: Filter or Extract Acid->Isolate

Figure 2: Operational workflow emphasizing the acidification step required to recover the phenolic product.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonationIncrease Na₂CO₃ to 3.0 equivalents.
Homocoupling (Ph-Ph) Oxygen presenceDegas solvents more rigorously; ensure inert atmosphere.
No Reaction Catalyst poisoningEnsure reaction is not "dry"; add minimal water if salts precipitate out. Check Pd(OAc)₂ color (should be reddish-brown, not black).
Product is "Missing" pH during workupCheck pH. If the aqueous layer is still basic, the product is trapped there. Acidify to pH 2.

Analytical Expectations (5-Phenylvanillin):

  • 1H NMR (DMSO-d6): Look for the aldehyde proton (~9.8 ppm), the phenolic -OH (~9-10 ppm, broad), and the new aromatic protons from the phenyl ring (7.3-7.6 ppm).

  • Appearance: Usually a slightly off-white to pale yellow solid.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Doxsee, K. M., & Hutchison, J. E. (2004). Green Organic Chemistry: Strategies, Tools, and Laboratory Experiments. Brooks/Cole. (Source of aqueous vanillin protocols).
  • Hillier, A. C., Grasa, G. A., Viciu, M. S., Lee, H. M., Yang, C., & Nolan, S. P. (2002). Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems.[2][7][11][12] Journal of Organometallic Chemistry, 653(1-2), 69-82. Link

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Department of Chemistry and Biochemistry. Link (Adapted protocol for bromovanillin).

  • Leadbeater, N. E., & Marco, M. (2005). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 7(26), 5843-5846. Link

Sources

Method

Application Notes and Protocols: Bromo-vanillin as a Versatile Precursor for Advanced Polymer Synthesis

Introduction: Reimagining Vanillin Chemistry for High-Performance Polymers Vanillin, a bio-based aromatic compound, is increasingly gaining attention as a sustainable building block for polymers.[1] Its inherent rigidity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining Vanillin Chemistry for High-Performance Polymers

Vanillin, a bio-based aromatic compound, is increasingly gaining attention as a sustainable building block for polymers.[1] Its inherent rigidity and functionality offer a compelling alternative to petroleum-derived monomers.[2] This guide focuses on a key derivative, bromo-vanillin, and its strategic use as a precursor for synthesizing a diverse range of functional polymers. The introduction of a bromine atom onto the vanillin scaffold significantly expands its synthetic utility, enabling researchers to design materials with tailored properties. The bromine atom can serve as a reactive handle for post-polymerization modifications or influence the electronic characteristics and reactivity of the monomer itself.[3]

This document provides a comprehensive overview of the synthesis of bromo-vanillin and its subsequent conversion into polymerizable monomers. We will explore detailed protocols for polymerization, discuss the rationale behind experimental choices, and present expected material properties.

Part 1: Synthesis of the Bromo-vanillin Precursor

The journey into bromo-vanillin-based polymers begins with the efficient synthesis of the precursor itself. The bromination of vanillin is a well-established electrophilic aromatic substitution reaction.

Protocol 1: Synthesis of 5-Bromovanillin

This protocol details the bromination of vanillin in methanol, a common and effective method.[4]

Materials:

  • Vanillin

  • Methanol

  • Bromine

  • Ice-cold distilled water

  • Sodium thiosulfate (for quenching excess bromine)

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve vanillin in methanol in a beaker or round-bottom flask with stirring. An approximate concentration of 150 g of vanillin per liter of methanol can be used.[4]

  • Cooling: Place the reaction vessel in an ice bath to maintain a temperature below 20°C. This is crucial to minimize the formation of unwanted side products.[4]

  • Bromination: Slowly add bromine to the stirred vanillin solution using a dropping funnel. The bromine should be added dropwise, and the rate of addition should be controlled to keep the temperature below 20°C. The characteristic orange-red color of bromine should fade as it reacts.[4]

  • Precipitation: Once the addition of bromine is complete, slowly add ice-cold distilled water to the reaction mixture with vigorous stirring. The bromo-vanillin product is insoluble in water and will precipitate out as a solid.[4]

  • Filtration and Washing: Collect the precipitated bromo-vanillin by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining methanol and unreacted starting materials.

  • Drying: Dry the purified bromo-vanillin, for instance, in a desiccator or a vacuum oven at a low temperature.

Causality and Experimental Insights:

  • Choice of Solvent: Methanol is an excellent solvent for vanillin and is relatively inert to bromine under these conditions.

  • Temperature Control: Maintaining a low temperature is critical for regioselectivity and to prevent side reactions, such as the oxidation of the aldehyde group.

  • Quenching (Optional but Recommended): After the reaction, any unreacted bromine can be quenched by the addition of a small amount of sodium thiosulfate solution until the orange color disappears. This is a standard safety and purification step.

Part 2: From Bromo-vanillin to Polymerizable Monomers

With bromo-vanillin in hand, the next step is to introduce a polymerizable functional group. A common strategy is the synthesis of acrylate or methacrylate derivatives, which can readily undergo free-radical polymerization.[5][6]

Protocol 2: Synthesis of 5-Bromovanillin Acrylate

This protocol describes the acrylation of the phenolic hydroxyl group of 5-bromovanillin.

Materials:

  • 5-Bromovanillin

  • Triethylamine

  • Acryloyl chloride

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromovanillin and triethylamine in DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture in an ice bath.

  • Acrylation: Slowly add acryloyl chloride dropwise to the stirred solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess triethylamine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-bromovanillin acrylate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizing the Synthesis Pathway:

Synthesis_Pathway Vanillin Vanillin BromoVanillin 5-Bromovanillin Vanillin->BromoVanillin Bromination (Br2, MeOH) BromoVanillinAcrylate 5-Bromovanillin Acrylate BromoVanillin->BromoVanillinAcrylate Acrylation (Acryloyl Chloride, Et3N) Polymer Poly(5-bromovanillin acrylate) BromoVanillinAcrylate->Polymer Polymerization (e.g., Free Radical)

Caption: Synthetic route from vanillin to poly(5-bromovanillin acrylate).

Part 3: Polymerization of Bromo-vanillin Monomers

The synthesized bromo-vanillin acrylate can be polymerized using various techniques. Free-radical polymerization is a straightforward method, while controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over the polymer architecture.[7][8]

Protocol 3: Free-Radical Polymerization of 5-Bromovanillin Acrylate

This protocol provides a general procedure for the free-radical polymerization of 5-bromovanillin acrylate.

Materials:

  • 5-Bromovanillin acrylate (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

  • Anhydrous toluene or other suitable solvent

  • Schlenk flask or reaction tube with a rubber septum

  • Magnetic stirrer and stir bar

  • Oil bath

  • Nitrogen or argon source

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the 5-bromovanillin acrylate monomer and the AIBN initiator in anhydrous toluene.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80°C for AIBN). Stir the reaction mixture for the desired period (typically several hours).

  • Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the viscous reaction mixture to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum.

Experimental Rationale:

  • Initiator Choice: The choice of initiator and reaction temperature are coupled. AIBN and BPO are common thermal initiators that decompose at a predictable rate at elevated temperatures to generate free radicals.

  • Inert Atmosphere: The removal of oxygen is critical as it can react with the propagating radical chains and terminate the polymerization prematurely.

  • Precipitation: This is a standard method for purifying polymers. The polymer is insoluble in the non-solvent (methanol), while the monomer and initiator are soluble, allowing for their separation.

Visualizing the Polymerization Workflow:

Polymerization_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_Initiator Dissolve Monomer & Initiator in Solvent Degas Degas via Freeze-Pump-Thaw Monomer_Initiator->Degas Heat Heat to Reaction Temperature Degas->Heat Stir Stir for a Defined Time Heat->Stir Precipitate Precipitate in Non-solvent (Methanol) Stir->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry

Caption: General workflow for free-radical polymerization.

Part 4: Properties and Applications of Bromo-vanillin Derived Polymers

The incorporation of the bromo-vanillin moiety into a polymer backbone is expected to impart specific properties.

Expected Polymer Properties:

PropertyExpected CharacteristicsRationale
Thermal Stability High glass transition temperature (Tg) and good thermal stability.[6]The rigid aromatic structure of the vanillin unit restricts chain mobility, leading to a higher Tg.
Chemical Resistance Good resistance to a range of solvents.The aromatic and relatively non-polar nature of the polymer backbone contributes to its chemical stability.
Flame Retardancy Potential for enhanced flame retardant properties.The presence of bromine, a halogen, can impart flame retardancy to the material.
Functionalizability The bromine atom can be used for post-polymerization modification via reactions like Suzuki or Stille coupling, allowing for the introduction of other functional groups.[3] The aldehyde group, if preserved in the monomer design, also offers a site for further chemical transformations.[9]The carbon-bromine bond is a versatile functional group in organic synthesis. The aldehyde can undergo reactions such as Schiff base formation.

Potential Applications:

  • High-Performance Thermosets and Coatings: The rigidity and thermal stability of these polymers make them suitable for applications requiring durable materials.[1]

  • Functional Materials for Electronics: By modifying the bromine atom, it may be possible to synthesize conjugated polymers for applications in organic electronics.[3][10]

  • Biomaterials and Drug Delivery: The bio-based nature of vanillin, combined with the potential for functionalization, opens doors for applications in the biomedical field.[9]

Conclusion

Bromo-vanillin is a highly valuable and versatile precursor that significantly broadens the scope of polymers that can be synthesized from the sustainable feedstock, vanillin. By providing a reactive handle for both monomer synthesis and post-polymerization modification, it enables the creation of advanced materials with a wide range of properties and potential applications. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore this exciting area of polymer chemistry.

References

  • Ahmed, N., et al. (2021). Synthesis of trisubstituted imidazole from vanillin using an ionic liquid as the catalyst. RSC Advances, 11(35), 21569-21576.
  • Alvim, L. C., et al. (2018). Biginelli multicomponent reaction for the preparation of dihydropyrimidinones from vanillin. Journal of the Brazilian Chemical Society, 29(10), 2136-2144.
  • Bai, Y., et al. (2021). One-step synthesis of [3+2+1] pyridine skeletons from vanillin. Organic Letters, 23(15), 5896-5900.
  • Boivin, J., et al. (2021). Biosourced Vanillin-Based Building Blocks for Organic Electronic Materials. ACS Omega, 6(46), 31089–31097. [Link]

  • Corma, A., Iborra, S., & Velty, A. (2007). Chemical Routes for the Transformation of Biomass into Chemicals. Chemical Reviews, 107(6), 2411–2502.
  • Du, H., Pang, X., & Yu, H. (2007). Synthesis and characterization of novel polyesters from vanillin. Macromolecules, 40(6), 1904-1912.
  • Fache, M., Boutevin, B., & Caillol, S. (2015). Vanillin, a promising bio-based building block for polymer synthesis. Green Chemistry, 17(4), 1987-2001.
  • Han, Y. M., Qin, T. F., & Chu, F. X. (2012). International Conference on Biobase Material Science and Engineering (BMSE), China.
  • Huleatt, P. B., et al. (2008). Expedient Routes to Valuable 6-Bromo-5,6-Dimethoxyindole Building Blocks. Tetrahedron Letters, 49(36), 5309-5311.
  • Isikgor, F. H., & Becer, C. R. (2015). Lignin and Lignin Based Materials for Drug Delivery and Tissue Engineering. Biomacromolecules, 16(12), 3877-3886.
  • Jiang, Y., et al. (2016). Biorenewable tough blends of polylactide and acrylated epoxidized soybean oil compatibilized by a polylactide star polymer. Polymer, 98, 237-245.
  • Kolehmainen, E., Laihia, K., Knuutinen, J., & Hyötyläinen, J. (1994). 1H, 13C and 17O NMR study of chlorovanillins and some related compounds. Magnetic Resonance in Chemistry, 32(10), 609-612.
  • Kowalski, A., Duba, A., & Penczek, S. (2000). Mechanism of cationic polymerization of styrene. Macromolecules, 33(20), 7359-7370.
  • Kricheldorf, H. R., Saunders, K. I., & Stricker, I. (2000). Polyesters from vanillic acid. Macromolecules, 33(3), 702-708.
  • Mahajan, R., et al. (2020). Synthesis of styrylquinoxalin-2(1H)-ones from vanillin.
  • Mauck, J. R., et al. (2016). Renewable polymers prepared from vanillin and its derivatives. Macromolecular Chemistry and Physics, 217(17), 1816-1822. [Link]

  • Meier, M. A. R., et al. (2007). Plant oil renewable resources as green alternatives in polymer science. Chemical Society Reviews, 36(11), 1788-1802.
  • Mialon, L., et al. (2010). Vanillin-derived polymers: a new class of renewable thermosets. Green Chemistry, 12(10), 1704-1706.
  • Parveen, et al. (2015). Stereoselective preparation of 4-arylidene-2-phenyl-5(4H)-oxazolones from vanillin. Tetrahedron Letters, 56(23), 3291-3294.
  • Peña-Barrientos, M. J., et al. (2023). Vanillin: A review of its biotechnological production. Food Chemistry, 404, 134679.
  • Qiu, J., et al. (2001). Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Progress in Polymer Science, 26(10), 2083-2134.
  • Raiford, L. C., & Stoesser, W. C. (1927). NEW MONOBROMO DERIVATIVES OF VANILLIN. Journal of the American Chemical Society, 49(4), 1077-1080. [Link]

  • Rolf, M. (2013). Bio-based polymers: recent progress. Macromolecular Chemistry and Physics, 214(2), 159-166.
  • Selvaraju, S., et al. (2015). Synthesis of 2,5-dibromo-3,4-dimethoxy-6-nitrobenzaldehyde from vanillin.
  • Sharma, V., et al. (2014). Synthesis of vanillin allylated pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3468.
  • Singh, A., et al. (2019). Biotransformation of eugenol to vanillin by a novel strain of Rhodococcus. Journal of Industrial Microbiology & Biotechnology, 46(9-10), 1345-1354.
  • Thyzoid. (2023, August 27). Making Bromovanillin: A Precursor To Substituted Benzaldehydes [Video]. YouTube. [Link]

  • Timofeeva, A. G., et al. (2015). Acid catalyzed Prins cyclization of isopulegol with vanillin.
  • Unno, T., et al. (2007). Biotransformation of eugenol by Pseudomonas sp. Bioscience, Biotechnology, and Biochemistry, 71(5), 1268-1274.
  • Vaishnav, P., & Variyar, P. S. (2020). Biotransformation of ferulic acid to vanillin. Trends in Food Science & Technology, 106, 1-11.
  • Voitl, P. R., & von Rohr, P. R. (2008).
  • Xu, C., et al. (2007). Chemical synthesis of vanillin. Journal of Agricultural and Food Chemistry, 55(21), 8461-8465.
  • Zhu, S., et al. (2016). Lignin valorization: a review of lignin depolymerization from a chemical catalytic perspective. Energy & Environmental Science, 9(6), 1799-1821.

Sources

Application

Application Note: Analytical Strategies for the Detection and Quantitation of 5-Bromo-Vanillin

Introduction & Scope 5-Bromo-vanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) is a critical intermediate in the synthesis of complex pharmaceutical compounds, including radiotracers and specific psychoactive alkaloids....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5-Bromo-vanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) is a critical intermediate in the synthesis of complex pharmaceutical compounds, including radiotracers and specific psychoactive alkaloids.[1] It is typically synthesized via the bromination of vanillin.[2][3] Consequently, distinguishing 5-BV from its precursor (vanillin) and potential regioisomers (2-bromo-vanillin) is a critical Quality Control (QC) requirement.[1]

This guide outlines a multi-modal analytical strategy. We prioritize HPLC-UV/DAD for routine quantitative purity assays and GC-MS for structural identification and trace impurity profiling.[1]

Physicochemical Profile (Critical for Method Design)
  • CAS: 2973-76-4[1][4][5][6][7][8]

  • Molecular Weight: 231.04 g/mol [1][4][6][8][9]

  • pKa: ~6.26 (Predicted).[1] Note: This is significantly more acidic than vanillin (pKa ~7.[1]4) due to the electron-withdrawing bromine atom.[1]

  • Solubility: Soluble in Methanol, Ethanol, DMSO; slightly soluble in water.[1]

Analytical Decision Matrix

The following workflow illustrates the logical selection of methods based on the analytical objective (Quantitation vs. Identification).

AnalyticalWorkflow Start Sample: 5-Bromo-Vanillin Synthesis Batch Objective Define Objective Start->Objective Quant Purity / Assay (Quantitation) Objective->Quant Routine QC Ident Structure / Impurity ID (Qualitative) Objective->Ident R&D / Unknowns HPLC Method A: RP-HPLC-UV (C18, Acidic Mobile Phase) Quant->HPLC GCMS Method B: GC-MS (Isotopic Pattern Analysis) Ident->GCMS NMR Method C: 1H-NMR (Regioisomer Confirmation) Ident->NMR Result1 Result1 HPLC->Result1 Data: Area % Result2 Result2 GCMS->Result2 Data: m/z 230/232

Figure 1: Analytical workflow for the characterization of halogenated phenolic aldehydes.

Method A: High-Performance Liquid Chromatography (HPLC-UV)[1]

Objective: Quantitative determination of 5-BV purity and separation from unreacted vanillin.

Expert Insight: The pH Factor

Because 5-BV is a phenol with a pKa of ~6.26, it exists in equilibrium between its neutral and ionized (phenolate) forms at neutral pH.[1] Ionized phenols elute poorly on C18 columns (peak tailing, variable retention).

  • Directive: You must acidify the mobile phase to pH < 4.[1]0. This suppresses ionization, keeping 5-BV in its neutral, hydrophobic form, ensuring sharp peaks and consistent retention.[1]

Protocol Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-DAD at 280 nm (primary) and 230 nm (secondary)
Injection Vol 5-10 µL
Gradient Program
Time (min)% Mobile Phase BComment
0.020%Initial equilibration
10.080%Linear ramp to elute hydrophobic 5-BV
12.080%Wash
12.120%Return to initial
15.020%Re-equilibration

Expected Elution Order:

  • Vanillin: More polar, elutes first (approx 4-6 min).

  • 5-Bromo-vanillin: Less polar (Br substitution), elutes second (approx 8-10 min).

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[1]

Objective: Confirmation of identity via isotopic abundance and detection of volatile side-products.

Expert Insight: The Bromine Signature

Mass spectrometry is the definitive tool for brominated compounds.[1] Bromine exists naturally as two isotopes:


 (50.7%) and 

(49.3%).
  • Validation Check: A genuine 5-BV peak must show a molecular ion cluster (

    
     and 
    
    
    
    ) of approximately equal intensity (1:1 ratio) at m/z 230 and 232.[1] If this "doublet" is absent, the peak is not 5-BV.[1]
Protocol Parameters
ParameterSpecification
Column DB-5ms (5% Phenyl-arylene polymer), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split ratio 10:[1]1)
Oven Program 80°C (hold 1 min)

20°C/min to 280°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Range 50 - 400 amu

Derivatization (Optional but Recommended): While 5-BV can be analyzed directly, the phenolic -OH and aldehyde group can cause tailing.[1] Silylation with BSTFA + 1% TMCS converts 5-BV to its trimethylsilyl (TMS) derivative, improving peak shape and sensitivity.[1]

Method C: Structural Elucidation (NMR)[1]

For complete validation of the regioisomer (confirming the Bromine is at position 5, not 2 or 6), 1H-NMR is required.

  • Solvent: DMSO-d6

  • Key Signals:

    • Aldehyde (-CHO): Singlet ~9.8 ppm.[1]

    • Aromatic Protons: Two doublets (meta-coupling,

      
      ) indicating protons at positions 2 and 6 are separated by substituents.[1]
      
    • Differentiation: 2-bromo-vanillin would show ortho-coupling (approx 8 Hz) between protons at positions 5 and 6.[1]

Validation Criteria (ICH Q2)

To validate this method for pharmaceutical release testing, ensure the following criteria are met:

  • Specificity: Injection of Vanillin standard must show resolution (

    
    ) > 2.0 from the 5-BV peak.[1]
    
  • Linearity: 5-point calibration curve (

    
    ) over 80% to 120% of target concentration.
    
  • LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1, respectively.

References

  • LookChem. (n.d.).[1] 5-Bromovanillin | 2973-76-4 - Chemical Properties and Spectral Data.[1][4][5][10][11] Retrieved from [Link]

  • ResearchGate. (2012).[1] 1H- and 13C-NMR Spectra of brominated vanillin.[1][5][10][11] Retrieved from [Link]

Sources

Method

using bromo-vanillin as a fluorescent probe

Application Note: 5-Bromo-Vanillin as a Fluorogenic Chemodosimeter for Hydrazine Detection Part 1: Abstract & Core Directive Abstract This guide details the application of 5-Bromo-Vanillin (5-BV) as a highly specific, re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-Vanillin as a Fluorogenic Chemodosimeter for Hydrazine Detection

Part 1: Abstract & Core Directive

Abstract This guide details the application of 5-Bromo-Vanillin (5-BV) as a highly specific, reaction-based fluorescent probe (chemodosimeter) for the detection of Hydrazine (


)  in aqueous and biological samples.[1] Unlike complex commercial probes, 5-BV utilizes a simple, robust condensation mechanism to transform from a non-fluorescent aldehyde precursor into a highly fluorescent azine/hydrazone derivative. This protocol provides a cost-effective, "turn-on" sensing platform with high selectivity against other primary amines.

Core Directive This document is structured to provide a self-validating experimental workflow. It moves beyond simple "recipes" to explain the physicochemical rationale (e.g., photoinduced electron transfer, Schiff base stability) governing the probe's function.

Part 2: Mechanism of Action

The sensing mechanism relies on the nucleophilic attack of hydrazine on the aldehyde carbonyl of 5-bromo-vanillin.

  • Recognition Moiety: The aldehyde group (-CHO) of 5-BV acts as the electrophilic center.

  • Selectivity Filter: While primary amines (

    
    ) form unstable imines in aqueous media (susceptible to hydrolysis), hydrazine (
    
    
    
    ) forms a thermodynamically stable hydrazone or azine due to the alpha-effect (adjacent lone pair repulsion increasing nucleophilicity) and extended conjugation.
  • Signal Transduction (Turn-On):

    • Probe (OFF): 5-BV exhibits weak fluorescence due to the heavy atom effect of Bromine (promoting intersystem crossing) and efficient non-radiative decay of the free aldehyde.

    • Product (ON): The resulting hydrazone (

      
      ) or azine (
      
      
      
      ) possesses a rigid, planar
      
      
      -conjugated system. This rigidity restricts intramolecular rotation (RIR), blocking non-radiative decay channels and triggering strong fluorescence emission.
Mechanism Diagram

G cluster_0 Signal Transduction Mechanism Probe 5-Bromo-Vanillin (Non-Fluorescent) Intermediate Carbinolamine Intermediate Probe->Intermediate + N2H4 (Nucleophilic Attack) Hydrazine Hydrazine (N2H4) Hydrazine->Intermediate Product Fluorescent Hydrazone/Azine Intermediate->Product - H2O (Condensation & Rigidification)

Caption: Reaction-based sensing mechanism. The condensation of hydrazine with 5-bromo-vanillin forms a rigid conjugated system, activating fluorescence via Restriction of Intramolecular Rotation (RIR).

Part 3: Experimental Protocol

Materials & Preparation
  • Probe: 5-Bromo-4-hydroxy-3-methoxybenzaldehyde (5-Bromovanillin) [CAS: 2973-76-4].[2][3]

  • Solvents: DMSO (spectroscopic grade), Ethanol, PBS Buffer (pH 7.4).

  • Analyte: Hydrazine hydrate (

    
    ) (Caution: Carcinogenic).
    

Stock Solution Preparation:

  • Probe Stock (10 mM): Dissolve 23.1 mg of 5-Bromovanillin in 10 mL of DMSO. Store in the dark at 4°C. Stability: 1 month.

  • Hydrazine Stock (100 mM): Dilute hydrazine hydrate in deionized water. Prepare fresh daily to avoid oxidation.

Spectroscopic Characterization (Standard Assay)

This assay determines the "Turn-On" response and Linear Dynamic Range.

Step-by-Step Workflow:

  • Blank Preparation: Add 10

    
    L of Probe Stock to 990 
    
    
    
    L of PBS:DMSO (7:3, v/v) mixture in a quartz cuvette.
    • Note: A high water content is preferred to mimic biological conditions, but DMSO is needed to solubilize the organic probe.

  • Baseline Scan: Record UV-Vis (250–500 nm) and Fluorescence emission (Ex: 350 nm, Em: 400–600 nm).

    • Expectation: Low fluorescence baseline.

  • Titration: Aliquot Hydrazine Stock (0–100

    
    M final conc.) into the cuvette. Mix by inversion for 30 seconds.
    
  • Incubation: Allow the reaction to proceed for 15 minutes at Room Temperature (25°C).

    • Critical: Reaction-based probes require time for covalent bond formation.

  • Measurement: Record spectra.

    • Observation: Appearance of a new absorption band (~380 nm) and strong emission peak (~480–520 nm, Green/Yellow).

Selectivity & Interference Assay

To validate the probe's specificity for hydrazine over other biological amines.

  • Competitors:

    
    , 
    
    
    
    ,
    
    
    , Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH), Ethylenediamine.
  • Protocol:

    • Prepare separate cuvettes containing the Probe (100

      
      M).
      
    • Add 10 equivalents (1 mM) of competitor species.

    • Incubation: 20 mins.

    • Measure Fluorescence (

      
      ).
      
    • Add Hydrazine (100

      
      M) to the same cuvettes and measure again (
      
      
      
      ).
  • Acceptance Criteria:

    
     and 
    
    
    
    .
    • Note: High concentrations of biothiols (Cys/GSH) may form thiazolidines with aldehydes, but this reaction is generally slower and reversible compared to hydrazone formation.

Part 4: Data Analysis & Visualization

Quantitative Analysis Table
ParameterValue / ConditionNotes
Excitation (

)
350 nmTargets the conjugated aldehyde-

system.
Emission (

)
490–510 nmStokes shift due to excited-state relaxation.
Response Time < 15 MinutesKinetic limitation of Schiff base formation.
Detection Limit (LOD) ~0.5 – 2.0

M
Calculated as

(slope).
Solvent System PBS:DMSO (7:3)Optimal balance of solubility and physiological relevance.
Color Change Colorless

Yellow
Visible to naked eye at high concentrations (>50

M).
Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_detect Phase 3: Detection Stock Stock Solution (10 mM 5-BV in DMSO) Mix Mixing (Probe + Sample) Stock->Mix Buffer Buffer System (PBS pH 7.4 / DMSO 7:3) Buffer->Mix Incubate Incubation (15-20 min @ 25°C) Mix->Incubate UV UV-Vis (Abs 380 nm) Incubate->UV Fluo Fluorescence (Em 490-510 nm) Incubate->Fluo

Caption: Operational workflow for hydrazine detection using 5-bromo-vanillin.

Part 5: Troubleshooting & Optimization

  • Solubility Issues: If the solution turns cloudy upon adding the probe to PBS, increase the DMSO ratio to 40% or add a surfactant like CTAB (1 mM) to form micelles, which can also enhance fluorescence intensity (micellar enhanced fluorescence).

  • Slow Response: Reaction rates are pH-dependent. Schiff base formation is acid-catalyzed (optimal pH 5-6) but the fluorescence of the phenol moiety might be pH-sensitive.

    • Optimization: If kinetics are too slow at pH 7.4, perform the incubation in slightly acidic buffer (pH 6.0) and then adjust to pH 9.0 for measurement (phenolate form is often more fluorescent).

  • Quenching: Avoid heavy metal contamination (

    
    , 
    
    
    
    ) in buffers, as paramagnetic ions can quench the fluorescence of the hydrazone product.

Part 6: References

  • Mechanistic Foundation of Hydrazine Sensing:

    • Fan, L., et al. (2012). "A reaction based colorimetric as well as fluorescence 'turn on' probe for the rapid detection of hydrazine."[4] RSC Advances. Link

  • Vanillin Derivatives in Fluorescence:

    • Borah, J., et al. (2025).[1][5][6] "Chemodosimetric sensing of hydrazine via an irreversible reaction-based sensor and its multifunctional applications." Environmental Science: Advances. Link

  • General Aldehyde-Hydrazine Chemistry:

    • Lakowicz, J. R. (2006).[7] Principles of Fluorescence Spectroscopy. Springer. (Standard text for fluorescence mechanisms).

  • 5-Bromovanillin Properties:

    • Sigma-Aldrich Product Specification: 5-Bromovanillin. Link

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of 4-hydroxy-m-anisaldehyde bromo derivative

Technical Support Center: Purification of 4-Hydroxy-m-anisaldehyde Bromo Derivative Executive Summary & Molecule Identification User Query: "I am facing challenges purifying the bromo derivative of 4-hydroxy-m-anisaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Hydroxy-m-anisaldehyde Bromo Derivative

Executive Summary & Molecule Identification

User Query: "I am facing challenges purifying the bromo derivative of 4-hydroxy-m-anisaldehyde."

Scientist’s Analysis: The nomenclature "4-hydroxy-m-anisaldehyde" refers to Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1] The "bromo derivative" typically synthesized for drug development is 5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde).

  • Target Molecule: 5-Bromovanillin[2]

  • CAS Number: 2973-76-4[2]

  • Key Impurities: Unreacted Vanillin, 2,5-Dibromovanillin (over-bromination), and residual bromine/oxidants.

This guide addresses the critical solubility differentials and chemical washes required to isolate high-purity 5-bromovanillin.

Troubleshooting Guide (Q&A Format)

Issue 1: The product has a persistent orange or red discoloration.

Q: My crystalline product is turning orange/red during filtration. Is this an impurity? A: This is likely due to trapped elemental bromine (Br₂) or oxidized quinoid species .

  • Mechanism: Bromination reactions often use excess bromine or generate it in situ.[3] If not quenched, free bromine adheres to the phenolic solid.

  • Solution: Perform a Sodium Bisulfite (NaHSO₃) wash.[4]

    • Suspend the crude solid in cold water.

    • Add 10% aqueous sodium bisulfite until the color fades from orange to pale yellow/white.

    • Bisulfite reduces Br₂ to water-soluble bromide ions (Br⁻), which are easily washed away.

Issue 2: Difficulty separating unreacted starting material.

Q: NMR shows a mixture of product and starting material (Vanillin). Recrystallization isn't separating them efficiently. A: You are likely using a solvent system that is too non-polar or cooling too rapidly.

  • Causality: Vanillin (MP ~81°C) is significantly more soluble in organic solvents than 5-Bromovanillin (MP ~164°C).

  • Protocol Adjustment: Switch to Fractional Recrystallization using 50% Ethanol/Water .

    • Dissolve the crude mixture in minimum boiling ethanol.

    • Slowly add hot water until turbidity just persists.

    • Clear with a drop of ethanol and let cool slowly to room temperature.

    • Result: 5-Bromovanillin crystallizes out first due to its higher lattice energy and melting point, while vanillin remains in the mother liquor.

Issue 3: Formation of a "oily" precipitate or low yield.

Q: Instead of crystals, I get a sticky oil at the bottom of the flask. A: This "oiling out" occurs when the product precipitates at a temperature above its melting point depression point, often caused by high impurity levels (the "di-bromo" species).

  • Immediate Fix: Re-heat the mixture until the oil dissolves (add more solvent if necessary).

  • Technique: Scratch the inner wall of the flask with a glass rod to induce nucleation as it cools.

  • Prevention: Ensure the reaction temperature was kept <20°C. Higher temperatures favor the formation of 2,5-dibromovanillin , which acts as a eutectic impurity, lowering the melting point of the whole mixture and causing oiling.

Strategic Purification Workflow

The following diagram illustrates the critical decision nodes in the purification process to ensure removal of both oxidative impurities and structural isomers.

PurificationWorkflow Start Crude Reaction Mixture (AcOH/Br2 or H2O2/HBr) Quench Quench: Pour into Ice Water + 10% NaHSO3 Start->Quench Precipitate Product Filter Filtration Quench->Filter SolidCheck Solid Color Check Filter->SolidCheck Orange Orange/Red? (Residual Br2) SolidCheck->Orange Yes White Pale Yellow/White SolidCheck->White No Wash Re-wash with NaHSO3 Orange->Wash Wash->Filter Recryst Recrystallization Solvent: 50% EtOH/H2O White->Recryst Cooling Slow Cooling (RT -> 4°C) Recryst->Cooling FinalFilter Final Filtration & Drying (Vacuum, <60°C) Cooling->FinalFilter Liquor Mother Liquor (Contains Vanillin & Di-bromo) Cooling->Liquor Supernatant

Figure 1: Decision logic for the isolation and purification of 5-bromovanillin, highlighting the critical bisulfite wash step.

Comparative Data: Physical Properties

Understanding the physical differences between the target and impurities is vital for designing the separation logic.

PropertyVanillin (Starting Material)5-Bromovanillin (Target)2,5-Dibromovanillin (Impurity)
Molecular Weight 152.15 g/mol 231.04 g/mol ~309.9 g/mol
Melting Point 81–83 °C160–165 °C ~180 °C (varies by isomer)
Solubility (Water) 10 g/L (25°C)Slightly solubleInsoluble
Solubility (Hot EtOH) Very SolubleSolubleSoluble
Solubility (Cold EtOH) SolublePoorly Soluble Poorly Soluble
pKa (Phenolic) 7.40~6.0 (More acidic due to Br)<6.0

Note: The significant difference in melting point and cold ethanol solubility is the basis for the recrystallization efficiency.

Detailed Experimental Protocol

Objective: Purification of 10g Crude 5-Bromovanillin.

  • Quenching & Initial Isolation:

    • Pour the reaction mixture (acetic acid solution) into 100 mL of ice-cold water with vigorous stirring.

    • Add 10 mL of saturated sodium bisulfite (NaHSO₃) solution. Stir for 15 minutes.

    • Observation: The precipitate should turn from orange to pale yellow.

  • Filtration:

    • Vacuum filter the solid using a Buchner funnel.

    • Wash the cake with 3 x 20 mL cold water to remove residual acetic acid and inorganic salts.

  • Recrystallization (The Critical Step):

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add Ethanol (95%) slowly while heating on a steam bath. Use the minimum amount required to dissolve the solid at boiling point (approx. 3-5 mL per gram).

    • Once dissolved, remove from heat. Add hot distilled water dropwise until the solution becomes slightly turbid (cloudy).

    • Add a few drops of hot ethanol to clear the turbidity.

    • Allow to cool slowly to room temperature undisturbed. Rapid cooling traps impurities.

    • Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Final Drying:

    • Filter the crystals.[4][5]

    • Dry in a vacuum oven at 50°C for 4 hours.

    • Target QC: Melting point should be sharp between 162–164°C.

FAQs

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is often used industrially. However, Ethanol/Water is safer for bench-scale work and provides a slightly better recovery gradient for this specific derivative due to the polarity difference.

Q: How do I confirm the bromine position is at C-5? A: 1H NMR is definitive.

  • Vanillin: Shows signals for H-2, H-5, and H-6 (ABX system).

  • 5-Bromovanillin: The H-5 proton is replaced by Bromine. You will see two singlets (or meta-coupled doublets, J~2Hz) corresponding to H-2 and H-6 . The disappearance of the H-5 doublet (ortho-coupled to H-6) confirms substitution at the 5-position.

Q: Why is my yield lower than 70%? A: Check your mother liquor. If the reaction temperature exceeded 25°C, you likely formed di-bromo species or oxidized the aldehyde to 5-bromovanillic acid . The acid is soluble in alkaline washes but may coprecipitate in water. Ensure strictly controlled bromination temperatures (0-15°C).

References

  • PubChem. (n.d.). 4-Hydroxy-m-anisaldehyde, bromo derivative (Compound Summary).[6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ScienceMadness. (2012). Bromination of Vanillin without bromine (Discussion on 5-bromovanillin synthesis and purification). Retrieved October 26, 2023, from [Link]

  • University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde (Laboratory Manual). Retrieved October 26, 2023, from [Link]

Sources

Optimization

Technical Support Center: Bromo-Vanillin Derivatives

Introduction: The Stability Paradox Bromo-vanillin derivatives (specifically 5-bromo-vanillin, and its isomers 2-bromo and 6-bromo) occupy a unique space in organic synthesis.[1] They are essential intermediates for func...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Bromo-vanillin derivatives (specifically 5-bromo-vanillin, and its isomers 2-bromo and 6-bromo) occupy a unique space in organic synthesis.[1] They are essential intermediates for functionalizing pharmacophores (e.g., in the synthesis of combretastatin analogs or dopamine derivatives), yet they possess a "stability paradox." While the bromine atom stabilizes the aromatic ring against certain metabolic degradations, the interplay between the electron-rich phenol, the oxidizable aldehyde, and the heavy halogen creates specific vulnerabilities to photo-oxidation and disproportionation .

This guide moves beyond generic "store in a cool dry place" advice. It provides the mechanistic "why" and the experimental "how" to ensure your precursors remain reactive and pure.

Module 1: Critical Storage Protocols (Pre-Experiment)

The "Browning" Phenomenon

User Question: "I purchased 5-bromovanillin as a white powder three months ago. It is now a pale beige/brown.[1] Is it still usable?"

Technical Diagnosis: The color shift is a hallmark of auto-oxidation and quinone methide formation .[1]

  • Mechanism: The phenolic hydroxyl group (pKa ~7.4) is prone to proton abstraction.[1] In the presence of trace moisture and oxygen, this leads to the formation of phenoxy radicals.

  • The Bromine Effect: The heavy bromine atom at the 5-position exerts a steric and electronic influence that can stabilize radical intermediates, ironically making the compound more susceptible to persistent color-forming impurities (chromophores) than unsubstituted vanillin.

  • Usability: If the color is pale beige, it is likely >98% pure and usable for crude reactions. If dark brown, recrystallization is required (see Module 4).

Storage Decision Matrix

Follow this logic flow to determine the optimal storage environment for your specific derivative.

StorageProtocol Start Compound Receipt Form Physical Form? Start->Form Solid Crystalline Solid Form->Solid Powder Soln Solution (DMSO/MeOH) Form->Soln Dissolved Duration Storage Duration? Solid->Duration Action3 Do Not Store Prepare Fresh Soln->Action3 High Oxidation Risk Short < 1 Month Duration->Short Long > 1 Month Duration->Long Action1 Amber Glass 2-8°C Short->Action1 Action2 Argon Flush Desiccator -20°C Long->Action2

Figure 1: Decision matrix for minimizing oxidative degradation of bromo-vanillin derivatives.

Protocol 1.1: The Inert Blanket For storage >30 days, do not rely on the original cap seal.

  • Transfer the vial to a desiccator cabinet.

  • If opening a bottle in a humid lab (>50% RH), purge the headspace with Argon (heavier than air) rather than Nitrogen. Argon settles over the crystals, providing a superior barrier against oxygen diffusion.

Module 2: Diagnostic & QC (The "Is It Still Good?" Phase)

Distinguishing Isomers

Regioselectivity failures during synthesis (e.g., bromination of vanillin) often yield mixtures. A melting point check is the fastest diagnostic tool before committing the material to a high-value step.

Table 1: Thermal Properties of Bromo-Vanillin Isomers

IsomerStructure NoteMelting Point (°C)Solubility (EtOH)
2-Bromovanillin Br ortho to OMe154 - 155°CHigh
5-Bromovanillin Br ortho to OH (Major Product)164 - 166°C Moderate
6-Bromovanillin Br para to OMe177 - 178°CLow

Data Source: Validated against standard synthesis literature [1, 2].

Troubleshooting NMR Anomalies

User Question: "My 1H NMR shows the aldehyde peak at 9.8 ppm is diminishing, but I don't see new aromatic peaks."

Technical Diagnosis: You are likely observing Cannizzaro-type disproportionation or oxidation to the acid, where the proton signal shifts significantly.

  • The Shift: The aldehyde proton (CHO) disappears.

  • The Culprit: If stored in methanol or ethanol, bromo-vanillin can form hemiacetals .[1] This is reversible in aqueous workups but confusing in NMR.

  • Solution: Run NMR in DMSO-d6 rather than CDCl3/MeOD to break hydrogen bonding aggregates and prevent acetal formation during the scan.

Module 3: Reactivity & Handling (During Experiments)

Common Synthesis Pitfalls

User Question: "I'm trying a Suzuki coupling at the bromine site, but I'm getting low yields and debrominated product."

Root Cause Analysis:

  • Phenolic Interference: The free hydroxyl group (OH) poisons Palladium catalysts. It coordinates with the metal, or the acidic proton interferes with the transmetallation step.

  • Debromination: In the presence of hydride sources (or alcohols acting as hydride donors under basic conditions), the bromine can be reductively removed.

Workflow Visualization: Protection Strategy Do not attempt cross-coupling on the free phenol.

ProtectionStrategy Step1 5-Bromovanillin (Reactive Phenol) Step2 Protection Step (Ac2O or BnBr) Step1->Step2 Base/Solvent Risk Risk: Catalyst Poisoning if skipped Step1->Risk Direct Coupling Step3 Protected Intermediate (Stable to Pd) Step2->Step3 Step4 Suzuki/Sonogashira Coupling Step3->Step4 Cat. Pd(0) Step5 Deprotection Step4->Step5

Figure 2: Mandatory protection workflow for metal-catalyzed cross-couplings involving bromo-vanillin.

Module 4: Rescue Protocols (Purification)

If your compound has degraded (browned) or contains isomeric impurities, use this standardized recrystallization protocol.

Protocol 4.1: The Ethanol-Water Rescue Target: 5-Bromovanillin (Purification from oxidation products)[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling Ethanol (95%) .

    • Ratio: Approx. 5 mL Ethanol per 1 g solid.[1]

  • Filtration (Hot): If black specks remain (polymerized quinones), filter the hot solution through a glass frit or cotton plug.

  • Precipitation: While keeping the solution near boiling, add hot Deionized Water dropwise.

    • Endpoint: Stop adding water the moment a persistent cloudiness (turbidity) appears.

    • Re-solubilize: Add 1-2 drops of Ethanol to clear the solution back to transparent.[1]

  • Crystallization: Remove from heat.

    • Allow to cool to Room Temp (20 mins).

    • Move to Ice Bath (0-4°C) for 30 mins.

  • Collection: Vacuum filter. Wash crystals with ice-cold 50% EtOH/Water .[1]

Why this works: 5-bromovanillin has a steep solubility curve in ethanol/water mixtures.[1] Impurities (like vanillic acid derivatives) tend to remain more soluble in the aqueous-alcoholic mother liquor [3].[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 18099, 5-Bromovanillin. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.).[1] Recrystallization Techniques and Solvent Selection. Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Degradation Pathways &amp; Stability of Brominated 4-Hydroxy-m-Anisaldehyde

Topic: 5-Bromovanillin (Brominated 4-hydroxy-m-anisaldehyde) Stability & Degradation Audience: Pharmaceutical Researchers, Analytical Chemists, Process Engineers Document ID: TS-BRV-001 Executive Summary & Molecule Profi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromovanillin (Brominated 4-hydroxy-m-anisaldehyde) Stability & Degradation

Audience: Pharmaceutical Researchers, Analytical Chemists, Process Engineers Document ID: TS-BRV-001

Executive Summary & Molecule Profile

Brominated 4-hydroxy-m-anisaldehyde is most commonly identified as 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde). It serves as a critical intermediate in the synthesis of pharmaceutical APIs (e.g., trimethoprim, catechol-O-methyltransferase inhibitors).

Its stability profile is defined by three competing functionalities:

  • The Aldehyde (

    
    ):  Highly susceptible to autoxidation to carboxylic acid.
    
  • The Phenol (

    
    ):  Increases electron density, facilitating oxidative radical coupling and quinone formation.
    
  • The Bromine (

    
    ):  Introduces photosensitivity, leading to homolytic cleavage and debromination under UV exposure.
    

Degradation Pathways: Mechanisms & Causality

Module 1: Oxidative Degradation (Autoxidation)

The Issue: The most common degradation route is the conversion of the aldehyde to a carboxylic acid. Mechanism: The formyl hydrogen atom has a relatively low bond dissociation energy. In the presence of atmospheric oxygen (ROS), a radical chain reaction occurs:

  • Initiation: Abstraction of the formyl hydrogen forms an acyl radical.

  • Propagation: The acyl radical reacts with

    
     to form a peracid intermediate (5-bromoperoxyvanillic acid).
    
  • Termination: The peracid oxidizes another molecule of aldehyde, yielding two molecules of 5-Bromovanillic Acid .

Expert Insight: The presence of the electron-donating methoxy and hydroxy groups makes the aromatic ring electron-rich, paradoxically stabilizing the intermediate radicals and accelerating this oxidation compared to unsubstituted benzaldehyde.

Module 2: Photolytic Degradation (De-halogenation)

The Issue: Samples exposed to light turn yellow/brown and show "ghost peaks" in HPLC. Mechanism: Brominated aromatics are UV-labile. Absorption of UV photons (specifically UV-B/C) can cause:

  • Homolytic Cleavage: The

    
     bond breaks, generating a phenyl radical and a bromine radical.
    
  • H-Abstraction: The phenyl radical abstracts a hydrogen from the solvent or excipients, reverting the molecule to Vanillin (Debromination).

  • Dimerization: Radical-radical coupling leads to biphenyl dimers (insoluble colored precipitates).

Module 3: Hydrolytic & pH-Dependent Degradation

The Issue: Instability in basic media. Mechanism:

  • Cannizzaro Reaction: In strong base (

    
    ), the aldehyde disproportionates into the alcohol (5-bromovanillyl alcohol) and the acid (5-bromovanillic acid).
    
  • Demethylation: Under highly acidic conditions or high heat, the ether linkage hydrolyzes, yielding 5-bromoprotocatechuic aldehyde (catechol derivative).

Visualization of Pathways

The following diagram maps the degradation logic for troubleshooting analytical anomalies.

DegradationPathways Start 5-Bromovanillin (Target Molecule) Oxidation Oxidation (Air/ROS) Start->Oxidation Storage in Air Light Photolysis (UV Light) Start->Light Transparent Glass Base High pH (>10) Start->Base Basic Workup Acid 5-Bromovanillic Acid (Major Impurity) Oxidation->Acid Autoxidation Radical Phenyl Radical Intermediate Light->Radical C-Br Cleavage Vanillin Vanillin (Debrominated) Radical->Vanillin H-Abstraction Dimer Biphenyl Dimers (Colored Precipitate) Radical->Dimer Coupling Base->Acid Cannizzaro Alcohol 5-Bromovanillyl Alcohol Base->Alcohol Cannizzaro (Disproportionation)

Caption: Figure 1. Mechanistic map of 5-bromovanillin degradation showing oxidative, photolytic, and pH-driven pathways.

Troubleshooting Guide & FAQs

Q1: My HPLC chromatogram shows a peak eluting before the main peak that grows over time. What is it?

Diagnosis: This is likely 5-Bromovanillic Acid .

  • Cause: Oxidation of the aldehyde during storage or sample preparation.

  • Verification: Check the UV spectrum.[1] The acid typically has a hypsochromic shift (blue shift) compared to the aldehyde due to the loss of conjugation extension.

  • Solution:

    • Store solid material under Nitrogen/Argon.

    • Add EDTA (0.1 mM) to mobile phases to chelate trace metals that catalyze autoxidation.

    • Prepare samples in degassed solvents.

Q2: The white powder has turned yellow/beige on the shelf.

Diagnosis: Photodegradation (Quinone/Dimer formation).

  • Cause: Exposure to ambient light caused radical coupling or quinone methide formation. Even minor amounts (<0.1%) of these conjugated species cause visible discoloration.

  • Solution:

    • Recrystallize from Ethanol/Water (acidified) to remove colored impurities.

    • Strictly store in amber glass or foil-wrapped containers.

Q3: I see "Vanillin" appearing in my reaction mixture, but I didn't add it.

Diagnosis: Reductive Debromination.

  • Cause: If you are using metal catalysts (Pd, Ni) or radical initiators, the bromine atom can be cleaved.

  • Also: Photolytic debromination if the reaction vessel was clear glass near a window.

  • Solution: Shield reaction from light. If using hydrogenation conditions, the Br group is labile; consider protecting the phenol or changing the catalyst.

Data & Specifications

Table 1: Physicochemical Stability Markers
ParameterSpecification / BehaviorCritical Limit
Appearance White to off-white crystalline solidReject if dark yellow/brown
Melting Point 164°C – 166°C< 160°C indicates >5% impurity
Solubility Soluble in MeOH, EtOH, DMSO; Poor in WaterHaze in MeOH = Dimer/Polymer
pKa (Phenol) ~7.3 (Lower than Vanillin due to Br EWG)pH > 8.0 leads to phenolate (oxidation prone)
Storage < 25°C, Protected from Light, Inert GasShelf life: 12 months (optimized)

Validated Analytical Protocol

Protocol ID: HPLC-BRV-STAB (Stability Indicating Method)

Objective: Separate 5-bromovanillin from its major degradants (Vanillin, 5-Bromovanillic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B (Isocratic)

    • 5-20 min: 10% -> 60% B (Linear)

    • 20-25 min: 60% -> 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (General) and 230 nm (Bromine sensitivity).

  • Expected Elution Order:

    • Vanillic Acid (if present)[2][3]

    • Vanillin (Debrominated)

    • 5-Bromovanillic Acid (Oxidation Product)

    • 5-Bromovanillin (Main Peak)

    • Dimers (Late eluting)[4]

References

  • Synthesis & Side Reactions: Pearl, I. A. (1946). "Reactions of Vanillin and its Derived Compounds. III. The Cannizzaro Reaction of Vanillin." Journal of the American Chemical Society.

  • Photostability: K. Hustert et al. (2010). "Photochemical degradation of brominated phenols." Chemosphere.[5] (General mechanism for brominated phenol photolysis).

  • Oxidation Mechanism: Walling, C. (1957). Free Radicals in Solution. New York: John Wiley & Sons.[2] (Foundational text on aldehyde autoxidation mechanisms).

  • Metabolic/Degradation Pathways: "Metabolic degradation of bromovanillin." Drug Information & Toxicology Data.

  • General Stability Data: Fisher Scientific Safety Data Sheet (SDS) for 5-Bromovanillin.

Sources

Optimization

Technical Support Center: Bromine Quench &amp; Removal

Topic: Removal of Unreacted Bromine ( ) from Reaction Mixtures Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Core Directive & Strategy Welcome to the Bromine Handling Support Hub. The r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Bromine (


) from Reaction Mixtures
Audience:  Synthetic Chemists, Process Engineers, and Drug Development Scientists
Core Directive & Strategy

Welcome to the Bromine Handling Support Hub. The removal of excess elemental bromine is a critical workup step. Improper quenching can lead to product degradation (over-oxidation), hazardous gas evolution (


, 

), or the formation of dangerous lachrymators.

This guide is structured into three technical modules:

  • Aqueous Quenching Systems: The standard redox protocols.

  • Anhydrous Scavenging: For water-sensitive substrates.

  • Troubleshooting & Safety: Solving phase separation issues and avoiding lachrymator formation.

Decision Matrix: Selecting Your Quench Method

Before proceeding, utilize this logic flow to determine the optimal quenching strategy for your specific reaction matrix.

BromineQuenchDecision Start Start: Excess Bromine Present WaterSens Is the product/intermediate water-sensitive? Start->WaterSens AqYes No (Aqueous Workup OK) WaterSens->AqYes Stable Anhydrous Yes (Strictly Anhydrous) WaterSens->Anhydrous Unstable PHCheck Check Reaction pH AqYes->PHCheck Acidic Acidic (pH < 4) PHCheck->Acidic NeutralBasic Neutral/Basic (pH > 6) PHCheck->NeutralBasic Bisulfite Use Sodium Bisulfite (NaHSO3) (Watch for SO2 gas) Acidic->Bisulfite Preferred Thio Use Sodium Thiosulfate (Na2S2O3) (Standard, but risk of S precipitation) Acidic->Thio If buffered first Sulfite Use Sodium Sulfite (Na2SO3) (Alkaline buffer) NeutralBasic->Sulfite Alternative NeutralBasic->Thio Standard Alkene Add Cyclohexene (Sacrificial Alkene) Anhydrous->Alkene

Figure 1: Decision matrix for selecting the appropriate bromine quenching agent based on substrate stability and pH conditions.

Module 1: Aqueous Quenching Systems (Standard)

The most common method for removing bromine involves reducing


 (oxidation state 0) to bromide (

, oxidation state -1) using sulfur-based reducing agents.
Comparative Data: Quenching Agents
AgentFormulaStoichiometry (

)
ByproductsBest Use Case
Sodium Thiosulfate

2:1

,

General purpose; neutral/basic mixtures.
Sodium Bisulfite

1:1

,

Acidic mixtures; prevents sulfur precipitation.
Sodium Sulfite

1:1

,

Base-stable products; generates basic wash.
Protocol A: The Thiosulfate Quench

Use this for standard reactions where the product is stable to water.

The Mechanism:



Step-by-Step:

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (

    
    ).
    
  • Cooling: Cool the reaction mixture to <10°C. The reduction is exothermic.

  • Addition: Add the thiosulfate solution dropwise with vigorous stirring.

    • Visual Cue: The deep red/brown color of bromine will fade to pale yellow, then colorless.

  • Verification: Test a small aliquot with starch-iodide paper. If it remains white, the bromine is consumed. Blue/Black indicates active oxidizer remains.

  • Phase Separation: Transfer to a separatory funnel. The bromide salts (

    
    ) will partition into the aqueous layer.
    

Critical Troubleshooting (Thiosulfate):

  • Issue: The solution turns cloudy/milky white.

  • Cause: Acid-catalyzed disproportionation of thiosulfate.

    
    
    
  • Fix: If your reaction is acidic, neutralize with Sodium Bicarbonate (

    
    ) before adding thiosulfate, or switch to Sodium Bisulfite [1, 5].
    
Module 2: Anhydrous Scavenging (Water-Sensitive)

If your product hydrolyzes in water (e.g., acid chlorides, certain imidates), you cannot use aqueous thiosulfate. You must use a "sacrificial alkene."

Protocol B: The Cyclohexene Scavenger

Use this for moisture-sensitive intermediates.

The Mechanism: Electrophilic addition of bromine across the double bond to form a high-boiling liquid.



Step-by-Step:

  • Calculation: Estimate the excess bromine (mol).

  • Addition: Add neat Cyclohexene (1.1 - 1.5 equivalents relative to excess

    
    ) dropwise to the reaction mixture.
    
  • Observation: The red color should disappear immediately upon addition.

  • Workup:

    • 1,2-Dibromocyclohexane has a boiling point of ~220°C.

    • If your product is volatile, distill the product away from the scavenger.[1]

    • If your product is a solid, precipitate the product using a non-polar solvent (like hexanes) where the dibromo-scavenger remains in solution [7, 8].

Module 3: Troubleshooting & Safety FAQs
Q1: The mixture is bubbling violently during the quench. Is this normal?

A: This usually indicates gas evolution, but the type depends on your agent:

  • With Bisulfite/Thiosulfate in Acid: You are generating Sulfur Dioxide (

    
    ). This is toxic and corrosive.[1][2][3][4] Ventilation is mandatory. 
    
  • With Bicarbonate: You are generating

    
     from the neutralization of 
    
    
    
    (byproduct of bromination).
  • Action: Slow down the addition rate. Ensure the reactor is vented to a scrubber or fume hood [1, 16].

Q2: I used Acetone to rinse my glassware, and now my eyes are burning. What happened?

A: STOP IMMEDIATELY. You have likely generated Bromoacetone , a potent lachrymator (tear gas) used in WWI.



  • Protocol: NEVER use acetone to quench bromine or clean bromine-contaminated glassware.

  • Remedy: Evacuate the area. Wash glassware with aqueous thiosulfate before any organic solvent rinse [6, 11].

Q3: The organic layer is still red/orange after washing. Why?

A: This suggests the bromine is not partitioning into the aqueous phase to react with the quenching agent.

  • Cause: High lipophilicity of

    
     or formation of a 
    
    
    
    -amine complex.
  • Fix:

    • Add a phase transfer catalyst (e.g., TBAB) in trace amounts to help the thiosulfate reach the bromine.

    • Use Sodium Sulfite instead of thiosulfate; the higher pH helps extract acidic byproducts.

    • Ensure vigorous agitation (high shear mixing) during the quench [1, 13].

Visualizing the Safety Workflow

SafetyWorkflow Input Reaction Complete (Excess Br2) SolventCheck Check Solvent Input->SolventCheck Acetone Acetone Present? SolventCheck->Acetone Danger STOP! Risk of Bromoacetone Acetone->Danger Yes Safe Proceed to Quench Acetone->Safe No Vent Ventilation Check (SO2/HBr risk) Safe->Vent Quench Add Reducing Agent (Thiosulfate/Sulfite) Disposal Segregated Waste (Halogenated) Quench->Disposal Vent->Quench

Figure 2: Safety workflow emphasizing the exclusion of acetone to prevent lachrymator formation.

References
  • BenchChem Technical Support. (2025).[5] Bromine Removal from Reaction Mixtures: Protocols and Troubleshooting. BenchChem.[5]

  • Quora Contributors. (2020). How to remove bromine from a reaction mixture? Quora.

  • Basu, O., et al. (2011).[6] Comparison of dechlorination rates and water quality impacts for sodium bisulfite, sodium thiosulfate and ascorbic acid.[6][7] Journal of Water Supply Research and Technology-Aqua.[6]

  • Bronner, C. (2015). Method to Remove Bromine from Surface Nanostructures. Journal of Physical Chemistry C.

  • Quora Contributors. (2018). How does sodium thiosulfate neutralize bromine? Quora.

  • ILO/WHO. (2021). ICSC 1074 - Bromoacetone: International Chemical Safety Cards. ILO.[3]

  • ECHEMI. (2023). Mechanism for the reaction of cyclohexane with bromine.[8][9][10][11] ECHEMI.

  • Chemistry LibreTexts. (2023). Electrophilic Addition of Bromine to Cyclohexene.[8][9] LibreTexts.

  • I Teach CHEM. (2019). Bromination of cyclohexene Mechanism.[9][12] YouTube.

  • Chemguide. (2023). Electrophilic addition - symmetrical alkenes and bromine. Chemguide.

  • ChemicalBook. (2024).[6] Bromoacetone Safety Data Sheet. ChemicalBook.[2]

  • Bellucci, G., et al. (1991).[12] Kinetics and mechanism of the reaction of cyclohexene with bromine.[9] Journal of the American Chemical Society.

  • Reddit r/OrganicChemistry. (2022).[13] Alternatives to thiosulfate as Bromine scavenger.[5][13] Reddit.[13]

  • Royal Society of Chemistry. (2018). 1,3,5-Trimethoxybenzene as a new quencher for preserving redox-labile disinfection byproducts. RSC.

  • Semantic Scholar. (2011). Comparison of dechlorination rates... Semantic Scholar.

  • Sciencemadness Wiki. (2023). Bromine Safety and Handling.[2][3][4][14][15] Sciencemadness.

Sources

Troubleshooting

Technical Support Center: 5-Bromovanillin Crystallization

This guide serves as a specialized technical support resource for the crystallization and purification of 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde).[1] It is designed for organic chemists and process engi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the crystallization and purification of 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde).[1] It is designed for organic chemists and process engineers encountering specific deviations in yield, purity, or physical form during workup.[1]

Topic: Troubleshooting Phase Separation, Impurity Inclusion, and Polymorphism

Part 1: The Core Protocol (Baseline Methodology)

Before troubleshooting, ensure your baseline process aligns with the standard thermodynamic solubility window for this compound. 5-Bromovanillin exhibits a steep solubility curve in aqueous alcohols, making 50% (v/v) Ethanol-Water the industry-standard system for recrystallization.[1]

Optimized Purification Workflow

The following workflow minimizes thermal degradation and prevents "oiling out" (liquid-liquid phase separation).

G Start Crude 5-Bromovanillin (Typically Orange/Brown Solid) Dissolution Dissolution Step Solvent: 95% Ethanol Temp: 60-65°C (Do NOT Boil) Start->Dissolution Treatment Impurity Scavenging Add aq. Sodium Bisulfite (10%) Removes Br2/Color Dissolution->Treatment Stir 10 min Precipitation Controlled Anti-Solvent Addition Add Warm Water (50-60°C) Target: 1:1 EtOH:Water Ratio Treatment->Precipitation Dropwise Addition Nucleation Nucleation Zone Slow Cool to 25°C Agitation: 150 RPM Precipitation->Nucleation Seed here if needed Finishing Final Crystallization Ice Bath (0-5°C) for 1 Hour Nucleation->Finishing Isolation Filtration & Wash Wash: Ice-Cold 30% EtOH Finishing->Isolation

Figure 1: Standard purification workflow for 5-bromovanillin. Note the specific temperature control during water addition to prevent oiling out.

Part 2: Troubleshooting Guides & FAQs

Section 1: Solvent Selection & Solubility

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why is this happening? Diagnosis: Oiling out occurs when the solution temperature is above the saturation limit but also above the melting point of the solvated product (or the impurity-depressed melting point). The Causality: 5-Bromovanillin has a melting point of ~164°C, but in the presence of solvent and impurities (like unreacted vanillin), the melting point of the mixture can drop below 60°C. If you add cold water to a hot ethanolic solution, you create a region of high supersaturation where the product separates as a liquid oil before it can organize into a crystal lattice. Corrective Action:

  • Reheat: Redissolve the oil by heating the mixture until clear.

  • Adjust Solvent: Add a small amount of ethanol (5-10% of total volume) to lower the supersaturation.

  • Hot Water Addition: Ensure the anti-solvent (water) is heated to the same temperature as the ethanol solution (approx. 50-60°C) before addition. This prevents thermal shock.[1]

  • Seeding: Once the solution is slightly turbid but still homogeneous, add a seed crystal of pure 5-bromovanillin.

Q2: Which solvent system provides the best rejection of the 2-bromo regioisomer? Expert Insight: The bromination of vanillin is highly regioselective for the 5-position (ortho to the hydroxyl, meta to the aldehyde). However, trace 2-bromo or 6-bromo isomers may form.[1] Recommendation:

  • Primary System: Ethanol/Water (1:1).[1] The 5-bromo isomer is significantly less soluble in water than the 2-bromo isomer or unreacted vanillin, allowing impurities to remain in the mother liquor.

  • Alternative (High Purity): Glacial Acetic Acid.[2] If your crude material is highly impure, recrystallizing from hot glacial acetic acid (followed by water precipitation) is excellent for removing oligomeric side products, though yield will be lower [1].[1]

Section 2: Impurity Management & Color Issues

Q3: My crystals are persistent orange/brown. How do I get them white? Diagnosis: The color is likely due to trapped elemental bromine (


) or oxidized quinoid species.
The Self-Validating Protocol: 
Do not rely solely on solvent washing.[1] You must chemically quench the impurity.
  • Dissolution: Dissolve the crude solid in minimal hot ethanol.

  • Quench: Add 1-2 mL of saturated aqueous Sodium Bisulfite (

    
    )  or Sodium Thiosulfate (
    
    
    
    )
    .
  • Observation: The solution should instantly shift from orange/red to pale yellow/colorless.

  • Crystallize: Proceed with water addition.[1][3] The resulting crystals should be off-white to pale beige.

Q4: What are the critical impurity markers I should look for in NMR/HPLC? Use the following data to validate your purification:

CompoundStructure NoteMelting Point1H NMR Characteristic Peak (CDCl3)
5-Bromovanillin Target164-166°CDoublet at ~7.38 ppm & 7.64 ppm (meta coupling)
Vanillin Starting Material81-83°CDoublet/Doublet (ortho/meta coupling)
2-Bromovanillin Regioisomer~155°CDistinct shift in aromatic region
5,6-Dibromovanillin Over-bromination~178°CSinglet aromatic peak (only 1 H remains)
Section 3: Process Control

Q5: I have low yield (<60%). Where did I lose the product? Analysis: 5-Bromovanillin has appreciable solubility in pure ethanol.[1]

  • Mother Liquor Check: Evaporate a small sample of your filtrate. If significant solid remains, your solvent ratio was too ethanol-rich.[1]

  • Temperature: Did you cool to 0-4°C? Solubility decreases exponentially.[1] Finishing the crystallization in an ice bath for at least 60 minutes is mandatory for maximum recovery.

  • pH Sensitivity: Phenolic compounds can form salts.[1] Ensure your solution is acidic to neutral (pH 4-6).[1] If you used a basic quench (like NaOH) without re-acidifying, the phenolate salt will remain water-soluble. Always acidify with dilute HCl if the pH is >7.

Part 3: Advanced Troubleshooting Logic

Use this decision tree to diagnose real-time experimental failures.

DecisionTree Problem Identify Observation Oiling Oiling Out / Liquid Phase Problem->Oiling Color Product is Orange/Red Problem->Color LowYield Low Yield / No Precipitate Problem->LowYield Soln1 Reheat & Add 10% more EtOH Add Water Slower & Hotter Oiling->Soln1 Soln2 Wash with NaHSO3 (Bisulfite) Recrystallize from EtOH/H2O Color->Soln2 CheckPH Check pH LowYield->CheckPH Acidify If pH > 7: Acidify with HCl CheckPH->Acidify Basic Cooling If pH < 7: Cool to 0°C Check Solvent Ratio (Target 1:1) CheckPH->Cooling Acidic

Figure 2: Troubleshooting logic for common crystallization failures.

References

  • Electrophilic Aromatic Substitution: Bromination of Vanillin. Northern Virginia Community College. Available at: [Link] (Referenced via educational standard protocols for vanillin bromination).

  • Purification of Solids by Recrystallization. University of Colorado Boulder. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of a new synthetic route for bromo-vanillin

Publish Comparison Guide: Validation of Green Oxidative Bromination for 5-Bromovanillin ) vs. Classical Elemental Bromination ( ) Executive Summary & Rationale The synthesis of 5-Bromovanillin (3-bromo-4-hydroxy-5-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of Green Oxidative Bromination for 5-Bromovanillin


) vs. Classical Elemental Bromination (

)

Executive Summary & Rationale

The synthesis of 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) is a critical junction in the manufacturing of active pharmaceutical ingredients (APIs), including radiopharmaceuticals and syringaldehyde derivatives. Historically, this transformation relied on Method B (Classical) : the direct addition of elemental bromine (


). While kinetically efficient, this route presents severe safety risks, high toxicity, and poor atom economy due to the generation of corrosive HBr waste.

This guide validates a New Synthetic Route (Method A) : an Oxidative Bromination protocol utilizing Hydrogen Peroxide (


) and Hydrobromic Acid (

). This method generates the active brominating species in situ, offering a self-validating, scalable, and "green" alternative.

Key Validation Verdict: Method A matches the yield of the classical route (90-95%) while significantly improving the safety profile (E-Factor reduction) and eliminating the transport and handling of bulk elemental bromine.

Mechanistic Insight & Causality

To validate Method A, we must understand the causality of the reaction kinetics.

  • Classical Route (

    
    ):  Relies on the direct electrophilic attack of diatomic bromine. The reaction is fast but difficult to control, often leading to 3,5-dibromovanillin  impurities if local concentration hotspots occur.
    
  • New Oxidative Route (

    
    ):  This system operates via a controlled release mechanism. 
    
    
    
    oxidizes bromide ions (
    
    
    ) to molecular bromine (
    
    
    ) or hypobromous acid (
    
    
    ) in situ.
    • Control Factor: The rate of bromination is limited by the addition rate of

      
      , not the inherent reactivity of 
      
      
      
      . This "throttle" prevents the high local concentrations of electrophile that cause over-bromination, naturally enhancing regioselectivity at the 5-position.
Figure 1: Mechanistic Pathway & Selectivity[1]

G Start Reagents: HBr + H2O2 InSitu In-Situ Generation: 2HBr + H2O2 -> Br2 + 2H2O Start->InSitu Oxidation Complex Sigma Complex Intermediate InSitu->Complex Electrophilic Attack (+ Vanillin) Substrate Substrate: Vanillin Substrate->Complex Product Product: 5-Bromovanillin Complex->Product -H+ Byproduct Byproduct: H2O (Green) Complex->Byproduct Impurity Impurity: 2,5-Dibromovanillin (Suppressed) Complex->Impurity Excess Br2 (Avoided)

Caption: Fig 1. The oxidative route generates the electrophile strictly on-demand, suppressing the formation of dibromo-impurities common in direct bromination.

Performance Comparison Matrix

The following data aggregates results from three pilot-scale runs (50g scale) performed to validate the new route against the standard.

MetricMethod A: Oxidative (

)
Method B: Classical (

)
Analysis
Yield (Isolated) 92 - 95% 88 - 92%Method A offers comparable or slightly higher yields due to reduced over-bromination.
Purity (HPLC) >99.5% 98.0 - 99.0%Method A minimizes the "hotspots" that lead to di-bromo impurities.
Atom Economy High MediumMethod A utilizes the oxidant to drive the reaction; water is the primary byproduct.
Safety Profile Green / Low Risk Red / High RiskEliminates handling of volatile, corrosive liquid

.
Reaction Time 2 - 3 Hours1 HourSlower addition is required for Method A, but downstream purification is faster.
Cost Low (HBr/H2O2 are cheap)Medium

requires specialized transport/storage, increasing indirect costs.

Experimental Protocols

Protocol A: New Route (Oxidative Bromination)

Recommended for: High purity requirements, green chemistry compliance.

Reagents:

  • Vanillin (1.0 eq)[1]

  • HBr (48% aq.[2][3][4] solution, 1.1 eq)

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (30% aq.[2] solution, 1.1 eq)
    
  • Solvent: Ethanol or Methanol (reusable filtrate)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve Vanillin (15.2g, 100 mmol) in Ethanol (50 mL).

  • Acidification: Add aqueous HBr (48%, 12.5 mL, ~110 mmol) to the solution. The mixture will remain clear/pale yellow.

  • Controlled Oxidation (Critical Step): Cool the mixture to 0–5°C using an ice bath.

  • Addition: Dropwise add

    
     (30%, 11.5 mL, ~110 mmol) over 45-60 minutes .
    
    • Self-Validation Check: The solution should turn transiently orange/red (generation of

      
      ) and then fade back to yellow as it reacts with Vanillin. If the red color persists, pause addition (reaction is too slow/cold).
      
  • Digestion: Allow the mixture to warm to room temperature (20-25°C) and stir for an additional 2 hours.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a pale yellow/white solid.

  • Filtration: Vacuum filter the solid.[3][4] Wash with cold water (

    
     mL) to remove residual acid.
    
  • Drying: Dry in a vacuum oven at 60°C.

Protocol B: Classical Route (Control)

Provided for comparative baseline only.

Reagents:

  • Vanillin (1.0 eq)[1]

  • Bromine (

    
    , 1.05 eq)
    
  • Solvent: Glacial Acetic Acid[3][4][5]

Step-by-Step Workflow:

  • Dissolution: Dissolve Vanillin (15.2g) in Glacial Acetic Acid (60 mL).

  • Bromination: Cool to 15°C. Add elemental Bromine (

    
    , 16.8g) dropwise via a pressure-equalizing addition funnel. Caution: Highly toxic fumes.[6]
    
  • Reaction: Stir for 1 hour.

  • Precipitation: Pour into ice water.[7] Filter and wash copiously to remove acetic acid odor.

Experimental Workflow & Decision Logic

The following flowchart illustrates the operational logic for the New Route (Method A), highlighting the self-validating "Checkpoint" nodes.

Figure 2: Experimental Validation Workflow

G Start Start: Dissolve Vanillin (Ethanol + HBr) Cool Cool to 0-5°C Start->Cool AddOx Add H2O2 Dropwise Cool->AddOx Check1 Checkpoint 1: Color Transiently Orange? AddOx->Check1 Pause Action: Pause Addition (Allow consumption) Check1->Pause No (Red persists) Continue Action: Continue Addition Check1->Continue Yes (Fades to yellow) Pause->AddOx Stir Stir at RT (2 hrs) Continue->Stir Check2 Checkpoint 2: TLC (Hex:EtOAc 3:1) Stir->Check2 Check2->Stir SM Present Quench Quench in Ice Water & Filter Check2->Quench Conversion >99% Dry Dry & Weigh Quench->Dry

Caption: Fig 2. Operational workflow for Method A. Note the visual colorimetric checkpoint during addition to prevent over-accumulation of oxidant.

Validation Data & Characterization

To confirm the identity and purity of the product synthesized via Method A, the following parameters must be met:

  • Physical State: White to pale cream crystalline powder.

  • Melting Point: 164–166°C (Lit. 163–164°C).[7] Note: A lower MP (e.g., <160°C) indicates the presence of unreacted Vanillin or Dibromo-impurity.

  • TLC: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Ethyl Acetate/Hexane 3:1). Vanillin starting material will appear lower (
    
    
    
    ).
  • 1H NMR (300 MHz,

    
    ): 
    
    • 
       9.80 (s, 1H, CHO)
      
    • 
       7.63 (d, J=1.8 Hz, 1H, Ar-H)
      
    • 
       7.36 (d, J=1.8 Hz, 1H, Ar-H)
      
    • 
       6.20 (s, 1H, OH)
      
    • 
       3.98 (s, 3H, 
      
      
      
      )
    • Validation: The coupling constant (

      
      ) confirms the meta relationship of the aromatic protons, verifying the 5-bromo regiochemistry.
      

References

  • Guidechem. (2024). How to synthesize 5-bromovanillin - FAQ. Retrieved from

  • Royal Society of Chemistry (RSC). (2003). Bromination method based on H2O2/HBr.[1][2] Green Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2012). A H2O2/HBr system – several directions but one choice: oxidation–bromination. PMC. Retrieved from

  • ChemicalBook. (2016).[7] 5-Bromovanillin Synthesis and Reaction Conditions. Retrieved from

  • Rasayan Journal of Chemistry. (2021). Facile regioselective monobromination of anilines and phenols through green protocol. Retrieved from

Sources

Comparative

Spectroscopic Discrimination of Bromo-Vanillin Isomers: A Technical Guide

Topic: Distinguishing Between Isomers of Bromo-Vanillin Using Spectroscopy Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Between Isomers of Bromo-Vanillin Using Spectroscopy Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the synthesis of pharmaceutical intermediates—specifically precursors for L-DOPA derivatives and radiotracers—the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde) is a critical step. While Electrophilic Aromatic Substitution (EAS) favors the formation of 5-bromovanillin , thermodynamic variance and reaction conditions can yield 2-bromovanillin and 6-bromovanillin as impurities.

Because these isomers possess identical molecular weights (MW: 231.04 g/mol ) and similar polarities, mass spectrometry and chromatography often fail to provide definitive structural assignment without authentic standards. This guide outlines a self-validating spectroscopic workflow, prioritizing


H NMR coupling constants  as the definitive method for isomer differentiation, supported by IR and melting point analysis.
Mechanistic Context: The Origin of Isomers

To distinguish the products, one must understand their formation.[1] Vanillin contains three functional groups with competing directing effects:

  • -OH (Phenol): Strong activator, ortho/para director.[2]

  • -OMe (Methoxy): Moderate activator, ortho/para director.

  • -CHO (Aldehyde): Moderate deactivator, meta director.[2]

IsomerStructureFormation Probability
5-Bromovanillin Br at C5Major Product. Synergistically directed by -OH (ortho) and -CHO (meta).[3]
2-Bromovanillin Br at C2Minor Product. Directed by -OMe (ortho), but sterically hindered by the adjacent -CHO and -OMe.
6-Bromovanillin Br at C6Trace/Unlikely. Directed by -OH (ortho) but sterically hindered by the -CHO group.
Primary Protocol: H NMR Spectroscopy

The Gold Standard for Structural Assignment


H NMR is the only standalone method capable of distinguishing these isomers rapidly via spin-spin coupling (

-coupling)
analysis of the remaining aromatic protons.
The Logic of Coupling Constants (

)

The position of the bromine atom determines the spatial relationship (ortho, meta, or para) of the two remaining aromatic protons.

  • Ortho-coupling (

    
    ):  7.0 – 9.0 Hz (Strong interaction)
    
  • Meta-coupling (

    
    ):  1.0 – 3.0 Hz (Weak interaction)
    
  • Para-coupling (

    
    ):  ~0 Hz (Often appears as a singlet)
    
Comparative Data Table: Aromatic Region (6.0 – 8.0 ppm)
IsomerRemaining ProtonsRelationshipObserved SplittingCoupling Constant (

)
5-Bromovanillin H-2, H-6Meta Doublets (d)1.3 – 1.8 Hz
2-Bromovanillin H-5, H-6Ortho Doublets (d)8.0 – 8.5 Hz
6-Bromovanillin H-2, H-5Para Singlets (s)~0 Hz

Expert Insight: In 5-bromovanillin, the doublet splitting is very fine. If your resolution is low (e.g., on a 300 MHz instrument without good shimming), these peaks may resemble broad singlets. Always zoom in on the peak tops to verify the "M" shape characteristic of meta-coupling.

Visualization: NMR Decision Logic

The following diagram illustrates the decision matrix for identifying the isomer based on proton splitting patterns.

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Count Count Aromatic Protons Start->Count Split Analyze Splitting Pattern Count->Split 2 Protons Found Res5 Result: 5-Bromovanillin (Meta-coupling, J ~ 1.5 Hz) Split->Res5 Fine Doublets (d) Res2 Result: 2-Bromovanillin (Ortho-coupling, J ~ 8.0 Hz) Split->Res2 Wide Doublets (d) Res6 Result: 6-Bromovanillin (Para-coupling, Singlets) Split->Res6 Singlets (s)

Figure 1: Decision tree for assigning bromo-vanillin regiochemistry via


H NMR coupling constants.
Secondary Protocol: Physical Properties & IR

While NMR is definitive, physical properties provide rapid quality control checks during synthesis.

Melting Point Analysis

Isomers often have distinct crystal lattice energies. Note that impurities (e.g., dibromo-vanillin) will significantly depress these values.

  • 5-Bromovanillin: 164 – 166 °C[4]

  • 2-Bromovanillin: 154 – 155 °C[4]

  • 6-Bromovanillin: 177 – 178 °C[4]

Infrared (IR) Spectroscopy

IR is less specific for isomer differentiation but useful for confirming bromination occurred (loss of C-H wag, appearance of C-Br).

  • C-Br Stretch: Look for a new, strong band in the fingerprint region at 600 – 700 cm⁻¹ .

  • Carbonyl Shift: The C=O stretch (aldehyde) in vanillin (~1666 cm⁻¹) shifts slightly to ~1674 cm⁻¹ in 5-bromovanillin due to the inductive effect of the bromine meta to the aldehyde.

Experimental Workflow: Synthesis to Validation

Objective: Synthesize and validate 5-bromovanillin, ensuring no 2-bromo or 6-bromo contamination.

Reagents:

  • Vanillin (1.0 eq)

  • Potassium Bromate (KBrO

    
    ) / HBr OR Br
    
    
    
    /Acetic Acid
  • Solvent: Glacial Acetic Acid or 50% Ethanol[4]

Step-by-Step Protocol:

  • Reaction: Dissolve vanillin in acetic acid. Add brominating agent dropwise at 0°C to control regioselectivity (low temp favors the kinetic 5-bromo product).

  • Quench: Pour mixture into ice water. Add Sodium Thiosulfate (10% soln) to neutralize excess bromine (turns from orange to yellow/white).

  • Filtration: Collect the precipitate via vacuum filtration.

  • Purification (Critical): Recrystallize from 50% Ethanol/Water.

    • Note: 2-bromovanillin is more soluble in ethanol than 5-bromovanillin; recrystallization effectively removes the ortho-isomer.

  • Validation: Dry solid and perform

    
    H NMR in DMSO-d
    
    
    
    or CDCl
    
    
    .
Visualization: Experimental Pathway

Workflow Vanillin Vanillin (Starting Material) Rxn Bromination (Br2/AcOH or KBrO3/HBr) Vanillin->Rxn Crude Crude Mixture (Major: 5-Br, Minor: 2-Br) Rxn->Crude Purify Recrystallization (50% EtOH) Crude->Purify Remove isomers Analyze 1H NMR Analysis Purify->Analyze

Figure 2: Synthesis and purification workflow to isolate 5-bromovanillin.

References
  • Synthesis and Characterization of 5-Bromovanillin Source: ResearchGate / J. Ind. Chem. Soc. Data: Confirms 5-bromovanillin NMR coupling

    
     Hz (meta) and MP 164°C.
    URL:[Link][5]
    
  • Directive Effects in Bromination of Vanillin (Melting Point Data) Source: Northern Virginia Community College (NVCC) Chemistry Dept. Data: Comparative melting points: 2-Br (155°C), 5-Br (166°C), 6-Br (178°C).[3][4] URL:[Link]

  • NMR Coupling Constants Reference Source: Iowa State University Chemical Instrumentation Facility Data: Standard values for aromatic coupling: Ortho (6-10 Hz), Meta (1-3 Hz), Para (0-1 Hz). URL:[Link]

  • Regioselective Monobromination of Phenols Source: Rasayan Journal of Chemistry Data: Green protocols for bromination and characterization of bromo-phenolic derivatives. URL:[Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Bromo-vanillin vs. Chloro-vanillin

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, vanillin (4-hydroxy-3-methoxybenzaldehyde) stands out as a privileged scaffold—a naturally occurring phenolic aldeh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, vanillin (4-hydroxy-3-methoxybenzaldehyde) stands out as a privileged scaffold—a naturally occurring phenolic aldehyde whose functional groups are ripe for modification to enhance therapeutic potential.[1][2] The strategic incorporation of halogen atoms onto such scaffolds is a well-established method for modulating a molecule's physicochemical properties and, consequently, its biological activity.[3][4] This guide offers an in-depth, objective comparison of the biological activities of two key halogenated derivatives: 5-bromovanillin and 5-chlorovanillin, synthesizing available experimental data to inform future research and drug development endeavors.

Molecular Profile: The Impact of Halogenation

The introduction of a halogen at the 5-position of the vanillin ring—ortho to the hydroxyl group and meta to the aldehyde—imparts significant changes to the molecule's electronic and steric character.

  • 5-Chlorovanillin: Chlorine, being more electronegative than bromine, exerts a stronger electron-withdrawing inductive effect. Its smaller atomic radius compared to bromine results in less steric hindrance.

  • 5-Bromovanillin: Bromine has a larger atomic radius and is less electronegative than chlorine. These properties can influence lipophilicity, membrane permeability, and the potential for halogen bonding with biological targets—a critical interaction in modern drug design.[3]

These subtle yet critical differences are the foundation for the varied biological activities observed between these two compounds.

Caption: Chemical structures of Vanillin and its 5-halogenated derivatives.

Comparative Biological Efficacy: A Data-Driven Analysis

The true measure of these structural modifications lies in their functional outcomes. Here, we compare the antimicrobial, antioxidant, and anticancer activities of 5-bromovanillin and 5-chlorovanillin based on published experimental data.

Phenolic compounds are known to exert antimicrobial effects, often by disrupting the integrity of the bacterial cell membrane.[5][6] Halogenation can enhance this activity by increasing the compound's lipophilicity, thereby facilitating its passage through the lipid-rich cell membrane.

While direct, side-by-side comparisons in the literature are scarce, studies on halogenated flavonoids and phenols provide strong correlative evidence. For instance, a study on flavonoid derivatives found that a 6-chloro-8-nitroflavone exhibited potent inhibitory activity against pathogenic bacteria, and in some cases, the chloro-derivative performed better than its bromo counterpart.[7][8] Conversely, other research suggests that antimicrobial potency can increase with the size of the halogen, implying a potential advantage for bromo-derivatives.[9] This highlights that the ultimate efficacy is dependent on the specific microbial strain and the overall molecular structure. The consensus is that halogenation generally enhances the antimicrobial potential compared to the parent vanillin.[10]

The antioxidant capacity of phenols is primarily attributed to the hydrogen-donating ability of the hydroxyl group to neutralize free radicals. The introduction of an electron-withdrawing halogen can influence this property. A direct comparative study evaluated the antioxidant activity of synthesized 5-chlorovanillin and 5-bromovanillin using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

CompoundAntioxidant Activity (IC50 in µg/mL)Reference
5-Chlorovanillin 244.11[11]
5-Bromovanillin 269.44[11]
BHT (Positive Control)27.94[11]
A lower IC50 value indicates stronger antioxidant activity.

In this specific assay, 5-chlorovanillin demonstrated slightly superior antioxidant activity compared to 5-bromovanillin, as evidenced by its lower IC50 value.[11] This suggests that the electronic effects of chlorine may be more favorable for radical scavenging in this context than those of bromine. However, both halogenated derivatives were significantly less potent than the standard antioxidant BHT.[11] It is important to note that vanillin itself shows variable activity across different antioxidant assays, excelling in ABTS and ORAC assays but performing poorly in DPPH assays.[12] This underscores the necessity of using multiple assays for a comprehensive assessment.

Vanillin derivatives have emerged as promising candidates for anticancer drug development.[2][11] Halogenation, in particular, has been shown to yield compounds with significant cytotoxic effects against various cancer cell lines.

  • Bromo-vanillin Derivatives: A novel derivative, 6-bromo-5-hydroxy-4-methoxybenzaldehyde (a positional isomer of 5-bromovanillin), has been shown to exhibit potent anti-proliferation effects in esophageal squamous cell carcinoma and Jurkat leukemia cells.[13][14] Its mechanisms include inducing apoptosis, causing G2/M cell cycle arrest, and suppressing the expression of the mitotic kinase PLK1.[13]

  • Halo-lactone Derivatives: A study on novel halolactones derived from vanillin provided a more direct comparison. A cis-δ-bromo-γ-lactone and a cis-δ-chloro-γ-lactone both demonstrated moderate antiproliferative activity against CaCo-2 (colon cancer) cells, a cell line where the parent vanillin was inactive.[11] This indicates that in certain structural contexts, both chloro- and bromo-substitutions can confer valuable anticancer properties.

The existing data suggests that bromo-vanillin derivatives have been more extensively explored and have shown potent, mechanistically defined anticancer effects. However, the activity is highly dependent on the overall molecular structure, not just the presence of the halogen.[11]

Experimental Protocols: A Guide for Reproducibility

To ensure scientific integrity and enable researchers to validate and build upon these findings, detailed protocols for the key bioassays are provided below.

This protocol assesses the ability of a compound to act as a free radical scavenger.[13][15]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should be freshly made and kept in the dark.

  • Sample Preparation: Prepare serial dilutions of bromo-vanillin, chloro-vanillin, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol to achieve a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to separate wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • IC50 Determination: Plot the % inhibition against the sample concentrations. The IC50 value is the concentration of the compound that inhibits 50% of the DPPH radicals, determined via regression analysis.

Causality Note: The principle lies in the color change of the DPPH solution from purple to yellow upon reduction by an antioxidant. The degree of color change, measured by absorbance, is directly proportional to the radical scavenging capacity of the test compound.

This colorimetric assay is a standard for assessing the cytotoxic effects of a compound on cancer cell lines.[16][17][18]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT-116) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of bromo-vanillin and chloro-vanillin in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired) using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value—the concentration that reduces cell viability by 50%.

Causality Note: This assay relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells. These enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

Conclusion and Future Directions

The halogenation of vanillin at the 5-position unequivocally modulates its biological activity. Based on the available data:

  • Antioxidant Activity: 5-Chlorovanillin shows a slight advantage over 5-bromovanillin in DPPH radical scavenging, though both are modest antioxidants in this specific assay.[11]

  • Anticancer Activity: While direct comparisons are limited, derivatives of bromo-vanillin have been more prominently featured in studies demonstrating potent and mechanistically defined anticancer effects.[13][14]

  • Antimicrobial Activity: Both substitutions are expected to enhance activity over the parent vanillin, but the superiority of one over the other is likely context-dependent, varying with the microbial species and the overall molecular structure.

Future Perspectives: The field would greatly benefit from direct, head-to-head comparative studies of 5-bromovanillin and 5-chlorovanillin across a standardized panel of microbial strains and cancer cell lines. Such research is crucial for elucidating definitive structure-activity relationships. Investigating the impact of halogenation at other positions on the vanillin ring and exploring synergistic effects with other known therapeutic agents could unveil novel treatment strategies. The current findings, particularly for bromo-vanillin derivatives in oncology, provide a compelling rationale for their continued development as potential therapeutic leads.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications. Available at: [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC. Available at: [Link]

  • Structure–activity relationship and comparison of highly active compounds. ResearchGate. Available at: [Link]

  • 5.1.2. Halogenation Reactions of Vanillin. ResearchGate. Available at: [Link]

  • Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. MDPI. Available at: [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. ResearchGate. Available at: [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed. Available at: [Link]

  • Phenol-An effective antibacterial Agent. Research and Reviews. Available at: [Link]

  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. ResearchGate. Available at: [Link]

  • The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. ResearchGate. Available at: [Link]

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. Available at: [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PMC. Available at: [Link]

  • Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. IJISET - International Journal of Innovative Science, Engineering & Technology. Available at: [Link]

  • A facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity. Rasayan Journal of Chemistry. Available at: [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. Available at: [Link]

  • Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. PubMed. Available at: [Link]

  • The vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde induces aberrant mitotic progression and enhances radio-sensitivity accompanying suppression the expression of PLK1 in esophageal squamous cell carcinoma. PubMed. Available at: [Link]

  • Vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde-elicited apoptosis and G2/M arrest of Jurkat cells proceeds concurrently with DNA-PKcs cleavage and Akt inactivation. ResearchGate. Available at: [Link]

  • Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves. JMAT. Available at: [Link]

Sources

Comparative

comparative analysis of different brominating agents for vanillin

Publish Comparison Guide: Brominating Agents for Vanillin Executive Summary The regioselective bromination of vanillin to 5-bromovanillin is a pivotal transformation in the synthesis of pharmaceutical intermediates (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Brominating Agents for Vanillin

Executive Summary

The regioselective bromination of vanillin to 5-bromovanillin is a pivotal transformation in the synthesis of pharmaceutical intermediates (e.g., L-Dopa derivatives), catechol-O-methyltransferase (COMT) inhibitors, and bioactive flavorants. While the classical use of elemental bromine (


) remains the industrial standard due to low cost, its toxicity and poor atom economy have necessitated the development of oxidative and catalytic alternatives.

This guide provides a technical comparison of three primary methodologies:

  • Classical Electrophilic Substitution (Elemental

    
    )
    
  • Oxidative Bromination (HBr/

    
     or KBr/Oxone)
    
  • N-Bromosuccinimide (NBS) (Radical/Ionic pathways)

Key Recommendation: For laboratory-scale high-purity synthesis, NBS offers superior handling. For process-scale and green chemistry compliance, Oxidative Bromination (HBr/


)  is the optimal choice due to superior atom economy and water-based waste streams.

Mechanistic & Regioselectivity Analysis

The bromination of vanillin is a textbook example of competing directing effects in Electrophilic Aromatic Substitution (EAS).

  • The Phenolic Hydroxyl (-OH) at C4: A strong activator and ortho, para-director.

  • The Methoxy Group (-OCH

    
    ) at C3:  A moderate activator and ortho, para-director.
    
  • The Aldehyde Group (-CHO) at C1: A strong deactivator and meta-director.[1]

Regioselectivity Logic: The -OH group is the dominant activator. It directs the electrophile (


) to the ortho position relative to itself (C5). Position C3 is blocked. Position C6 is meta to the -OH (disfavored) and para to the -OCH

. While -OCH

directs to C6, the activation power of the phenolate/phenol allows the C5 position to kinetically dominate.

Diagram 1: Reaction Mechanism and Regioselectivity Caption: Mechanistic pathway showing the dominance of the hydroxyl group in directing the electrophile to the C5 position.

VanillinBromination Vanillin Vanillin (Substrate) Activation Activation (-OH > -OMe) Vanillin->Activation Electrophilic Attack Transition Sigma Complex (Resonance Stabilized) Activation->Transition Br+ addition Prod5 5-Bromovanillin (Major Product) Transition->Prod5 Fast (Ortho to OH) Prod6 6-Bromovanillin (Minor/Trace) Transition->Prod6 Slow (Para to OMe) Prod2 2-Bromovanillin (Sterically Hindered) Transition->Prod2 Blocked (Steric)

Comparative Performance Analysis

The following data aggregates experimental results from standard organic synthesis literature and green chemistry process guides.

Table 1: Performance Metrics of Brominating Agents
MetricElemental Bromine (

)
Oxidative (HBr +

)
N-Bromosuccinimide (NBS)
Yield 90 – 95%88 – 92%85 – 90%
Selectivity (5-Br) High (>95%)High (>95%)Very High (>98%)
Atom Economy (AE) ~53% (HBr waste)~85% (Water byproduct)~56% (Succinimide waste)
Reaction Time 0.5 – 1 Hour1 – 3 Hours2 – 6 Hours
Solvent System AcOH, MeOH, or

Water, EtOH/WaterMeCN, DMF, or

Safety Profile Poor : Corrosive, toxic vaporsGood : In-situ generationModerate : Sensitizer, solid handling
Cost Efficiency High (Cheap reagent)High (Cheap reagents)Moderate (Reagent cost)
Analysis of Key Factors:
  • Atom Economy & Waste:

    • 
       Method:  For every mole of product, one mole of HBr is generated as waste. This requires neutralization and disposal.
      
    • Oxidative Method: Uses HBr as the bromine source but regenerates the active

      
       species using 
      
      
      
      . The net byproduct is water (
      
      
      ), making it the "Greenest" approach [1].
  • Handling:

    • NBS: As a solid, NBS allows for precise stoichiometry without the volatility hazards of liquid bromine. It is ideal for small-scale R&D where safety hoods may be crowded.

  • Scalability:

    • Oxidative Bromination is preferred for scale-up. It utilizes aqueous media, avoids halogenated solvents, and the exotherm is manageable by controlling the addition rate of

      
       [2].
      

Detailed Experimental Protocols

Protocol A: Green Oxidative Bromination (Recommended for Scale)

Rationale: High atom economy, water as solvent, minimal purification required.

Reagents:

  • Vanillin (10 mmol, 1.52 g)

  • HBr (48% aq., 11 mmol, ~1.25 mL)

  • 
     (30% aq., 11 mmol, ~1.1 mL)
    
  • Ethanol/Water (1:1 mixture, 20 mL)

Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve vanillin in the Ethanol/Water mixture.

  • Acidification: Add the 48% HBr solution slowly with stirring. The solution remains clear/pale yellow.

  • Oxidative Addition: Add

    
     dropwise over 20 minutes using an addition funnel.
    
    • Observation: The solution will turn transiently orange/red (generation of

      
      ) and then fade as it reacts with vanillin.
      
    • Temperature Control: Maintain temperature between 20–30°C. Do not exceed 40°C to prevent side oxidation of the aldehyde.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Quench & Isolation:

    • Add 10 mL of cold water.

    • If the solution is yellow (excess

      
      ), add saturated sodium thiosulfate solution dropwise until colorless.
      
    • Precipitate the product by cooling in an ice bath.

    • Filter the white/pale-yellow solid and wash with ice-cold water.

  • Purification: Recrystallize from 50% aqueous ethanol if necessary.

    • Expected Yield: 88-92%

    • Melting Point: 163–164°C [3].[2]

Protocol B: NBS Bromination (Recommended for High Purity/Sensitive R&D)

Rationale: Mild conditions, non-acidic media option available.

Reagents:

  • Vanillin (10 mmol, 1.52 g)

  • N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g)

  • Acetonitrile (MeCN) (25 mL)

  • Ammonium Acetate (

    
    ) (1 mmol, 10 mol% catalyst)
    

Workflow:

  • Setup: Dissolve vanillin in MeCN in a 50 mL flask.

  • Catalyst: Add

    
    . This catalyzes the polarization of NBS.
    
  • Addition: Add NBS portion-wise as a solid over 10 minutes.

  • Reaction: Stir at room temperature for 4 hours.

  • Work-up:

    • Evaporate the solvent under reduced pressure.[3]

    • Redissolve the residue in Ethyl Acetate (30 mL).

    • Wash with water (2 x 15 mL) to remove succinimide and catalyst.

    • Dry organic layer over

      
       and concentrate.[3]
      
  • Result: High purity 5-bromovanillin.

    • Expected Yield: 85-90%

Decision Matrix for Agent Selection

Use this flow to select the appropriate agent for your specific constraints.

Diagram 2: Selection Logic Flowchart Caption: Decision tree for selecting the optimal brominating agent based on scale, safety, and cost.

SelectionMatrix Start Start: Define Priorities Scale Is the reaction >100g (Process Scale)? Start->Scale Green Is Green Chemistry/Waste a priority? Scale->Green No (Lab Scale) MethodOx Use HBr + H2O2 (Green, High AE) Scale->MethodOx Yes AcidSens Is the substrate acid-sensitive? Green->AcidSens No Green->MethodOx Yes MethodBr2 Use Elemental Br2 (Ventilation Required) AcidSens->MethodBr2 No (Lowest Cost) MethodNBS Use NBS (Mild, Safe Handling) AcidSens->MethodNBS Yes

References

  • Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2009). "Green" bromination of ketones with H2O2-HBr "on water". Green Chemistry. Available at: [Link]

  • Eissen, M., & Lenoir, D. (2008). Electrophilic Bromination of Vanillin: An Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • Bose, G., & Mondal, P. (2011). Regioselective bromination of organic substrates by N-bromosuccinimide.[3] Tetrahedron Letters. Available at: [Link]

Sources

Validation

Comparative Guide: 5-Bromovanillin vs. Vanillin in Biological Assays

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Status: Expert Technical Review Executive Summary: The "Halogen Switch" Effect In biological assays, 5-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Status: Expert Technical Review

Executive Summary: The "Halogen Switch" Effect

In biological assays, 5-Bromovanillin is not merely a "heavy" version of Vanillin . The introduction of a bromine atom at the 5-position of the aromatic ring induces profound electronic and steric changes that frequently invert or hyper-sensitize biological activity compared to the parent compound.

While Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a standard probe for Aldehyde Oxidase (AO) and a weak agonist for TRPV1 channels, 5-Bromovanillin displays a distinct pharmacological profile. This guide outlines the critical cross-reactivity risks and selectivity shifts researchers must anticipate when substituting these compounds in enzymatic, receptor-based, and antimicrobial assays.

Quick Comparison Matrix
FeatureVanillin 5-Bromovanillin Critical Implication
Aldehyde Oxidase (AO) Specific Substrate (Probe)Poor Substrate / Inhibitor 5-Br-Vanillin interferes with AO phenotyping assays.
TRPV1 Channel Agonist (Weak)Antagonist / Partial Agonist High Risk: Pharmacological inversion from activation to blockade.
Tyrosinase Weak Inhibitor Potent Inhibitor 5-Br-Vanillin is the superior scaffold for whitening agents.
Antimicrobial Bacteriostatic Bactericidal Increased lipophilicity enhances membrane disruption.

Enzymatic Selectivity: Aldehyde Oxidase (AO) Profiling

The Mechanism

Vanillin is the "Gold Standard" in vivo and in vitro probe for Aldehyde Oxidase (AO) activity.[1] It is rapidly oxidized to vanillic acid. Crucially, Vanillin is not metabolized by Xanthine Oxidase (XO), making it highly selective.

The Cross-Reactivity Trap: 5-Bromovanillin retains the aldehyde moiety required for AO recognition. However, the bromine atom at position 5 (ortho to the hydroxyl, meta to the aldehyde) introduces steric hindrance and electron-withdrawing effects that alter the reaction kinetics. In mixed enzyme systems (e.g., liver cytosol containing both AO and XO), 5-Bromovanillin often acts as a competitive inhibitor or a "slow" substrate, potentially skewing results intended to measure Vanillin metabolism.

Experimental Protocol: Distinguishing AO vs. XO Activity

Use this self-validating protocol to determine if your brominated derivative is cross-reacting with AO.

Materials:

  • Enzyme Sources: S9 Fraction (Human/Guinea Pig) or Recombinant hAOX1.

  • Probe: Vanillin (10 µM).

  • Test Compound: 5-Bromovanillin (0.1 – 100 µM).

  • Specific Inhibitors: Hydralazine (AO inhibitor), Allopurinol (XO inhibitor).[2]

Workflow:

  • Control Arm: Incubate Vanillin (10 µM) + S9 Fraction. Monitor Vanillic Acid formation (HPLC/UV 280nm).

  • Inhibition Arm: Pre-incubate S9 with Hydralazine (25 µM) for 5 mins. Add Vanillin. Result: >90% reduction in Vanillic Acid.

  • Cross-Reactivity Arm: Pre-incubate S9 with 5-Bromovanillin (varying conc.). Add Vanillin.

    • Interpretation: If Vanillic Acid formation decreases in a dose-dependent manner, 5-Bromovanillin is binding the AO active site (Cross-reactivity).

Data Visualization: Metabolic Pathway & Interference

AO_Pathway Vanillin Vanillin (Substrate) AO Aldehyde Oxidase (hAOX1) Vanillin->AO High Affinity Binding XO Xanthine Oxidase Vanillin->XO No Reaction BromoVan 5-Bromo-Vanillin (Competitor/Inhibitor) BromoVan->AO Steric Interference (Cross-Reactivity) BromoVan->XO Potential Weak Binding VanAcid Vanillic Acid (Metabolite) AO->VanAcid Oxidation

Caption: Vanillin is selectively oxidized by AO. 5-Bromovanillin competes for the AO active site, reducing Vanillin turnover.

Receptor Signaling: The TRPV1 Agonist-Antagonist Inversion

This is the most critical distinction for drug development professionals.

  • Vanillin activates TRPV1 (Transient Receptor Potential Vanilloid 1) channels, causing Ca²⁺ influx (Agonist).

  • Halogenated Vanilloids (e.g., 5-iodo-resiniferatoxin, 6-iodo-nordihydrocapsaicin) frequently act as Antagonists .

Scientific Causality: The vanilloid binding pocket on TRPV1 relies on hydrogen bonding with the phenol/methoxy group. The addition of a bulky halogen (Br, I) at the 5-position disrupts the "agonist" conformation required to open the channel pore. Instead, the molecule binds but locks the channel in a closed state.

Warning: If you use 5-Bromovanillin in a pain assay assuming it will act like Vanillin (only "stronger"), you may observe analgesia (blockade) rather than nociception (activation).

Comparative Data: TRPV1 Activity
CompoundRolePotency (Approx.)Mechanism
Vanillin AgonistEC50 ~ 100 mMStabilizes Open State
Capsaicin Full AgonistEC50 ~ 10-100 nMStabilizes Open State
5-Bromovanillin Antagonist/Partial Context DependentSteric block of channel gating
6-Iodo-NDHC Potent Antagonist IC50 ~ 10 nMHigh-affinity pore blocker

Tyrosinase Inhibition: Potency Enhancement

In cosmetic and food chemistry, 5-Bromovanillin is a superior lead compound compared to Vanillin.

Mechanism: Tyrosinase is a copper-containing enzyme. The phenolic hydroxyl group coordinates with the copper active site. The bromine atom in 5-Bromovanillin serves two functions:

  • Electronic: Increases the acidity (lower pKa) of the phenolic hydroxyl, enhancing copper chelation.

  • Hydrophobic: The bromine atom fills a hydrophobic pocket in the enzyme active site that Vanillin leaves empty.

Experimental Protocol: Tyrosinase Inhibition Assay
  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (50 units/mL).

  • Substrate: L-DOPA (0.5 mM).

  • Measurement: Monitor Dopachrome formation at 475 nm.

  • Comparison: Run dose-response curves for Vanillin vs. 5-Bromovanillin.

Expected Result: 5-Bromovanillin typically exhibits an IC50 significantly lower (more potent) than Vanillin (often >2-5 fold improvement depending on the derivative).

Immunoassay Cross-Reactivity

Commercial ELISA kits for "Natural Vanillin" authentication often use polyclonal antibodies raised against vanillin-protein conjugates.

  • Risk: High.[3]

  • Reason: The antibody recognition epitope is primarily the 4-hydroxy-3-methoxybenzyl moiety. The 5-bromo substitution is often tolerated by the antibody binding pocket, leading to False Positives .

  • Mitigation: Use HPLC-UV or GC-MS for definitive quantitation if brominated intermediates are present in the synthesis matrix.

References

  • Aldehyde Oxidase Selectivity: Pan, L., et al. "Evaluation of vanillin as a probe drug for aldehyde oxidase and phenotyping for its activity." Indian Journal of Pharmacology, 2021.[1][4] Link

  • TRPV1 Antagonism by Halogenated Vanilloids: Appendino, G., et al. "Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists." British Journal of Pharmacology, 2003. Link

  • Tyrosinase Inhibition: Yi, W., et al. "Inhibitory effects of 5,6,7-trihydroxyflavones on tyrosinase." Molecules, 2007. (Contextual reference for phenolic inhibition mechanisms). Link

  • Antimicrobial Mechanisms: Li, L., et al. "Antibacterial mechanism of vanillin against Escherichia coli O157:H7." Food Control, 2024. Link

  • AO Kinetics & Inhibition: Barr, J.T., & Jones, J.P. "Inhibition of Aldehyde Oxidase by Multiple Drugs." Drug Metabolism and Disposition, 2011. Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of Bromo-vanillin by High-Performance Liquid Chromatography

In the realm of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. For a key intermediate li...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. For a key intermediate like bromo-vanillin, used in the synthesis of various active pharmaceutical ingredients and other high-value molecules, ensuring its purity is paramount. This guide provides an in-depth, scientifically grounded approach to validating the purity of a bromo-vanillin sample using High-Performance Liquid Chromatography (HPLC), a powerful and widely used analytical technique.[1][2][3] We will delve into the rationale behind experimental choices, present a detailed protocol, and compare HPLC with alternative methods, all while adhering to the rigorous standards of scientific integrity.

The Critical Role of Purity for Bromo-vanillin

Bromo-vanillin, a derivative of vanillin, serves as a crucial building block in organic synthesis. Impurities in a bromo-vanillin sample can have significant downstream consequences, including:

  • Altered Reaction Stoichiometry: Inaccurate quantification of the primary material leads to incorrect molar ratios in subsequent reactions, impacting yield and purity of the final product.

  • Formation of Unwanted Byproducts: Impurities can participate in side reactions, leading to a complex product mixture that is difficult to purify.

  • Inaccurate Biological and Pharmacological Data: If the final compound is intended for biological testing, impurities can lead to misleading or erroneous results.

  • Regulatory Hurdles: For applications in drug development, stringent purity requirements are mandated by regulatory bodies.

Given these critical considerations, a robust and validated analytical method for purity assessment is not just recommended; it is essential.

Why HPLC is the Gold Standard for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly in the pharmaceutical industry.[2] It separates, identifies, and quantifies components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[1][4] Its widespread adoption for purity analysis stems from its numerous advantages:

  • High Resolution and Sensitivity: Modern HPLC systems can separate closely related compounds with high efficiency and detect impurities at very low levels.[1]

  • Versatility: A wide array of stationary and mobile phases allows for the analysis of a broad spectrum of compounds, from polar to non-polar.

  • Quantitative Accuracy and Precision: HPLC provides highly reproducible and accurate quantitative data, which is crucial for purity determination.[5]

  • Non-destructive: The technique is generally non-destructive, allowing for the recovery of the sample if needed.

  • Amenable to Validation: HPLC methods can be rigorously validated according to international guidelines, such as those from the International Council for Harmonisation (ICH).[5][6]

A Proposed HPLC Method for Bromo-vanillin Purity Analysis

The following method is a robust starting point for the analysis of bromo-vanillin, based on established protocols for vanillin and other aromatic aldehydes.[7][8]

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like bromo-vanillin and its likely impurities. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A Water with 0.1% Acetic AcidThe aqueous component of the mobile phase. The addition of a small amount of acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.[7][9]
Mobile Phase B Acetonitrile with 0.1% Acetic AcidThe organic modifier. Acetonitrile is a common choice for reverse-phase HPLC due to its low viscosity and UV transparency.
Gradient Elution 0-10 min: 30-70% B; 10-15 min: 70-30% B; 15-20 min: 30% B (equilibration)A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities, from more polar starting materials to potentially less polar, over-brominated byproducts.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without excessive backpressure.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)A DAD allows for monitoring at multiple wavelengths. For bromo-vanillin and its likely impurities, a primary wavelength of 280 nm is a good starting point.[8][10] The ability to acquire full UV spectra aids in peak identification and purity assessment.
Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of a bromo-vanillin reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B) to create a stock solution. Further dilutions can be made to establish a calibration curve for linearity assessment.

  • Sample Solution: Prepare the bromo-vanillin sample to be tested in the same manner as the standard solution, at a similar concentration.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC system.

Understanding and Identifying Potential Impurities

A key aspect of a robust purity analysis is the anticipation of potential impurities based on the synthetic route. Bromo-vanillin is typically synthesized via the electrophilic bromination of vanillin.[11][12]

Vanillin Vanillin (Starting Material) Bromination Bromination Vanillin->Bromination BromoVanillin 5-Bromo-vanillin (Main Product) Bromination->BromoVanillin Desired Reaction DibromoVanillin Dibromo-vanillin (Over-bromination) Bromination->DibromoVanillin Side Reaction Isomers Positional Isomers Bromination->Isomers Side Reaction Degradation Degradation Products BromoVanillin->Degradation Storage/Handling

Caption: Potential impurities in the synthesis of bromo-vanillin.

Based on this, the primary impurities to look for are:

  • Unreacted Vanillin: The starting material for the synthesis.[12]

  • Over-brominated Products: Such as dibromo-vanillin, which can form if the reaction conditions are not carefully controlled.

  • Positional Isomers: While the hydroxyl and methoxy groups on the vanillin ring direct the bromination to the 5-position, small amounts of other isomers may form.

  • Degradation Products: Bromo-vanillin, like other phenolic aldehydes, can be susceptible to oxidation, potentially forming the corresponding carboxylic acid (5-bromo-vanillic acid).

The proposed gradient HPLC method is designed to separate these potential impurities from the main bromo-vanillin peak, allowing for their individual quantification.

Experimental Workflow for Purity Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Prep_Standard Prepare Bromo-vanillin Reference Standard Solution Filter Filter all solutions (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Bromo-vanillin Sample Solution Prep_Sample->Filter HPLC_System HPLC System with C18 Column and DAD Detector Filter->HPLC_System Inject Inject Standard and Sample HPLC_System->Inject Acquire Acquire Chromatograms (e.g., at 280 nm) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (% Area) and Validate Method Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC workflow for bromo-vanillin purity analysis.

Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is an excellent choice, it is important to consider alternative techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation technique.[13]

FeatureHPLCGC-MS
Principle Separation in a liquid mobile phase based on interactions with a solid stationary phase.[1]Separation in a gaseous mobile phase based on volatility and interactions with a stationary phase.[13]
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[13]Best for volatile and semi-volatile compounds that are thermally stable. Derivatization may be needed for polar compounds.
Impurity Identification UV-Vis spectra from a DAD can suggest the identity of impurities, but it is not definitive.Mass spectrometry provides detailed structural information, allowing for confident identification of unknown impurities.[13]
Quantification Excellent quantitative precision and accuracy.Generally good for quantification, but can be less precise than HPLC for some applications.
Sample Preparation Relatively simple: dissolve and inject.May require derivatization to increase volatility, adding a step to the workflow.
Conclusion for Bromo-vanillin Ideal for routine quality control and precise quantification of known impurities.Highly valuable for identifying unknown impurities and for orthogonal validation of the HPLC method.

For a comprehensive purity assessment of a bromo-vanillin sample, a combination of HPLC for accurate quantification and GC-MS for definitive impurity identification would represent the most rigorous approach.

Validating the HPLC Method: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] According to ICH guidelines (Q2(R2)), the following parameters must be assessed.[5][6][15][16]

Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Key parameters for HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradation products. This is demonstrated by showing that the bromo-vanillin peak is well-resolved from all other peaks in the chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration. A correlation coefficient (R²) of >0.99 is typically required.[10]

  • Accuracy: The closeness of the test results to the true value. This is often determined by a recovery study, where a known amount of the reference standard is added to the sample, and the percentage recovered is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are important for determining the reporting threshold for impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This provides an indication of its reliability during normal usage.

Conclusion

Validating the purity of a bromo-vanillin sample by HPLC is a systematic and rigorous process that underpins the quality and reliability of subsequent research and development activities. By understanding the principles of the technique, carefully designing the experimental protocol, anticipating potential impurities, and adhering to established validation guidelines, researchers can have a high degree of confidence in the quality of their starting materials. This guide provides a comprehensive framework for achieving this, empowering scientists and drug development professionals to build their work on a solid analytical foundation.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Chrom Tech, Inc. (2025, October 22). Understanding HPLC Instrumentation: Principles & Uses.
  • Benchchem. (2025, December). A Comparative Guide to Validated HPLC Methods for Vanillin Quantification in Extracts.
  • Veeprho Pharmaceuticals. (n.d.). Vanillin Impurities and Related Compound.
  • Taylor & Francis Online. (2024, February 16). From sulfite liquor to vanillin: effect of crystallization process on the yield, purity, and polymorphic form of crystals.
  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram.
  • Slideshare. (n.d.). HPLC Principle,Instrumentation and Application | PPT.
  • N/A. (n.d.). Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews.
  • ResearchGate. (2025, August 7). Development and validationof an RP-HPLC method for quantitative determination of vanillin and related phenolic compunds in Vanilla planifolia | Request PDF.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • FINETECH. (n.d.). How Does Vanillin Production Impact Your Food Product?.
  • Wikipedia. (n.d.). Vanillin.
  • KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles.
  • HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • SciSpace. (n.d.). Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25): Collaborative Study.
  • N/A. (n.d.). Synthesis and Authentication of Natural Vanillins Prepared by Fermentation.
  • Academia.edu. (n.d.). Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione.
  • N/A. (n.d.). A simple and rapid HPLC technique for vanillin determination in alcohol extract.
  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • N/A. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin.
  • Sciencemadness Discussion Board. (2010, October 1). Odd results from 5-bromovanillin synthesis?.
  • ChemicalBook. (2026, January 13). 5-Bromovanillin | 2973-76-4.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products.
  • N/A. (n.d.). Different Types of Vanillin Synthesis Processes.
  • Google Patents. (n.d.). HU200581B - New process for producing 5-bromovanillin.
  • N/A. (2025, February 5). Facile authentication of commercial vanilla extracts using simple chromatographic method.
  • PubMed. (2007, January 15). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia.
  • N/A. (n.d.). Analysis of Vanillin Extract Quality using HPLC.
  • Benchchem. (n.d.). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Brominated 4-Hydroxy-m-Anisaldehyde Derivatives

The following guide details the operational safety and disposal protocols for Bromo-4-hydroxy-m-anisaldehyde derivatives. Note on Chemical Nomenclature: In this context, "4-Hydroxy-m-anisaldehyde" is a synonym for Vanill...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for Bromo-4-hydroxy-m-anisaldehyde derivatives.

Note on Chemical Nomenclature: In this context, "4-Hydroxy-m-anisaldehyde" is a synonym for Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2][3][4] The "bromo derivative" typically refers to 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde, CAS: 2973-76-4) or 2-Bromovanillin (2-bromo-4-hydroxy-3-methoxybenzaldehyde, CAS: 36511-32-7).[2][4] Both isomers share similar halogenated phenolic properties and require identical disposal workflows.[4]

Chemical Intelligence & Hazard Profiling

Effective disposal begins with understanding the specific risks associated with the molecule. Brominated phenolic aldehydes present a dual hazard: the corrosivity/toxicity of the phenol-aldehyde moiety and the environmental persistence/combustion byproducts of the halogen.[2]

Key Physicochemical Properties
PropertyDataOperational Implication
Physical State Crystalline Solid (Pale yellow/beige)Dust generation risk during transfer; requires particulate protection (N95/P100).[2][4]
Solubility Soluble in organic solvents (EtOH, DMSO); slightly soluble in water.[4]Do not attempt aqueous neutralization; waste must remain in organic streams.[4]
Reactivity Incompatible with strong oxidizers.[4]Segregation Critical: Never mix with nitric acid or perchlorates in waste drums.[2]
Combustion Releases Hydrogen Bromide (HBr) and Bromine gas (

).[2][4]
Strict Incineration Requirement: Must be destroyed in facilities with caustic scrubbers.[2]
GHS Hazard Classification[6]
  • H315/H319: Causes skin and serious eye irritation.[2][5][6][7][8]

  • H335: May cause respiratory irritation.[2][5][6][8][9]

  • H411: Toxic to aquatic life with long-lasting effects (common to halogenated phenols).[2][4]

Waste Segregation & Collection Protocol

The Golden Rule: This compound must be classified as Halogenated Organic Waste .[2]

Unlike non-halogenated solvents (which are often used for fuel blending), halogenated waste requires high-temperature incineration with specific exhaust scrubbing to capture acid gases.[2][4] Mixing this with non-halogenated waste can result in costly re-classification fees or regulatory fines.[4]

Step-by-Step Collection
  • Solid Waste (Pure Substance/Spill Debris):

    • Collect in a dedicated wide-mouth jar (HDPE or Amber Glass).

    • Label clearly: "Hazardous Waste - Solid - Toxic/Irritant - 5-Bromovanillin."[2][4]

    • Do not dissolve in solvent solely for disposal; solids are cheaper to incinerate than large volumes of liquid solvent.[2]

  • Liquid Waste (Mother Liquors/Reaction Mixtures):

    • Segregate into the Halogenated Solvent carboy (Red tag/stripe is standard in many EHS systems).[2][4]

    • Ensure the container material is compatible (HDPE, Teflon, or Glass; avoid low-grade metals that may corrode if trace HBr is present).[2][4]

    • pH Check: If the reaction mixture was acidic, neutralize to pH 6-8 before adding to the solvent drum to prevent drum corrosion or off-gassing.

Disposal Decision Logic (Visualized)

The following decision tree illustrates the compliant workflow for disposing of bromo-vanillin derivatives.

DisposalWorkflow Start Waste Generation (Bromo-4-hydroxy-m-anisaldehyde) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Crystals, Filter Cake) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Solvents) StateCheck->Liquid Liquid Contaminated Is it contaminated with Oxidizers or Heavy Metals? Solid->Contaminated LiquidSeg Segregate: HALOGENATED Waste Stream (Do NOT mix with non-halogens) Liquid->LiquidSeg SolidBin Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Solid' Contaminated->SolidBin No Special Segregate: Special Waste Stream (Requires Stabilization) Contaminated->Special Yes Final Final Disposal: High-Temp Incineration (w/ HBr Scrubbing) SolidBin->Final LiquidSeg->Final Special->Final

Figure 1: Decision logic for segregating brominated phenolic waste to ensure downstream compliance with EPA RCRA regulations.

Emergency Spill Response

In the event of a bench-scale spill (<500g), follow this self-validating protocol. Stop if the spill is outside a fume hood and dust is airborne—evacuate immediately.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[4] If outside a hood, use an N95 respirator.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust dispersion.[2] Scoop into a waste jar.

    • Liquids: Dike the spill with absorbent pads or vermiculite.[2]

  • Decontamination:

    • Wipe the surface with a 5% Sodium Bicarbonate (

      
      ) solution. This helps neutralize any acidic phenolic residues.[4]
      
    • Follow with a water rinse, then an ethanol wipe.[4]

  • Disposal: All cleanup materials (pads, gloves, scoops) must go into the Solid Hazardous Waste bin, not the regular trash.

Regulatory Compliance (US Focus)

Strict adherence to RCRA (Resource Conservation and Recovery Act) is required.[4]

  • EPA Waste Code: While 5-Bromovanillin is not explicitly P- or U-listed, it typically falls under D002 (Corrosivity) if acidic, or general "Toxic" characteristics depending on concentration.[2][4]

  • Halogen Rule: Most waste handlers require segregation of any waste containing >1,000 ppm halogens (F, Cl, Br, I).[4]

  • Drain Disposal: Strictly Prohibited. Brominated phenols are toxic to the bacteria in wastewater treatment plants and can form toxic disinfection byproducts (DBPs) if they reach municipal water treatment.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76308, 5-Bromovanillin.[2][4] Retrieved from [Link][2][4]

  • U.S. Environmental Protection Agency (2023). Hazardous Waste Management System: Identification and Listing of Hazardous Waste.[4] Retrieved from [Link]

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